molecular formula C34H64O4 B1162293 13-POHSA

13-POHSA

Cat. No.: B1162293
M. Wt: 536.9 g/mol
InChI Key: FHXCZZFHUCAQAA-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-[(9Z)-hexadecenoyloxy]octadecanoic acid is a fatty acid ester obtained by formal condensation of the carboxy group of (9Z)-hexadecenoic acid with the hydroxy group of 13-hydroxyoctadecanoic acid. It is a fatty acid ester and a monocarboxylic acid. It is functionally related to a palmitoleic acid and a 13-hydroxyoctadecanoic acid. It is a conjugate acid of a 13-[(9Z)-hexadecenoyloxy]octadecanoate.

Properties

Molecular Formula

C34H64O4

Molecular Weight

536.9 g/mol

IUPAC Name

13-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid

InChI

InChI=1S/C34H64O4/c1-3-5-7-8-9-10-11-12-13-17-20-23-27-31-34(37)38-32(28-24-6-4-2)29-25-21-18-15-14-16-19-22-26-30-33(35)36/h10-11,32H,3-9,12-31H2,1-2H3,(H,35,36)/b11-10-

InChI Key

FHXCZZFHUCAQAA-KHPPLWFESA-N

SMILES

CCCCCCC=CCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O

physical_description

Solid

Synonyms

(Z)-13-(hexadec-9-enoyloxy)octadecanoic acid

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 13-POHSA: Discovery, Endogenous Presence, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of 13-POHSA (13-palmitoleoyl-oxy-octadecanoic acid), a member of the recently discovered class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). These lipids have garnered significant attention for their potential therapeutic applications, particularly in the context of metabolic and inflammatory diseases. This document details the discovery of this compound, its known endogenous concentrations, the experimental protocols for its analysis, and its signaling pathways.

Discovery of this compound

The discovery of this compound is rooted in an untargeted lipidomics approach aimed at identifying novel lipid metabolites with beneficial metabolic effects. Researchers in 2014 identified a novel class of lipids, FAHFAs, that were significantly elevated in the adipose tissue of insulin-sensitive AG4OX mice, which overexpress the glucose transporter GLUT4 in their fat cells.[1] This initial discovery, which included Palmitic Acid esters of Hydroxy Stearic Acids (PAHSAs), a category that encompasses POHSAs, revealed a new family of endogenous lipids with anti-diabetic and anti-inflammatory properties.[1]

The identification process involved a meticulous workflow comparing the lipid profiles of these insulin-sensitive mice with their wild-type counterparts. This comparative analysis led to the isolation and characterization of these previously unknown lipid species.

Experimental Workflow for FAHFA Discovery

The following diagram illustrates the logical workflow employed for the discovery of novel lipids like this compound.

FAHFA_Discovery_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis & Identification cluster_validation Validation & Characterization Sample_Collection Adipose Tissue Collection (AG4OX vs. Wild-Type Mice) Lipid_Extraction Total Lipid Extraction (e.g., Folch Method) Sample_Collection->Lipid_Extraction LC_MS Untargeted LC-MS/MS Analysis (High-Resolution Mass Spectrometry) Lipid_Extraction->LC_MS Data_Acquisition Data Acquisition (Full Scan & Fragmentation Spectra) LC_MS->Data_Acquisition Feature_Detection Peak Detection & Alignment Data_Acquisition->Feature_Detection Comparative_Analysis Comparative Analysis (Identify differential features between AG4OX and WT) Feature_Detection->Comparative_Analysis Feature_Annotation Putative Identification (Database search based on m/z) Comparative_Analysis->Feature_Annotation Structure_Elucidation Structural Elucidation (Tandem MS fragmentation analysis) Feature_Annotation->Structure_Elucidation Chemical_Synthesis Chemical Synthesis of Standards Structure_Elucidation->Chemical_Synthesis Standard_Comparison Comparison with Synthetic Standards (Co-elution and fragmentation matching) Chemical_Synthesis->Standard_Comparison Biological_Assays Biological Activity Assessment (e.g., Glucose uptake, anti-inflammatory assays) Standard_Comparison->Biological_Assays GPR120_Signaling cluster_membrane Cell Membrane cluster_gprotein Gαq/11 Pathway cluster_arrestin β-Arrestin-2 Pathway POHSA This compound GPR120 GPR120 POHSA->GPR120 Binds to Gaq Gαq/11 GPR120->Gaq Activates bArrestin β-Arrestin-2 GPR120->bArrestin Recruits PLC PLC Gaq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ [Ca²⁺]i & PKC activation IP3_DAG->Ca_PKC ERK ERK Activation Ca_PKC->ERK PI3K_Akt PI3K/Akt Pathway ERK->PI3K_Akt Glucose_Uptake ↑ Glucose Uptake PI3K_Akt->Glucose_Uptake TAB1 TAB1 bArrestin->TAB1 Binds to TAK1 TAK1 TAB1->TAK1 Inhibits interaction with NFkB_JNK NF-κB & JNK Pathways TAK1->NFkB_JNK Activates Inflammation ↓ Inflammation NFkB_JNK->Inflammation Leads to

References

The Biological Function of 13-POHSA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-palmitoleoyl-hydroxy-stearic acid (13-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of endogenous lipids. Emerging research has identified FAHFAs as bioactive molecules with significant potential in metabolic regulation and inflammation. This technical guide provides a comprehensive overview of the known biological functions of this compound and related FAHFAs, detailing their signaling pathways, and providing established experimental protocols for their study. While specific quantitative data for this compound remains limited, this document extrapolates from the broader FAHFA class to present a foundational understanding of its likely mechanisms of action and therapeutic potential.

Introduction

The discovery of FAHFAs has opened a new avenue in lipid research, revealing a class of endogenous signaling molecules with potent anti-diabetic and anti-inflammatory properties. These lipids are esterified structures of a fatty acid to a hydroxy fatty acid. This compound, specifically, is comprised of palmitoleic acid esterified to 13-hydroxy stearic acid. Elevated levels of certain FAHFAs have been correlated with improved insulin sensitivity, and their administration has been shown to enhance glucose tolerance and stimulate insulin secretion, making them attractive targets for the development of novel therapeutics for metabolic disorders.

Core Biological Functions

The primary biological functions of this compound and other FAHFAs are believed to be mediated through the activation of G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).

Metabolic Regulation
  • Glucose-Stimulated Insulin Secretion (GSIS): FAHFAs have been shown to potentiate the secretion of insulin from pancreatic β-cells in a glucose-dependent manner. This action is crucial for maintaining glucose homeostasis.

  • Improved Glucose Tolerance: By enhancing insulin secretion and potentially improving insulin sensitivity in peripheral tissues, FAHFAs contribute to more efficient glucose disposal from the bloodstream.

Anti-inflammatory Effects

Activation of GPR120 by FAHFAs can initiate anti-inflammatory signaling cascades. This includes the inhibition of pro-inflammatory pathways, such as the NF-κB pathway, leading to a reduction in the production of inflammatory cytokines.

Signaling Pathways

The biological effects of this compound are primarily initiated by its binding to and activation of GPR120. This receptor is coupled to Gαq/11, and its activation leads to a cascade of downstream signaling events.

GPR120 Signaling Pathway

Upon ligand binding, GPR120 undergoes a conformational change, activating the Gαq/11 subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to downstream cellular responses, including the potentiation of insulin secretion.

Furthermore, GPR120 activation can lead to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), which can influence gene expression and other cellular processes. There is also evidence of crosstalk between GPR120 signaling and the peroxisome proliferator-activated receptor γ (PPARγ) pathway, a key regulator of adipogenesis and insulin sensitivity.

GPR120_Signaling This compound This compound GPR120 GPR120 This compound->GPR120 Binds PLC PLC GPR120->PLC Activates ERK ERK1/2 GPR120->ERK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Release Insulin_Vesicles Insulin Vesicles Ca2_cyto->Insulin_Vesicles Triggers fusion PKC->Insulin_Vesicles Potentiates pERK p-ERK1/2 ERK->pERK Gene_Expression Gene Expression pERK->Gene_Expression Regulates Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR120 signaling cascade initiated by this compound.

Quantitative Data

As of the latest literature review, specific quantitative data for this compound, such as its binding affinity (Ki or Kd) for GPR120 or its half-maximal effective concentration (EC50) for stimulating insulin secretion, have not been extensively reported. The table below summarizes the types of quantitative data that are crucial for the characterization of this compound's biological activity and provides placeholder examples based on data for other FAHFAs or GPR120 agonists.

ParameterMethodTargetValue (Example)Reference
Binding Affinity (Ki) Radioligand Binding AssayGPR120Data not available-
EC50 (Insulin Secretion) GSIS Assay (in vitro)Pancreatic β-cells~10-50 µMBased on other FAHFAs
EC50 (Calcium Flux) Calcium Mobilization AssayGPR120 expressing cells~5-20 µMBased on other FAHFAs
Change in Gene Expression (TNF-α) qPCRMacrophagesData not available-
Change in Protein Phosphorylation (p-ERK/Total ERK) Western BlotVarious cell typesData not available-

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological function of this compound.

GPR120 Activation Assay (Calcium Mobilization)

Objective: To determine the ability of this compound to activate GPR120 and induce intracellular calcium mobilization.

Methodology:

  • Cell Culture: HEK293 or CHO cells stably or transiently expressing human GPR120 are cultured to confluency in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C in the dark.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the assay buffer.

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the addition of this compound.

  • Compound Addition and Data Acquisition: The automated liquid handling system of the plate reader adds the this compound dilutions to the wells, and fluorescence is monitored in real-time to measure the change in intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence intensity is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Calcium_Mobilization_Workflow start Start: GPR120-expressing cells plate_cells Plate cells in 96-well plate start->plate_cells dye_loading Load cells with Fluo-4 AM plate_cells->dye_loading measure_fluorescence Measure fluorescence in plate reader dye_loading->measure_fluorescence prepare_compound Prepare serial dilutions of this compound prepare_compound->measure_fluorescence analyze_data Analyze data and determine EC50 measure_fluorescence->analyze_data end End: Dose-response curve analyze_data->end

Caption: Workflow for the GPR120 calcium mobilization assay.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.

Methodology:

  • Cell Culture: A pancreatic β-cell line (e.g., MIN6 or INS-1) is cultured in appropriate media.

  • Cell Plating: Cells are seeded in 24-well plates and grown to confluency.

  • Pre-incubation: Cells are washed with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubated in this buffer for 1-2 hours to establish a basal state of insulin secretion.

  • Stimulation: The pre-incubation buffer is removed, and cells are incubated for 1-2 hours in KRB buffer containing:

    • Low glucose (2.8 mM) ± this compound

    • High glucose (16.7 mM) ± this compound

  • Supernatant Collection: After the incubation period, the supernatant from each well is collected.

  • Insulin Measurement: The concentration of insulin in the collected supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Normalization: Insulin concentrations can be normalized to the total protein content or DNA content of the cells in each well.

  • Data Analysis: Insulin secretion in response to high glucose in the presence of this compound is compared to that with high glucose alone to determine the potentiating effect of the compound.

Western Blot for ERK Phosphorylation

Objective: To determine if this compound induces the phosphorylation of ERK1/2.

Methodology:

  • Cell Culture and Treatment: Cells of interest (e.g., GPR120-expressing cells) are serum-starved overnight and then treated with this compound for various time points.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: The membrane is stripped of the antibodies and re-probed with a primary antibody for total ERK1/2 to serve as a loading control.

  • Densitometry: The band intensities for p-ERK1/2 and total ERK1/2 are quantified, and the ratio of p-ERK/total ERK is calculated to determine the extent of ERK activation.

Conclusion

This compound is a promising bioactive lipid with the potential to modulate key physiological processes involved in metabolic health and inflammation. While further research is required to fully elucidate its specific biological functions and quantify its potency, the existing knowledge of the FAHFA class and their interaction with GPR120 provides a strong foundation for future investigations. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the therapeutic potential of this compound and other related FAHFAs in the context of metabolic diseases and inflammatory disorders. The continued study of these endogenous lipids is poised to yield significant insights into novel therapeutic strategies.

An In-depth Technical Guide to the 13-POHSA Signaling Pathway in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

13-POHSA (13-Palmitoleoyl-oxy-hydroxy-stearic acid) is an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) that has emerged as a significant bioactive lipid with potent anti-diabetic and anti-inflammatory properties.[1] As a member of the broader palmitic acid esters of hydroxy stearic acids (PAHSAs) family, its levels are correlated with insulin sensitivity in humans.[2] This document provides a comprehensive technical overview of the this compound signaling pathway, its profound impact on glucose and lipid metabolism, and detailed experimental protocols for its investigation. The central mechanism of action involves the activation of the G protein-coupled receptor 120 (GPR120), initiating a cascade of events that enhance insulin secretion, improve insulin sensitivity, and exert anti-inflammatory effects.[3][4]

The Core this compound Signaling Pathway

The primary cellular receptor for this compound and other long-chain fatty acids is GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4).[3] GPR120 is highly expressed in immune cells like macrophages, as well as in adipocytes and intestinal endocrine L-cells.[4][5] The binding of this compound to GPR120 initiates a signaling cascade that is crucial for its metabolic and anti-inflammatory effects.

Upon ligand binding, GPR120 couples primarily through the Gαq/11 subunit. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is central to many of the downstream effects of this compound, including the potentiation of insulin secretion and the modulation of inflammatory responses. A key anti-inflammatory action mediated by GPR120 activation is the inhibition of the NF-κB pathway, which suppresses the production of pro-inflammatory cytokines.[3]

GPR120_Signaling POHSA This compound GPR120 GPR120/FFAR4 POHSA->GPR120 Binds G_alpha_q11 Gαq/11 GPR120->G_alpha_q11 Activates NFkB_Inhibition NF-κB Inhibition GPR120->NFkB_Inhibition Inhibits (via β-arrestin 2) PLC PLC G_alpha_q11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Stimulates PKC PKC DAG->PKC Activates Metabolic_Regulation Metabolic Regulation Ca_Release->Metabolic_Regulation PKC->Metabolic_Regulation Anti_Inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_Inflammatory

Core this compound signaling cascade via GPR120.

Role in Glucose Metabolism

This compound plays a multifaceted role in maintaining glucose homeostasis. Its effects are observed across multiple tissues, including the pancreas, gut, liver, and muscle. PAHSAs, the lipid family this compound belongs to, improve glucose tolerance, enhance insulin sensitivity, and reduce ambient glycemia in insulin-resistant mouse models.[2][6]

Key Actions:

  • Augmented Insulin Secretion: this compound significantly increases glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, an effect observed particularly at high glucose concentrations.[7] This action is critical for disposing of postprandial glucose loads.

  • Enhanced GLP-1 Secretion: PAHSAs stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.[8] GLP-1 is an incretin hormone that potentiates insulin secretion and suppresses glucagon release, further contributing to improved glucose control.

  • Improved Insulin Sensitivity: Chronic administration of PAHSAs enhances systemic insulin sensitivity.[2] This is achieved through both direct and indirect mechanisms, including augmenting insulin-stimulated glucose uptake in glycolytic muscle and heart and suppressing endogenous glucose production (EGP) in the liver.[2][6]

Glucose_Metabolism POHSA This compound Pancreas Pancreatic β-cell POHSA->Pancreas Stimulates Gut Intestinal L-cell POHSA->Gut Stimulates Insulin ↑ Insulin Secretion (GSIS) Pancreas->Insulin GLP1 ↑ GLP-1 Secretion Gut->GLP1 Liver Liver EGP ↓ Endogenous Glucose Production (EGP) Liver->EGP Muscle Muscle / Adipose Glucose_Uptake ↑ Insulin-Stimulated Glucose Uptake Muscle->Glucose_Uptake Insulin->Liver Acts on Insulin->Muscle Acts on Result Improved Glucose Tolerance & Homeostasis Insulin->Result GLP1->Pancreas Potentiates GLP1->Result EGP->Result Glucose_Uptake->Result

Influence of this compound on systemic glucose regulation.
Quantitative Data on Glucose Metabolism

ParameterSpecies/ModelTreatmentKey ResultReference
Glucose Tolerance High-Fat Diet (HFD)-fed miceSingle oral gavage of 5-PAHSA or 9-PAHSASignificantly improved glucose tolerance in OGTT.[8]
Insulin Secretion Human islets (non-diabetic & T2D)PAHSA treatmentAugmented glucose-stimulated insulin secretion.[2]
GLP-1 Secretion STC-1 cells5-PAHSA or 9-PAHSAIncreased GLP-1 secretion vs. vehicle control (p < 0.05).[8]
Endogenous Glucose Production HFD-fed miceChronic PAHSA treatmentEnhanced insulin's action to suppress EGP.[2][6]
Glucose Uptake HFD-fed miceChronic PAHSA treatmentAugmented insulin-stimulated glucose uptake in glycolytic muscle and heart.[2]

Role in Lipid Metabolism

The regulation of lipid metabolism is intrinsically linked to insulin sensitivity. This compound and related PAHSAs exert beneficial effects by modulating lipid handling, particularly in adipose tissue, which communicates with the liver to improve metabolic health.[6]

Key Actions:

  • Inhibition of Lipolysis: PAHSAs directly inhibit lipolysis in white adipose tissue (WAT) and enhance insulin's ability to suppress fat breakdown.[6] This reduces the flux of free fatty acids (FFAs) to the liver, thereby alleviating hepatic insulin resistance and decreasing the substrate available for gluconeogenesis.

  • Fatty Acid Uptake: While direct data for this compound is emerging, related lipokines have been shown to increase fatty acid uptake and oxidation in skeletal muscle.[9] This suggests a potential mechanism for diverting lipids toward oxidative pathways for energy rather than storage, contributing to improved metabolic flexibility.

Lipid_Metabolism POHSA This compound WAT White Adipose Tissue (WAT) POHSA->WAT Acts on Muscle Skeletal Muscle POHSA->Muscle Potential action Lipolysis ↓ Lipolysis WAT->Lipolysis FFA ↓ Plasma Free Fatty Acids (FFAs) Lipolysis->FFA Liver Liver FFA->Liver Reduced flux Hepatic_IR ↓ Hepatic Insulin Resistance Liver->Hepatic_IR Result Improved Lipid Homeostasis Hepatic_IR->Result FA_Uptake ↑ Fatty Acid Uptake/Oxidation Muscle->FA_Uptake FA_Uptake->Result

Effects of this compound on key nodes of lipid metabolism.
Quantitative Data on Lipid Metabolism

ParameterSpecies/ModelTreatmentKey ResultReference
Lipolysis White Adipose Tissue (WAT) explantsPAHSAsDirectly inhibited lipolysis.[6]
Plasma FFAs HFD-fed mice during clampPAHSAsEnhanced insulin's action to suppress lipolysis, leading to lower FFAs.[6]
Fatty Acid Uptake Mice in vivo12,13-diHOME (related lipokine)Increased skeletal muscle fatty acid uptake and oxidation.[9]

Key Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound's biological functions. Below are representative protocols for key in vivo and in vitro assays.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of an acute this compound dose on glucose tolerance in an insulin-resistant mouse model.

Methodology:

  • Animal Model: Use age-matched male C57BL/6J mice fed a high-fat diet (HFD, 60% kcal from fat) for 12-16 weeks to induce insulin resistance.

  • Acclimation & Fasting: House mice individually and acclimate them to handling. Prior to the test, fast the mice for 4.5-6 hours.[8]

  • Compound Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO in corn oil). Administer this compound or vehicle control via oral gavage at a specified dose (e.g., 10 mg/kg body weight).

  • Baseline Glucose: At time -30 minutes (relative to glucose challenge), collect a baseline blood sample from the tail vein to measure blood glucose. Administer the compound immediately after this measurement.

  • Glucose Challenge: At time 0, collect another blood sample and then administer a 2 g/kg body weight glucose solution via oral gavage.

  • Time-Course Measurement: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration. Measure blood glucose at each time point using a standard glucometer.

  • Data Analysis: Plot blood glucose concentration versus time. Calculate the Area Under the Curve (AUC) to quantify the overall glucose excursion. Use a Student's t-test or ANOVA to determine statistical significance between treatment groups.

Workflow for an in vivo Oral Glucose Tolerance Test.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

Objective: To determine the direct effect of this compound on insulin secretion from pancreatic islets at varying glucose concentrations.

Methodology:

  • Islet Isolation: Isolate pancreatic islets from mice (or use human islets) via collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 11.1 mM glucose to allow recovery.

  • Pre-incubation: Hand-pick islets of similar size and pre-incubate them for 1-2 hours in Krebs-Ringer Bicarbonate Buffer (KRBB) containing 2.8 mM glucose and 0.5% BSA.

  • Stimulation: Transfer groups of 5-10 islets into wells containing KRBB with either low (2.8 mM) or high (16.7 mM) glucose. Add this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) to the respective wells.

  • Incubation: Incubate the islets for 60 minutes at 37°C.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available ELISA or RIA kit.

  • Data Normalization: Lyse the islets to measure total insulin or DNA content for normalization of the secretion data. Express results as a percentage of total insulin content or ng of insulin/µg of DNA.

In Vitro GLP-1 Secretion from STC-1 Cells

Objective: To measure the effect of this compound on the secretion of the incretin hormone GLP-1 from an enteroendocrine cell line.

Methodology:

  • Cell Culture: Culture murine STC-1 cells in DMEM supplemented with 10% FBS. Seed cells in 24-well plates and grow to 80-90% confluency.

  • Pre-incubation: Wash cells with serum-free DMEM and pre-incubate in the same medium for 2 hours.

  • Stimulation: Replace the medium with fresh serum-free DMEM containing this compound at various concentrations (e.g., 1-50 µM) or vehicle control. A positive control such as phorbol 12-myristate 13-acetate (PMA) can be included.

  • Incubation: Incubate the cells for 2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant. To prevent GLP-1 degradation, add a DPP-4 inhibitor immediately.

  • GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.

  • Data Normalization: Lyse the cells in each well and determine the total protein content using a BCA assay. Normalize GLP-1 secretion to the total protein content of each well.

Conclusion and Therapeutic Potential

This compound is a potent endogenous lipid mediator that regulates metabolic homeostasis through the GPR120 signaling pathway. Its coordinated actions on the pancreas, gut, liver, and adipose tissue lead to improved glucose tolerance, enhanced insulin sensitivity, and beneficial modulation of lipid metabolism. These pleiotropic effects, combined with its inherent anti-inflammatory properties, position this compound and the GPR120 pathway as highly promising targets for the development of novel therapeutics for metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). Further research into the chronic effects and safety profile of this compound will be critical for its translation into clinical applications.

References

The Role of 13-Hydroxyoctadecadienoic Acid (13-HODE) in Glucose Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emerging evidence suggests that lipid mediators, or lipokines, play a crucial role in regulating systemic metabolism. One such molecule, 13-hydroxyoctadecadienoic acid (13-HODE), a metabolite of linoleic acid, has been identified as a potential modulator of cellular processes relevant to glucose homeostasis. This technical guide provides a comprehensive overview of the putative role of 13-HODE in glucose metabolism, focusing on its potential signaling pathways, and offers detailed experimental protocols for its investigation. While direct quantitative data on the effects of 13-HODE on glucose homeostasis is currently limited, this guide synthesizes available indirect evidence and provides a framework for future research in this promising area.

Introduction to 13-HODE and Glucose Homeostasis

Glucose homeostasis is a tightly regulated process involving a complex interplay of hormones and signaling molecules to maintain blood glucose levels within a narrow range. Disruptions in this balance can lead to metabolic diseases such as type 2 diabetes. Adipose tissue, once considered a passive energy storage depot, is now recognized as an active endocrine organ that secretes a variety of factors, including lipokines, which can influence glucose metabolism in other tissues.

13-Hydroxyoctadecadienoic acid (13-HODE) is a naturally occurring oxidized linoleic acid metabolite. It exists in different stereoisomeric forms, with 13(S)-HODE being a major product of enzymatic oxidation by 15-lipoxygenase-1 (15-LOX-1).[1] While much of the research on 13-HODE has focused on its role in inflammation and cancer, its potential involvement in metabolic regulation is an area of growing interest. This is largely due to its interaction with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is a key regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[1][2]

Proposed Signaling Pathways of 13-HODE in Glucose Homeostasis

The primary proposed mechanism through which 13-HODE may influence glucose homeostasis is via the activation of PPARγ.[1] Activation of PPARγ in adipocytes leads to the transcription of genes that promote insulin sensitivity and glucose uptake.

G cluster_extracellular Extracellular Space cluster_cell Adipocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 13-HODE 13-HODE Transporter Lipid Transporter 13-HODE->Transporter Enters cell PPARg_complex PPARγ/RXR Complex Transporter->PPARg_complex Binds to PPRE PPRE PPARg_complex->PPRE Translocates to nucleus and binds PPRE PI3K PI3K Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Translocates to cell membrane Gene_Transcription Gene Transcription (e.g., Adiponectin, GLUT4) PPRE->Gene_Transcription Gene_Transcription->PI3K Increased expression of insulin signaling components Glucose_Uptake Glucose Uptake GLUT4_transporter->Glucose_Uptake Glucose Glucose Glucose->GLUT4_transporter

Figure 1: Proposed signaling pathway of 13-HODE in adipocytes.

As depicted in Figure 1, 13-HODE is hypothesized to enter the adipocyte and bind to the PPARγ/RXR heterodimer. This complex then translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to increased transcription of genes involved in insulin signaling and glucose transport, such as Glucose Transporter 4 (GLUT4) and adiponectin. The upregulation of these genes enhances the cell's ability to take up glucose from the bloodstream in response to insulin.

Quantitative Data on the Effects of 13-HODE on Glucose Homeostasis

Direct quantitative data from studies specifically investigating the effects of 13-HODE on glucose homeostasis are scarce. However, based on its activity as a PPARγ agonist, we can extrapolate potential effects from studies on other PPARγ activators, such as the thiazolidinedione (TZD) class of drugs. It is important to note that these are projections and require experimental validation for 13-HODE.

Table 1: Projected Quantitative Effects of 13-HODE on Glucose Homeostasis Parameters (Hypothetical)

ParameterCell/Animal ModelTreatmentExpected OutcomePotential Fold/Percentage Change
Glucose Uptake3T3-L1 Adipocytes13-HODE (1-50 µM)Increased basal and insulin-stimulated glucose uptake1.5 - 2.5 fold increase
Insulin SensitivityC2C12 Myotubes13-HODE (1-50 µM)Increased insulin-stimulated glucose uptake20 - 50% increase
Glucose ToleranceDiet-induced obese mice13-HODE (1-10 mg/kg/day)Improved glucose clearance in a glucose tolerance test (GTT)15 - 30% reduction in AUC
Insulin ResistanceDiet-induced obese mice13-HODE (1-10 mg/kg/day)Improved insulin sensitivity in an insulin tolerance test (ITT)20 - 40% improvement
Gene Expression (Adiponectin)Adipose tissue from treated mice13-HODE (1-10 mg/kg/day)Increased adiponectin mRNA and protein levels2 - 4 fold increase
Gene Expression (GLUT4)Adipose tissue from treated mice13-HODE (1-10 mg/kg/day)Increased GLUT4 mRNA and protein levels1.5 - 3 fold increase

Note: The values presented in this table are hypothetical and based on the known effects of other PPARγ agonists. These require direct experimental verification for 13-HODE.

Detailed Methodologies for Key Experiments

To rigorously investigate the role of 13-HODE in glucose homeostasis, a combination of in vitro and in vivo experiments is necessary.

In Vitro Adipocyte Glucose Uptake Assay

This protocol details a method to assess the direct effect of 13-HODE on glucose uptake in a cultured adipocyte cell line, such as 3T3-L1 cells.

G cluster_workflow Experimental Workflow: In Vitro Glucose Uptake Start Start Differentiate Differentiate 3T3-L1 Preadipocytes to Mature Adipocytes Start->Differentiate Starve Serum Starve Adipocytes Differentiate->Starve Treat Treat with 13-HODE (or Vehicle) Starve->Treat Insulin_Stim Insulin Stimulation (or Basal) Treat->Insulin_Stim Add_2DG Add 2-deoxy-D-[3H]glucose (2-DG) Insulin_Stim->Add_2DG Incubate Incubate for 10 min Add_2DG->Incubate Lyse Lyse Cells Incubate->Lyse Scintillation Measure Radioactivity by Scintillation Counting Lyse->Scintillation Normalize Normalize to Protein Concentration Scintillation->Normalize End End Normalize->End

Figure 2: Workflow for in vitro adipocyte glucose uptake assay.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 13-HODE (stock solution in ethanol or DMSO)

  • Insulin

  • 2-deoxy-D-[3H]glucose or other labeled glucose analog

  • Cytochalasin B (as a negative control for glucose transport)

  • Cell lysis buffer

  • Scintillation cocktail

  • BCA protein assay kit

Protocol:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and differentiate into mature adipocytes using a standard protocol (e.g., using a cocktail of insulin, dexamethasone, and IBMX).

  • Serum Starvation: On the day of the experiment, wash the differentiated adipocytes with PBS and incubate in serum-free DMEM for 2-4 hours.

  • Pre-treatment with 13-HODE: Replace the medium with KRH buffer containing various concentrations of 13-HODE (e.g., 1, 10, 50 µM) or vehicle control. Incubate for 1-2 hours.

  • Insulin Stimulation: For insulin-stimulated glucose uptake, add insulin (e.g., 100 nM) to the designated wells and incubate for 20-30 minutes. For basal uptake, add vehicle.

  • Glucose Uptake Measurement: Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose to a final concentration of 0.1 µCi/mL.

  • Incubation: Incubate the cells for 10 minutes at 37°C.

  • Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Use another aliquot of the cell lysate to determine the protein concentration using a BCA assay for normalization.

  • Data Analysis: Express glucose uptake as counts per minute (CPM) per milligram of protein.

In Vivo Glucose Tolerance Test (GTT)

This protocol describes how to assess the effect of 13-HODE on glucose tolerance in a mouse model of diet-induced obesity.

Materials:

  • Diet-induced obese mice (e.g., C57BL/6J fed a high-fat diet for 12-16 weeks)

  • 13-HODE

  • Vehicle for 13-HODE (e.g., corn oil)

  • Glucose solution (20% w/v in sterile saline)

  • Glucometer and test strips

  • Blood collection tubes (e.g., EDTA-coated capillaries)

Protocol:

  • Animal Acclimatization and Treatment: Acclimatize the mice to handling for at least one week. Administer 13-HODE (e.g., 1-10 mg/kg) or vehicle daily via oral gavage for a predetermined period (e.g., 2-4 weeks).[3][4]

  • Fasting: Fast the mice for 6 hours prior to the GTT, with free access to water.

  • Baseline Blood Glucose: Take a baseline blood sample (time 0) from the tail vein and measure the glucose concentration.

  • Glucose Administration: Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal (IP) injection.[5][6]

  • Serial Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose injection.

  • Glucose Measurement: Measure the blood glucose concentration at each time point using a glucometer.

  • Data Analysis: Plot the blood glucose concentrations over time for each group. Calculate the area under the curve (AUC) to quantify glucose tolerance.

Conclusion and Future Directions

The available evidence, primarily centered on the activation of PPARγ, suggests a plausible role for 13-HODE in the regulation of glucose homeostasis. By potentially enhancing insulin sensitivity and promoting glucose uptake in adipocytes and other insulin-sensitive tissues, 13-HODE represents a novel endogenous lipid mediator worthy of further investigation as a potential therapeutic target for metabolic diseases.

Future research should focus on:

  • Directly quantifying the effects of 13-HODE on glucose uptake in various cell types (adipocytes, myocytes, hepatocytes) and in animal models of insulin resistance.

  • Elucidating the precise signaling pathways activated by 13-HODE beyond PPARγ, including potential interactions with other receptors like GPR120.

  • Investigating the in vivo efficacy and safety of 13-HODE in improving glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes.

  • Exploring the regulation of endogenous 13-HODE production and its correlation with metabolic health and disease in humans.

A thorough understanding of the biological functions of 13-HODE will be critical in determining its potential for the development of new therapeutic strategies for metabolic disorders.

References

13-POHSA: A Technical Guide to its Effects on Adipose Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 13-POHSA (13-palmitoleoyl-oxy-octadecanoic acid), a recently identified endogenous lipid belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). While research specifically on this compound is emerging, this document synthesizes the current understanding of its effects on adipose tissue, drawing from studies on the broader FAHFA class, particularly the closely related palmitic acid esters of hydroxy stearic acids (PAHSAs). This guide details the potential roles of this compound in modulating adipocyte function, including its anti-inflammatory and insulin-sensitizing properties. It includes a summary of quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of key signaling pathways and experimental workflows to support further research and development in the fields of metabolic disease and inflammation.

Introduction to this compound and the FAHFA Family

This compound is a branched fatty acid ester of a hydroxy fatty acid, specifically formed by the esterification of palmitoleic acid to the 13-hydroxy position of stearic acid.[1][2] It belongs to a novel class of endogenous lipids termed FAHFAs, which have garnered significant interest for their potential therapeutic effects in metabolic and inflammatory diseases.[3]

FAHFAs were first discovered in the adipose tissue of mice overexpressing the GLUT4 glucose transporter, a model of enhanced insulin sensitivity.[3] Levels of various FAHFA isomers, including those of the POHSA family, are found to be elevated in the serum of these glucose-tolerant mice.[1][4] Conversely, levels of certain FAHFAs are reduced in the serum and adipose tissue of insulin-resistant humans, suggesting a correlation with metabolic health.[3] The general structure of a FAHFA consists of a fatty acid linked via an ester bond to a hydroxy fatty acid. The specific fatty acid and hydroxy fatty acid, as well as the position of the ester linkage, determine the individual FAHFA molecule.

Effects of this compound on Adipose Tissue

Based on the broader literature on FAHFAs, this compound is anticipated to exert several beneficial effects on adipose tissue biology, primarily centered around improving insulin sensitivity and reducing inflammation.

Anti-inflammatory Effects

Chronic low-grade inflammation in adipose tissue is a key contributor to the pathogenesis of insulin resistance and type 2 diabetes. FAHFAs have demonstrated potent anti-inflammatory properties in various models. They have been shown to reduce the production of pro-inflammatory cytokines in macrophages and adipocytes.[3] The proposed mechanism involves the activation of specific G-protein coupled receptors, leading to the inhibition of pro-inflammatory signaling pathways.

Insulin Sensitization and Glucose Uptake

A hallmark of FAHFA function is the enhancement of insulin-stimulated glucose uptake in adipocytes.[3][5] This effect directly contributes to improved systemic glucose tolerance. Studies on PAHSAs have shown that they can potentiate insulin signaling, leading to increased translocation of the GLUT4 glucose transporter to the plasma membrane of adipocytes.[3] It is highly probable that this compound shares this crucial function.

Regulation of Adipogenesis and Lipolysis

The influence of FAHFAs on adipogenesis (the formation of new fat cells) and lipolysis (the breakdown of stored fat) is an area of active investigation. Some studies suggest that FAHFAs may promote healthy adipose tissue expansion through adipogenesis, which is considered metabolically beneficial compared to the enlargement of existing adipocytes (hypertrophy). Regarding lipolysis, some FAHFAs have been shown to suppress excessive lipolysis in adipose tissue, which can contribute to insulin resistance in other tissues like the liver and muscle.[6]

Quantitative Data Summary

Due to the limited availability of studies focusing specifically on this compound, the following tables summarize quantitative data from studies on closely related FAHFAs (e.g., PAHSAs) to provide a reference for expected potencies and effects.

Table 1: In Vitro Effects of FAHFAs on Adipocyte Function

ParameterCell TypeFAHFA IsomerConcentration RangeObserved EffectReference
Glucose-Stimulated Insulin Secretion (GSIS)MIN6 β-cells9-POHSA10-50 µMPotentiation of GSIS[6]
Insulin-Stimulated Glucose Uptake3T3-L1 Adipocytes9-PAHSA10-50 µMIncreased glucose uptake[3]
Anti-inflammatory Activity (LPS-stimulated macrophages)RAW 264.79-PAHSA25 µMReduced pro-inflammatory cytokine expression[3]
Lipolysis (Isoproterenol-stimulated)Adipose Tissue Explants9-PAHSA40 µMInhibition of FFA release[1]

Table 2: In Vivo Effects of FAHFAs in Mouse Models

ParameterMouse ModelFAHFA IsomerDosing RegimenObserved EffectReference
Glucose ToleranceHigh-Fat Diet-fed9-PAHSAOral gavage (5 mg/kg)Improved glucose tolerance[3]
Insulin SensitivityHigh-Fat Diet-fed9-PAHSAOral gavage (5 mg/kg)Enhanced insulin sensitivity[3]
Adipose Tissue InflammationHigh-Fat Diet-fed9-PAHSAOral gavage (5 mg/kg)Reduced macrophage infiltration[3]

Signaling Pathways

FAHFAs exert their cellular effects through the activation of specific signaling pathways, primarily initiated by G-protein coupled receptors (GPCRs). The two main receptors implicated in FAHFA signaling are GPR120 and GPR43.

GPR120 Signaling

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is highly expressed in adipocytes and macrophages. Activation of GPR120 by FAHFAs is linked to both anti-inflammatory and insulin-sensitizing effects. In macrophages, GPR120 activation can inhibit pro-inflammatory signaling pathways such as the NF-κB pathway. In adipocytes, GPR120 signaling can enhance insulin-stimulated glucose uptake.

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Binds to Gq Gq GPR120->Gq Activates beta_arrestin2 β-Arrestin 2 GPR120->beta_arrestin2 Recruits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC GLUT4_translocation GLUT4 Translocation PKC->GLUT4_translocation TAK1_inhibition TAK1 Inhibition beta_arrestin2->TAK1_inhibition NFkB_inhibition NF-κB Inhibition TAK1_inhibition->NFkB_inhibition Anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Insulin_sensitizing Insulin-sensitizing Effects Glucose_uptake->Insulin_sensitizing

Caption: GPR120 Signaling Pathway Activated by this compound.

GPR43 Signaling

GPR43, also known as Free Fatty Acid Receptor 2 (FFAR2), is another GPCR that has been implicated in the actions of some FAHFAs. GPR43 is also expressed in adipose tissue and immune cells. Its activation can lead to the inhibition of lipolysis in adipocytes.

GPR43_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR43 GPR43 This compound->GPR43 Binds to Gi Gi GPR43->Gi Activates AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition HSL_inhibition HSL Inhibition PKA_inhibition->HSL_inhibition Lipolysis_inhibition Lipolysis Inhibition HSL_inhibition->Lipolysis_inhibition

Caption: GPR43 Signaling Pathway and Inhibition of Lipolysis.

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the effects of this compound on adipose tissue. These protocols are adapted from established methods used for other FAHFAs and can be optimized for this compound.

In Vitro Adipocyte Differentiation and Treatment

This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes and subsequent treatment with this compound.

Adipocyte_Differentiation_Workflow cluster_workflow 3T3-L1 Adipocyte Differentiation and Treatment Workflow start Seed 3T3-L1 Preadipocytes confluence Grow to Confluence (2 days post-confluence) start->confluence induction Induce Differentiation (MDI medium for 2 days) confluence->induction maturation Mature Adipocytes (Insulin medium for 2 days) induction->maturation maintenance Maintain Adipocytes (DMEM/FBS for 4-6 days) maturation->maintenance treatment Treat with this compound (Varying concentrations and times) maintenance->treatment analysis Perform Downstream Assays (Glucose uptake, Lipolysis, Gene expression) treatment->analysis

Caption: Workflow for 3T3-L1 Adipocyte Differentiation and Treatment.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% bovine calf serum

  • Differentiation medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin

  • Insulin medium: DMEM with 10% FBS and 10 µg/mL insulin

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in appropriate culture plates and grow to confluence in DMEM with 10% bovine calf serum.

  • Initiation of Differentiation: Two days post-confluence (Day 0), replace the medium with MDI differentiation medium.

  • Maturation: On Day 2, replace the MDI medium with insulin medium.

  • Maintenance: On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS. Mature adipocytes are typically ready for experiments between Day 8 and Day 12.

  • This compound Treatment: On the day of the experiment, replace the medium with serum-free DMEM for 2-4 hours before treating the cells with varying concentrations of this compound for the desired duration.

Glucose Uptake Assay

This assay measures the uptake of a fluorescently or radioactively labeled glucose analog (e.g., 2-NBDG or [3H]-2-deoxyglucose) in mature adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes in a 96-well plate

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin

  • 2-NBDG or [3H]-2-deoxyglucose

  • Phloretin (glucose transport inhibitor)

  • Fluorescence plate reader or scintillation counter

Procedure:

  • Wash differentiated adipocytes twice with KRH buffer.

  • Starve the cells in KRH buffer for 2 hours at 37°C.

  • Treat the cells with or without insulin (e.g., 100 nM) and with or without this compound for 30 minutes at 37°C.

  • Add the labeled glucose analog to each well and incubate for 10-15 minutes at 37°C.

  • Stop the uptake by adding ice-cold KRH buffer containing phloretin.

  • Wash the cells three times with ice-cold KRH buffer.

  • Lyse the cells and measure the fluorescence or radioactivity.

Lipolysis Assay

This assay measures the release of glycerol into the culture medium as an indicator of lipolysis.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Assay buffer (e.g., phenol red-free DMEM with 2% fatty acid-free BSA)

  • Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)

  • Glycerol Assay Kit

Procedure:

  • Wash differentiated adipocytes twice with PBS.

  • Incubate the cells in assay buffer for 1-2 hours.

  • Treat the cells with this compound for a specified time.

  • Stimulate lipolysis by adding isoproterenol (e.g., 10 µM) for 1-2 hours.

  • Collect the culture medium.

  • Measure the glycerol concentration in the medium using a commercial glycerol assay kit according to the manufacturer's instructions.

Anti-inflammatory Assay (Cytokine Measurement)

This assay measures the effect of this compound on the production of pro-inflammatory cytokines in adipocytes or co-cultured adipocytes and macrophages.

Materials:

  • Differentiated 3T3-L1 adipocytes (or a co-culture with RAW 264.7 macrophages)

  • Lipopolysaccharide (LPS) to induce an inflammatory response

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Pre-treat differentiated adipocytes with this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.

  • Collect the culture supernatant.

  • Measure the concentration of secreted cytokines in the supernatant using specific ELISA kits following the manufacturer's protocols.

Conclusion and Future Directions

This compound, as a member of the FAHFA family, holds significant promise as a bioactive lipid with therapeutic potential for metabolic diseases. The available evidence from related compounds strongly suggests that this compound is likely to exert beneficial effects on adipose tissue by reducing inflammation and improving insulin sensitivity. However, to fully elucidate its specific roles and mechanisms of action, further research is imperative.

Future studies should focus on:

  • Directly investigating the effects of this compound in a variety of in vitro and in vivo models of metabolic disease.

  • Determining the precise signaling pathways activated by this compound in adipocytes and immune cells, including its affinity for GPR120 and GPR43.

  • Conducting dose-response studies to establish the effective concentrations of this compound for its various biological activities.

  • Exploring the biosynthesis and metabolism of this compound to understand its regulation in health and disease.

This technical guide provides a foundational framework for researchers to design and execute experiments aimed at unraveling the full therapeutic potential of this compound.

References

13-POHSA as a Biomarker for Metabolic Disease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome represents a cluster of conditions, including central obesity, hypertension, dyslipidemia, and insulin resistance, that collectively increase the risk of developing cardiovascular disease and type 2 diabetes. The identification of novel biomarkers is crucial for the early detection, risk stratification, and development of targeted therapies for this growing global health concern. Emerging research has highlighted a class of bioactive lipids, the fatty acid esters of hydroxy fatty acids (FAHFAs), as potential key players in metabolic health and disease. This technical guide focuses on a specific member of this family, 13-palmitoleoyl-oxy-hydroxy-stearic acid (13-POHSA), and explores its potential as a biomarker for metabolic disease.

While direct quantitative data for this compound in metabolic syndrome is still emerging, this guide synthesizes the current understanding of the broader FAHFA and palmitic acid esters of hydroxy stearic acids (PAHSAs) class, to which this compound belongs, to provide a comprehensive overview of its biology, measurement, and potential clinical utility.

Quantitative Data on FAHFA Levels in Metabolic Health and Disease

Quantitative data on specific FAHFA isomers, including this compound, in human metabolic disease is an active area of research. While studies have begun to quantify FAHFA levels in various cohorts, comprehensive data directly comparing this compound concentrations in healthy individuals versus those with metabolic syndrome are not yet widely available in published literature. However, studies on the broader FAHFA and PAHSA classes provide valuable insights into their association with metabolic health.

Table 1: Circulating FAHFA Levels in Human Cohorts

CohortFAHFA Isomer(s)Key FindingsReference
Insulin-resistant vs. insulin-sensitive humansPAHSAsLevels of multiple PAHSA isomers are reduced in serum and subcutaneous adipose tissue of insulin-resistant individuals.[1](2)
Obese patients with and without type 2 diabetesVarious FAHFAsNo significant differences were found for the FAHFAs analyzed between obese diabetic and obese non-diabetic patients.[3](4)
Severely obese patients vs. non-obese controlsTotal FAHFAs, 9-OAHSAObese patients had lower total FAHFA levels than non-obese controls. Surgery-induced weight loss increased 9-OAHSA levels.[5](6)
Omnivores vs. vegetarians/vegansTotal FAHFAsOmnivores had substantially higher FAHFA levels than vegetarians/vegans.[5](6)

Biosynthesis and Degradation of this compound

The synthesis of this compound involves a two-step process: the formation of the hydroxy fatty acid backbone, 13-hydroxyoctadecanoic acid (13-HODE), and its subsequent esterification with palmitoleic acid.

Biosynthesis:

  • Formation of 13-HODE: 13-HODE is an oxidized metabolite of linoleic acid. Its formation can be catalyzed by lipoxygenase (LOX) enzymes.[7](8)

  • Esterification: The ester bond in FAHFAs is formed by the transacylation activity of adipose triglyceride lipase (ATGL). ATGL can transfer an acyl chain from a triglyceride to a hydroxy fatty acid to produce the FAHFA.[9](10) Diacylglycerol acyltransferases (DGATs) may also be involved in the synthesis of FAHFA-containing triacylglycerols, which can then release FAHFAs through lipolysis.[11](12)

cluster_synthesis This compound Biosynthesis Linoleic Acid Linoleic Acid 13-HODE 13-HODE Linoleic Acid->13-HODE Lipoxygenase (LOX) This compound This compound 13-HODE->this compound Palmitoleic Acid Palmitoleic Acid Palmitoleic Acid->this compound Triglyceride Triglyceride Triglyceride->this compound Transacylation ATGL ATGL ATGL->this compound

Biosynthesis of this compound.

Degradation:

FAHFAs are hydrolyzed back to their constituent fatty acid and hydroxy fatty acid by several enzymes, including:

  • Androgen-induced gene 1 (AIG1) and Androgen-dependent TFPI-regulating protein (ADTRP) : These threonine hydrolases have been identified as endogenous FAHFA hydrolases in mice.[9](10)

  • Carboxylesterases (CES) : Specifically, CES1, which is abundant in the liver and macrophages, is involved in the hydrolysis of various esters and may play a role in FAHFA degradation.[13][14](15)

  • Hormone-sensitive lipase (HSL) : In addition to its role in triglyceride lipolysis, HSL can also hydrolyze the estolide bond within FAHFAs.[1](1)

cluster_degradation This compound Degradation This compound This compound Palmitoleic Acid Palmitoleic Acid This compound->Palmitoleic Acid 13-HODE 13-HODE This compound->13-HODE Hydrolases Hydrolases Hydrolases->this compound AIG1 AIG1 Hydrolases->AIG1 ADTRP ADTRP Hydrolases->ADTRP CES1 CES1 Hydrolases->CES1 HSL HSL Hydrolases->HSL

Degradation of this compound.

Signaling Pathways of FAHFAs

FAHFAs exert their biological effects by activating specific G protein-coupled receptors (GPCRs), primarily GPR120 (also known as FFAR4) and GPR40 (also known as FFAR1).[16][17][18](19, 20, 18) While direct studies on this compound are limited, the general signaling cascades initiated by FAHFA binding to these receptors are outlined below.

GPR120 Signaling:

Activation of GPR120 by FAHFAs can lead to:

  • Anti-inflammatory effects: In macrophages, GPR120 activation recruits β-arrestin 2, which inhibits the NF-κB and JNK inflammatory signaling pathways.[14](15)

  • Improved insulin sensitivity: In adipocytes, GPR120 activation, through a Gαq/11-mediated pathway, enhances insulin-stimulated glucose uptake by promoting GLUT4 translocation to the cell membrane.[14](15)

GPR40 Signaling:

Activation of GPR40 by FAHFAs is primarily associated with:

  • Enhanced insulin secretion: In pancreatic β-cells, GPR40 activation potentiates glucose-stimulated insulin secretion (GSIS).[1](2)

cluster_gpr120 GPR120 Signaling cluster_gpr40 GPR40 Signaling This compound This compound GPR120 GPR120 This compound->GPR120 Beta-arrestin2 Beta-arrestin2 GPR120->Beta-arrestin2 Macrophage Gaq/11 Gaq/11 GPR120->Gaq/11 Adipocyte NF-kB/JNK NF-kB/JNK Beta-arrestin2->NF-kB/JNK Inflammation Inflammation NF-kB/JNK->Inflammation GLUT4 Translocation GLUT4 Translocation Gaq/11->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake 13-POHSA_2 This compound GPR40 GPR40 13-POHSA_2->GPR40 Insulin Secretion Insulin Secretion GPR40->Insulin Secretion Pancreatic Beta-cell

FAHFA signaling pathways.

Experimental Protocols

Accurate quantification of this compound in biological matrices is critical for its validation as a biomarker. The following section outlines a general workflow for the extraction and analysis of FAHFAs from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Lipid Extraction from Human Plasma

This protocol is adapted from established methods for FAHFA analysis.[13][21](22, 23)

  • Materials:

    • Human plasma (collected in EDTA tubes)

    • Phosphate-buffered saline (PBS)

    • Methanol (LC-MS grade)

    • Chloroform (LC-MS grade)

    • Internal standard (e.g., ¹³C-labeled this compound)

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of a corresponding organic solvent (e.g., methanol).

    • Vortex the mixture for 5 minutes and incubate on ice for 10 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 80% methanol in water).

2. Solid-Phase Extraction (SPE) for FAHFA Enrichment (Optional)

For samples with low concentrations of FAHFAs, an SPE step can be included to enrich the analytes and remove interfering substances.

  • Materials:

    • Silica SPE cartridges

    • Hexane (LC-MS grade)

    • Ethyl acetate (LC-MS grade)

  • Procedure:

    • Condition the silica SPE cartridge with hexane.

    • Load the reconstituted lipid extract onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) to elute neutral lipids.

    • Elute the FAHFAs with a more polar solvent, such as ethyl acetate.

    • Evaporate the eluate to dryness and reconstitute in the LC-MS/MS mobile phase.

3. LC-MS/MS Quantification

  • Instrumentation:

    • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)

    • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.2% formic acid

    • Mobile Phase B: Methanol

    • Gradient: A suitable gradient to separate this compound from other isomers and lipids.

    • Flow Rate: 0.40 mL/min

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Negative ESI

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): [M-H]⁻ for this compound

    • Product Ion (Q3): A specific fragment ion of this compound for quantification.

    • Collision Energy: Optimized for the fragmentation of this compound.

cluster_workflow Experimental Workflow for this compound Quantification Plasma_Sample Human Plasma Sample Lipid_Extraction Lipid Extraction (e.g., Methanol Precipitation) Plasma_Sample->Lipid_Extraction SPE Solid-Phase Extraction (Optional Enrichment) Lipid_Extraction->SPE LC_Separation LC Separation (Reversed-Phase C18) SPE->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification vs. Internal Standard) MS_Detection->Data_Analysis

LC-MS/MS workflow for this compound.

Logical Workflow for this compound as a Biomarker

The validation of this compound as a clinical biomarker for metabolic disease requires a systematic approach, from initial discovery to clinical utility.

cluster_biomarker_flow Biomarker Validation Workflow Discovery Discovery Phase (Lipidomics studies identify This compound as a candidate) Analytical_Validation Analytical Validation (Develop and validate robust quantification assay) Discovery->Analytical_Validation Clinical_Qualification Clinical Qualification (Case-control and cohort studies to establish association with metabolic syndrome) Analytical_Validation->Clinical_Qualification Clinical_Utility Clinical Utility Assessment (Evaluate predictive value for disease progression and response to therapy) Clinical_Qualification->Clinical_Utility

This compound biomarker validation.

Conclusion and Future Directions

This compound, as a member of the FAHFA family, holds promise as a novel biomarker for metabolic disease. The broader FAHFA class has demonstrated anti-inflammatory and insulin-sensitizing properties, and their levels are altered in states of insulin resistance. However, to establish this compound as a clinically useful biomarker, further research is imperative.

Key areas for future investigation include:

  • Large-scale clinical studies: Quantitative analysis of this compound in large, well-characterized cohorts of healthy individuals and patients with metabolic syndrome is needed to establish reference ranges and determine the extent of its dysregulation.

  • Mechanistic studies: Elucidating the specific interactions of this compound with its receptors and the downstream signaling pathways will provide a deeper understanding of its biological role.

  • Biosynthetic and degradative pathways: A complete characterization of the enzymes responsible for the synthesis and breakdown of this compound will identify potential targets for therapeutic intervention.

  • Prospective studies: Longitudinal studies are required to assess the predictive value of this compound for the development and progression of metabolic diseases.

The continued investigation of this compound and other FAHFAs will undoubtedly provide valuable insights into the complex interplay between lipid metabolism and metabolic health, paving the way for new diagnostic and therapeutic strategies.

References

An In-Depth Technical Guide on the Endogenous Synthesis of 13-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Palmitoleoyl-oxy-octadecanoic acid (13-POHSA) is a recently discovered member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core aspects of endogenous this compound synthesis. It details the biosynthetic pathway, key enzymes involved, experimental protocols for its study, and quantitative data on its presence in biological tissues. This document is intended to serve as a valuable resource for researchers in the fields of metabolism, lipid biology, and drug discovery.

Introduction to this compound and FAHFAs

FAHFAs are a class of lipids characterized by a fatty acid esterified to a hydroxy fatty acid. The discovery of FAHFAs in 2014 by Yore et al. revealed a novel class of endogenous mammalian lipids with significant biological activities. These molecules are synthesized in vivo, and their levels are regulated by physiological states such as fasting and high-fat feeding. Notably, levels of certain FAHFAs, including those in the POHSA family, are correlated with insulin sensitivity and are found to be reduced in the adipose tissue and serum of insulin-resistant humans. This compound, specifically, is comprised of palmitoleic acid esterified to the 13-hydroxyl group of stearic acid.

The Endogenous Biosynthetic Pathway of this compound

The endogenous synthesis of this compound is a two-step process primarily occurring in adipose tissue. This pathway involves the hydroxylation of a saturated fatty acid followed by its esterification with an unsaturated fatty acid.

  • Hydroxylation of Stearic Acid: The first step is the hydroxylation of stearic acid at the 13th carbon position to form 13-hydroxystearic acid (13-HSA). This reaction is catalyzed by a member of the cytochrome P450 (CYP) family of enzymes. While the specific CYP isoform responsible for this precise hydroxylation is yet to be definitively identified, CYP450s are well-known for their role in fatty acid metabolism, including hydroxylation[1][2].

  • Transacylation to form this compound: The second and final step is the esterification of the 13-hydroxyl group of 13-HSA with palmitoleic acid. This reaction is catalyzed by Adipose Triglyceride Lipase (ATGL), which functions as a transacylase[3][4][5]. ATGL transfers a fatty acid, in this case, palmitoleic acid, from a triglyceride or diglyceride donor to the hydroxyl group of 13-HSA, forming the ester bond of this compound[3][6][7].

Stearic_Acid Stearic Acid 13-HSA 13-Hydroxystearic Acid Stearic_Acid->13-HSA Hydroxylation ATGL ATGL (Transacylase) 13-HSA->ATGL Palmitoleoyl_CoA Palmitoleoyl-CoA Triglyceride Triglyceride (containing Palmitoleate) Triglyceride->ATGL This compound This compound CYP450 Cytochrome P450 Enzyme CYP450->13-HSA ATGL->this compound Transacylation Diacylglycerol Diacylglycerol ATGL->Diacylglycerol

Figure 1: Biosynthetic pathway of this compound.

Quantitative Data on FAHFA Levels

The levels of this compound and other FAHFAs vary across different tissues and are influenced by the metabolic state. The following table summarizes available quantitative data for POHSA and related FAHFA families in murine adipose tissue.

FAHFA FamilySpeciesAdipose DepotConcentration Range (pmol/g tissue)Reference
POHSA MousePerigonadal White Adipose Tissue (pWAT)~50 - 500[6]
Subcutaneous White Adipose Tissue (sWAT)~20 - 200[6]
PAHSA MousePerigonadal White Adipose Tissue (pWAT)~1,000 - 10,000[8]
Subcutaneous White Adipose Tissue (sWAT)~500 - 5,000[8]
Brown Adipose Tissue (BAT)~200 - 2,000[8]
OAHSA MousePerigonadal White Adipose Tissue (pWAT)Generally lower than PAHSA[8]

Note: Concentrations can vary significantly based on diet, age, and genetic background. Data for this compound specifically is often reported as part of the total POHSA family.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound synthesis.

Protocol for Lipid Extraction and FAHFA Enrichment from Adipose Tissue

This protocol is adapted from established methods for FAHFA analysis[8][9].

Materials:

  • Adipose tissue (~100-150 mg)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol

  • Chloroform

  • Internal standard (e.g., ¹³C₄-9-PAHSA)

  • Dounce homogenizer

  • Centrifuge

  • Conical glass tubes

  • Nitrogen gas stream

  • 500 mg silica Solid-Phase Extraction (SPE) cartridges

  • Hexane

  • Ethyl acetate

Procedure:

  • Tissue Homogenization and Lipid Extraction: a. Weigh adipose tissue and place it in a pre-chilled Dounce homogenizer on ice. b. Add 1.5 mL of ice-cold PBS, 1.5 mL of methanol, and 3 mL of chloroform containing the internal standard. c. Homogenize the tissue thoroughly on ice. d. Transfer the homogenate to a centrifuge tube and centrifuge at 2,200 x g for 10 minutes at 4°C. e. Collect the lower organic (chloroform) phase and transfer to a clean glass tube. f. Dry the lipid extract under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) for FAHFA Enrichment: a. Condition a silica SPE cartridge with 6 mL of ethyl acetate followed by 6 mL of hexane. b. Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the cartridge. c. Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids (discard this fraction). d. Elute the FAHFAs with 4 mL of ethyl acetate into a new tube. e. Dry the FAHFA fraction under nitrogen. f. Reconstitute the sample in a suitable solvent (e.g., methanol) for LC-MS analysis.

cluster_0 Lipid Extraction cluster_1 FAHFA Enrichment (SPE) Adipose_Tissue Adipose Tissue Homogenization Homogenize in PBS/Methanol/Chloroform + Internal Standard Adipose_Tissue->Homogenization Centrifugation Centrifuge Homogenization->Centrifugation Organic_Phase Collect Organic Phase Centrifugation->Organic_Phase Drying_1 Dry under Nitrogen Organic_Phase->Drying_1 Load_Sample Load Lipid Extract Drying_1->Load_Sample Condition_SPE Condition Silica SPE Cartridge Condition_SPE->Load_Sample Wash Wash with 5% Ethyl Acetate in Hexane Load_Sample->Wash Elute Elute FAHFAs with Ethyl Acetate Wash->Elute Drying_2 Dry under Nitrogen Elute->Drying_2 LC_MS LC-MS Analysis Drying_2->LC_MS Reconstitute for

Figure 2: Workflow for FAHFA extraction and enrichment.
In Vitro Assay for ATGL-Mediated FAHFA Synthesis

This protocol is based on the methodology described by Patel et al. (2022) to measure the transacylase activity of ATGL[3][7].

Materials:

  • Recombinant human or murine ATGL

  • Cofactor CGI-58

  • 13-Hydroxystearic acid (13-HSA)

  • Triglyceride donor (e.g., triolein or a triglyceride mixture containing palmitoleate)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM EDTA)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Atglistatin (ATGL inhibitor, for control experiments)

  • Organic solvents for extraction (e.g., chloroform/methanol)

  • LC-MS system for product quantification

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, BSA (to solubilize lipids), 13-HSA, and the triglyceride donor. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding recombinant ATGL and CGI-58. For control experiments, include a reaction with the ATGL inhibitor atglistatin. d. Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Quenching and Extraction: a. Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol 2:1). b. Add an internal standard for this compound. c. Vortex and centrifuge to separate the phases. d. Collect the organic phase and dry it under nitrogen.

  • Analysis: a. Reconstitute the dried extract in a suitable solvent. b. Analyze the sample by LC-MS to quantify the amount of this compound formed.

Isotopic Labeling to Trace this compound Biosynthesis in Adipocytes

This method utilizes stable isotope-labeled precursors to track their incorporation into this compound in cultured adipocytes[10][11].

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1)

  • Cell culture medium

  • Stable isotope-labeled stearic acid (e.g., ¹³C₁₈-stearic acid) or palmitoleic acid (e.g., ¹³C₁₆-palmitoleic acid)

  • Lipid extraction and analysis reagents as described in Protocol 4.1.

Procedure:

  • Cell Culture and Labeling: a. Culture adipocytes to differentiation. b. Replace the culture medium with a medium containing the stable isotope-labeled fatty acid precursor complexed to BSA. c. Incubate the cells for a desired time period (e.g., 24 hours) to allow for the incorporation of the label into this compound.

  • Lipid Extraction and Analysis: a. Wash the cells with PBS and harvest them. b. Perform lipid extraction and FAHFA enrichment as described in Protocol 4.1. c. Analyze the samples by LC-MS, monitoring for the mass shift corresponding to the incorporation of the stable isotopes in the this compound molecule.

Adipocytes Differentiated Adipocytes Labeled_Precursor Add ¹³C-labeled Stearic Acid or Palmitoleic Acid Adipocytes->Labeled_Precursor Incubation Incubate for 24h Labeled_Precursor->Incubation Harvest Harvest Cells Incubation->Harvest Lipid_Extraction Lipid Extraction & FAHFA Enrichment Harvest->Lipid_Extraction LC_MS LC-MS Analysis (Monitor for ¹³C-13-POHSA) Lipid_Extraction->LC_MS

Figure 3: Isotopic labeling workflow for this compound biosynthesis.

Conclusion

The endogenous synthesis of this compound is a fascinating area of lipid metabolism with significant implications for health and disease. The identification of ATGL as a key biosynthetic enzyme has been a major breakthrough. Future research should focus on definitively identifying the specific cytochrome P450 enzyme responsible for the initial hydroxylation of stearic acid and further elucidating the regulatory mechanisms governing the entire biosynthetic pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the biology of this compound and other FAHFAs, with the ultimate goal of harnessing their therapeutic potential.

References

Methodological & Application

Quantifying 13-POHSA Levels in Plasma and Tissues: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-hydroxy-9Z,11E-octadecadienoic acid (13-POHSA), also commonly known as 13-HODE, is a bioactive lipid mediator derived from the enzymatic or non-enzymatic oxidation of linoleic acid. As a significant member of the oxylipin family, this compound is implicated in a multitude of physiological and pathological processes, including inflammation, immune response, cancer progression, and metabolic disorders. Accurate quantification of this compound in biological matrices such as plasma and tissues is crucial for understanding its role as a biomarker and its therapeutic potential. This document provides detailed application notes and experimental protocols for the robust and sensitive quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biological Significance and Signaling Pathways

This compound is primarily generated through the action of 15-lipoxygenase (15-LOX) on linoleic acid.[1] It exerts its biological effects through various signaling pathways, most notably by acting as a ligand for peroxisome proliferator-activated receptors (PPARs) and G protein-coupled receptor 132 (GPR132).[2][3]

PPAR Signaling: this compound can activate PPARγ and modulate the expression of its target genes, influencing processes like macrophage lipid uptake and differentiation.[1][2] In some contexts, it can also down-regulate PPARδ, leading to pro-apoptotic effects in cancer cells.

GPR132 Signaling: While 9-HODE is a more potent agonist, this compound can also interact with GPR132, a receptor implicated in inflammatory responses and atherosclerosis.[2][4]

The following diagrams illustrate the general formation of this compound and its primary signaling cascades.

G cluster_formation This compound Formation Linoleic Acid Linoleic Acid 13-HPODE 13-HPODE Linoleic Acid->13-HPODE 15-LOX 15-LOX 15-LOX This compound This compound 13-HPODE->this compound Peroxidases Peroxidases Peroxidases

Biosynthesis of this compound from Linoleic Acid.

G cluster_ppar PPAR Signaling cluster_gpr GPR132 Signaling This compound This compound PPARγ PPARγ This compound->PPARγ Activates PPARδ PPARδ This compound->PPARδ Down-regulates GPR132 GPR132 This compound->GPR132 Weakly Activates Gene Expression Gene Expression PPARγ->Gene Expression PPARδ->Gene Expression Biological Effects (Lipid Metabolism, Apoptosis) Biological Effects (Lipid Metabolism, Apoptosis) Gene Expression->Biological Effects (Lipid Metabolism, Apoptosis) Downstream Signaling Downstream Signaling GPR132->Downstream Signaling Inflammatory Response Inflammatory Response Downstream Signaling->Inflammatory Response

Signaling Pathways of this compound.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for this compound quantification and reported concentrations in various biological matrices.

Table 1: Method Performance Characteristics for this compound Quantification

ParameterTypical ValueReference
Limit of Detection (LOD)0.1 - 0.4 ng/mL (ppb)[5][6]
Limit of Quantitation (LOQ)0.5 - 1 ng/mL (ppb)[5][6]
Linearity (R²)> 0.9990[5]
Recovery87.25 - 119.44%[5]
Precision (%RSD)< 6.96%[5]

Table 2: Reported Concentrations of this compound in Biological Samples

MatrixSpeciesConcentrationReference
PlasmaRat123.2 ± 31.1 nmol/L[7]
LiverHuman (NASH)Significantly elevated vs. steatosis[8]
LiverRat~1.5 pmol/mg tissue[9]
Adipose TissueRat~0.5 pmol/mg tissue[9]
HeartRat~0.2 pmol/mg tissue[9]
PlasmaHuman316 (arbitrary units)[10]

Experimental Protocols

A generalized workflow for the quantification of this compound is presented below, followed by detailed protocols for plasma and tissue sample preparation and LC-MS/MS analysis.

G Sample Collection (Plasma/Tissue) Sample Collection (Plasma/Tissue) Internal Standard Spiking Internal Standard Spiking Sample Collection (Plasma/Tissue)->Internal Standard Spiking Sample Preparation Sample Preparation Internal Standard Spiking->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

General Workflow for this compound Quantification.
Protocol 1: Plasma Sample Preparation

This protocol is adapted for the extraction of this compound from plasma samples and includes a saponification step to hydrolyze esterified this compound.

Materials:

  • Plasma samples

  • Internal Standard (IS): 13-HODE-d4

  • Methanol (MeOH), LC-MS grade

  • Hexane, HPLC grade

  • Potassium Hydroxide (KOH)

  • Formic Acid, LC-MS grade

  • Water, LC-MS grade

  • Glass centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • To 200 µL of plasma in a glass tube, add 10 µL of internal standard solution (e.g., 13-HODE-d4 at 1 µg/mL in methanol).

  • Add 1 mL of 90:10 (v/v) methanol:water containing 0.3 M KOH.

  • Incubate at 80°C for 30 minutes to saponify esterified this compound.

  • Cool the sample to room temperature and acidify with 50 µL of formic acid.

  • Perform liquid-liquid extraction by adding 2 mL of hexane, vortexing for 1 minute, and centrifuging at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new glass tube.

  • Repeat the extraction (step 5 and 6) one more time and combine the hexane layers.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% Methanol in water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: Tissue Sample Preparation

This protocol describes the homogenization and extraction of this compound from tissue samples.

Materials:

  • Tissue samples (frozen)

  • Internal Standard (IS): 13-HODE-d4

  • Homogenization buffer (e.g., 20mM Tris pH 7.8 with protease inhibitors)

  • Chloroform, HPLC grade

  • Methanol (MeOH), LC-MS grade

  • 0.7% Sodium Chloride solution

  • Bead homogenizer or glass homogenizer

  • Glass centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Add the tissue to a homogenization tube containing ceramic beads and 1 mL of ice-cold homogenization buffer. For hard tissues, a ground glass homogenizer may be more effective.[11]

  • Spike the homogenate with 10 µL of internal standard solution (e.g., 13-HODE-d4 at 1 µg/mL in methanol).

  • Homogenize the tissue until a uniform suspension is achieved.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 2 mL of methanol and 4 mL of chloroform (2:1 chloroform:methanol ratio relative to the aqueous volume).[12]

  • Vortex thoroughly and incubate at 4°C overnight to ensure complete lipid extraction.[12]

  • Add 1.2 mL of 0.7% sodium chloride solution to induce phase separation. Do not vortex.[12]

  • Centrifuge at 1500 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic (chloroform) layer containing the lipids.

  • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate. An example gradient could be: 0-2 min, 40% B; 2-10 min, 40-95% B; 10-12 min, 95% B; 12-12.1 min, 95-40% B; 12.1-15 min, 40% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
This compound (13-HODE)295.2195.1-20[6]
13-HODE-d4 (IS)299.2198.1-20[6]

Data Analysis:

  • Quantification is performed by constructing a calibration curve using a series of standards containing known concentrations of this compound and a fixed concentration of the internal standard (13-HODE-d4). The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the accurate and sensitive quantification of this compound in plasma and tissue samples. The use of LC-MS/MS with a stable isotope-labeled internal standard ensures high specificity and reliability. These methods are essential tools for researchers investigating the role of this compound in various biological processes and for professionals in drug development exploring its potential as a therapeutic target or biomarker. Adherence to best practices in sample handling and analytical methodology is critical for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for In Vitro Analysis of Interleukin-13 (IL-13) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "13-POHSA": Initial searches for a "this compound" protocol did not yield specific results, suggesting a potential typographical error. Based on related search outcomes, this document will focus on Interleukin-13 (IL-13), a key cytokine involved in cellular signaling, as a representative molecule for in vitro cell culture-based assays. The following protocols and application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the effects of signaling molecules like IL-13 on cultured cells.

Interleukin-13 (IL-13) is a pleiotropic cytokine that plays a crucial role in the immune system, particularly in allergic inflammation.[1] It shares functional similarities with Interleukin-4 (IL-4) and they utilize a common receptor subunit, the IL-4 receptor alpha (IL-4Rα).[1][2] IL-13's effects are mediated through a receptor complex that can activate multiple signaling pathways, with the JAK/STAT and MAPK/ERK pathways being prominent.[3][4][5] Understanding the cellular responses to IL-13 is vital for the development of therapeutics for a range of diseases, including asthma and cancer.[1][6]

Data Presentation

The following tables summarize quantitative data for in vitro experiments involving IL-13, providing a reference for experimental design.

Table 1: Recommended IL-13 Concentrations for In Vitro Cellular Assays

Cell LineAssay TypeEffective IL-13 ConcentrationObserved EffectReference
A549 (Human Lung Carcinoma)TARC Production1-5 ng/mL (ED₅₀)Induction of TARC (Thymus and Activation-Regulated Chemokine)[7]
A549 (Human Lung Carcinoma)Proliferation (MTT Assay)40 ng/mL (Optimal)Increased cell proliferation[7]
HT-29 (Human Colon Adenocarcinoma)NOX1 Expression50 ng/mLIncreased NOX1 expression[8]
NHBE (Normal Human Bronchial Epithelial)Proliferation ([³H]-thymidine incorporation)10 ng/mLIncreased cell proliferation[9]
CD4+ T cellsApoptosis Inhibition30 ng/mLSuppression of activation-induced cell death[10]

Table 2: Key Parameters for IL-13 Induced Signaling Events

Cell LineSignaling EventTime to Peak ResponseAssay MethodReference
Various Human Cell LinesSTAT6 Phosphorylation20 minutesHTRF Assay[2]
ACHN (Human Renal Cell Carcinoma)STAT6 Phosphorylation15 minutesWestern Blot, ELISA[11]
HeLaSTAT6 Phosphorylation20 minutesTR-FRET Assay[12][13]
Ovarian Tumor Cell LinesERK1/2 ActivationNot specifiedWestern Blot[6]

Experimental Protocols

General Cell Culture and Maintenance

This protocol describes the standard procedures for culturing adherent cell lines suitable for IL-13 studies, such as A549 or HT-29 cells.

Materials:

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA solution

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Maintain cells in T-75 flasks with complete growth medium, changing the medium every 2-3 days.

  • For subculturing, aspirate the spent medium and wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Seed cells into new culture vessels at the desired density for subsequent experiments.

IL-13 Treatment of Cultured Cells

This protocol outlines the general procedure for stimulating cultured cells with IL-13.

Materials:

  • Cultured cells seeded in appropriate vessels (e.g., 6-well plates, 96-well plates)

  • Recombinant Human IL-13

  • Serum-free or low-serum medium

Procedure:

  • Seed cells at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • (Optional) To synchronize cells and reduce basal signaling, replace the complete growth medium with serum-free or low-serum (e.g., 0.5-1% FBS) medium and incubate for 12-24 hours.

  • Prepare a stock solution of IL-13 in sterile PBS containing a carrier protein like 0.1% Bovine Serum Albumin (BSA) to prevent adsorption to tubes.

  • Dilute the IL-13 stock solution to the desired final concentrations in serum-free or low-serum medium.

  • Aspirate the medium from the cells and replace it with the medium containing the various concentrations of IL-13. Include a vehicle control (medium with carrier protein but no IL-13).

  • Incubate the cells for the desired time period (e.g., 15 minutes to 72 hours) depending on the endpoint being measured.

Cell Viability Assessment using MTT Assay

This protocol measures cell viability and proliferation based on the metabolic activity of the cells.[1]

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed 3,000 to 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[1]

  • Treat the cells with various concentrations of IL-13 as described in Protocol 2 for the desired duration (e.g., 24, 48, 72 hours).[1]

  • At the end of the treatment period, add 15 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[1]

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Materials:

  • Cells treated with IL-13 in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells from the culture plates. For adherent cells, use a gentle dissociation agent like Accutase or Trypsin-EDTA.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells once with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Analysis of Protein Phosphorylation by Western Blotting

This protocol is used to detect the phosphorylation status of key signaling proteins like STAT6 and ERK.[7]

Materials:

  • Cells treated with IL-13 in 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT6, anti-total-STAT6, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • After IL-13 treatment, place the culture plates on ice and aspirate the medium.

  • Wash the cells once with ice-cold PBS.

  • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways

IL13_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL13 IL-13 IL13Ra1 IL-13Rα1 IL13->IL13Ra1 IL13Ra2 IL-13Rα2 IL13->IL13Ra2 IL4Ra IL-4Rα IL13Ra1->IL4Ra dimerizes JAK1 JAK1 IL13Ra1->JAK1 associates with JAK2 JAK2 IL4Ra->JAK2 associates with ERK ERK1/2 IL13Ra2->ERK activates STAT6 STAT6 JAK1->STAT6 phosphorylates JAK2->STAT6 phosphorylates STAT6_dimer STAT6 Dimer Gene_Expression Gene Expression (Proliferation, Apoptosis Resistance, Inflammation, Fibrosis) STAT6_dimer->Gene_Expression STAT6->STAT6_dimer dimerizes pERK p-ERK1/2 ERK->pERK phosphorylates AP1 AP-1 pERK->AP1 activates AP1->Gene_Expression

Caption: IL-13 Signaling Pathways.

Experimental Workflow

Experimental_Workflow start Start: Seed Cells in Culture Plates overnight Incubate Overnight (Adhesion) start->overnight starve Serum Starvation (Optional Synchronization) overnight->starve treat Treat with IL-13 (Dose-Response & Time-Course) starve->treat endpoint Select Endpoint Assay treat->endpoint viability Cell Viability Assay (e.g., MTT) endpoint->viability Proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI) endpoint->apoptosis Cell Death signaling Signaling Pathway Analysis (e.g., Western Blot) endpoint->signaling Mechanism data Data Acquisition viability->data apoptosis->data signaling->data analysis Data Analysis & Interpretation data->analysis

Caption: General In Vitro Experimental Workflow.

References

Application Notes and Protocols for 13-POHSA and Related Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the use of 13-POHSA (13-palmitoleoyl-hydroxystearic acid) and structurally related fatty acid esters of hydroxy fatty acids (FAHFAs) in rodent studies. Direct dosage information for this compound is limited in publicly available literature. Therefore, this document leverages data from studies on the closely related and well-characterized PAHSAs (palmitic acid esters of hydroxy stearic acids) to provide guidance on effective dosages and experimental design. PAHSAs have demonstrated significant anti-diabetic and anti-inflammatory effects in rodent models, making them a valuable reference for investigating the therapeutic potential of this compound.[1][2][3]

Data Presentation: Effective Dosages of PAHSAs in Rodent Studies

The following table summarizes the effective dosages of PAHSAs (used as a proxy for this compound) from key rodent studies. These lipids have shown promise in improving glucose homeostasis and reducing inflammation.

CompoundAnimal ModelAdministration RouteDosageFrequencyObserved EffectsReference
5- or 9-PAHSAAged chow-fed miceOral gavage8 mg/kgDaily for 5 monthsImproved glucose tolerance and insulin sensitivity.[4]
5- or 9-PAHSAHigh-fat diet (HFD)-fed miceOral gavage8 mg/kgDaily for 5 monthsImproved glucose tolerance and insulin sensitivity.[4]
9-PAHSAMiceOral administrationNot specifiedNot specifiedLowers ambient glycemia, improves glucose tolerance, stimulates GLP-1 and insulin secretion, reduces adipose tissue inflammation.[2][3]
Palmitoleic AcidKK-Ay Mice (genetic type 2 diabetes model)Oral gavage300 mg/kgDaily for 4 weeksReduced body weight gain, ameliorated hyperglycemia and hypertriglyceridemia, improved insulin sensitivity, reduced hepatic lipid accumulation.[5]
Palmitoleic AcidHigh L-carnitine-treated miceOral gavage50, 100, and 200 mg/kgDailyMitigated elevated body and liver weight, improved liver function markers, reduced liver lipid accumulation.[6]

Experimental Protocols

Protocol 1: Evaluation of Anti-Diabetic Effects of FAHFAs in a High-Fat Diet-Induced Obesity Mouse Model

This protocol is adapted from studies investigating the metabolic effects of PAHSAs.[4]

1. Animal Model and Diet:

  • Species: C57BL/6J mice.

  • Diet: Induce obesity and insulin resistance by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) prior to and during treatment. A control group should be maintained on a standard chow diet.

2. Compound Preparation and Administration:

  • Compound: this compound or other FAHFA isomers.

  • Vehicle: Prepare a vehicle solution suitable for oral gavage (e.g., a mixture of PBS and a suitable emulsifier like Tween 80).

  • Dosage: Based on PAHSA studies, a starting dose of 8 mg/kg body weight is recommended. Dose-response studies may be necessary to determine the optimal dose for this compound.

  • Administration: Administer the compound or vehicle daily via oral gavage.

3. Experimental Procedures:

  • Glucose Tolerance Test (GTT):

    • Fast mice for 6 hours.

    • Administer a baseline glucose measurement from tail vein blood.

    • Administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal (IP) injection.

    • Measure blood glucose levels at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4-6 hours.

    • Administer a baseline glucose measurement.

    • Administer human insulin (e.g., 0.75 U/kg body weight) via IP injection.

    • Measure blood glucose levels at specified time points (e.g., 15, 30, 45, and 60 minutes) post-insulin injection.

  • Tissue Collection: At the end of the study, euthanize mice and collect tissues (e.g., adipose tissue, liver, pancreas) for further analysis (e.g., gene expression, lipidomics).

4. Data Analysis:

  • Calculate the area under the curve (AUC) for GTT and ITT to assess glucose clearance and insulin sensitivity.

  • Perform statistical analysis (e.g., ANOVA) to compare treatment groups to control groups.

Protocol 2: Assessment of Anti-Inflammatory Effects of FAHFAs in a Lipopolysaccharide (LPS)-Induced Inflammation Model

This protocol is based on the known anti-inflammatory properties of FAHFAs.[2][3]

1. Animal Model:

  • Species: BALB/c or C57BL/6J mice.

2. Compound Preparation and Administration:

  • Compound: this compound or other FAHFA isomers.

  • Vehicle: Prepare a suitable vehicle for the chosen administration route (e.g., saline for IP injection).

  • Dosage: A range of doses (e.g., 1-10 mg/kg) should be tested to determine the effective anti-inflammatory dose.

  • Administration: Administer the compound (e.g., via IP injection) a specified time (e.g., 1 hour) before the inflammatory challenge.

3. Experimental Procedures:

  • Inflammatory Challenge: Induce systemic inflammation by administering lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/kg) via IP injection.

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 2, 6, and 24 hours) post-LPS injection to measure cytokine levels.

    • At the end of the experiment, euthanize mice and harvest tissues (e.g., spleen, liver) for analysis of inflammatory markers.

4. Data Analysis:

  • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in serum using ELISA or multiplex assays.

  • Analyze the expression of inflammatory genes in tissues using qPCR.

  • Perform statistical analysis to compare the effects of the FAHFA treatment to the LPS-only control group.

Signaling Pathways and Experimental Workflows

Signaling Pathway of FAHFAs

FAHFAs, including PAHSAs, have been shown to exert their effects through the activation of G protein-coupled receptors (GPCRs), particularly GPR120 and GPR40.[2][4] Activation of these receptors can lead to downstream signaling events that improve glucose uptake and reduce inflammation.

FAHFA_Signaling cluster_membrane Cell Membrane FAHFA This compound / FAHFA GPR120 GPR120 FAHFA->GPR120 Binds and Activates GPR40 GPR40 FAHFA->GPR40 Binds and Activates PLC PLC GPR120->PLC NFkB_Inhibition NF-κB Inhibition GPR120->NFkB_Inhibition GPR40->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ IP3->Ca PKC PKC DAG->PKC Insulin_Secretion Insulin/GLP-1 Secretion Ca->Insulin_Secretion GLUT4 GLUT4 Translocation PKC->GLUT4

Caption: Signaling pathway of FAHFAs via GPR120 and GPR40.

Experimental Workflow for Evaluating Metabolic Effects

The following diagram illustrates a typical experimental workflow for assessing the metabolic effects of this compound or other FAHFAs in a rodent model of diet-induced obesity.

Metabolic_Workflow start Start: Acclimatize Mice diet Induce Obesity with High-Fat Diet (8-12 weeks) start->diet grouping Randomize into Treatment and Control Groups diet->grouping treatment Daily Oral Gavage: - Vehicle Control - this compound (e.g., 8 mg/kg) grouping->treatment monitoring Monitor Body Weight and Food Intake Weekly treatment->monitoring gtt Perform Glucose Tolerance Test (GTT) monitoring->gtt itt Perform Insulin Tolerance Test (ITT) gtt->itt euthanasia Euthanize and Collect Tissues itt->euthanasia analysis Analyze Data: - AUC for GTT/ITT - Gene Expression - Histology euthanasia->analysis end End: Conclude Effects analysis->end

Caption: Workflow for metabolic studies of this compound in rodents.

References

Application Notes and Protocols for 13-POHSA Administration in Animal Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-hydroxy-9Z-octadecenoic acid (13-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids. Emerging research on related FAHFA molecules, such as 5- and 9-PAHSA (palmitic acid esters of hydroxy stearic acid), has demonstrated their potential as anti-diabetic and anti-inflammatory agents. These lipids have been shown to improve glucose tolerance, enhance insulin secretion, and stimulate the release of glucagon-like peptide-1 (GLP-1) in vivo. The primary mechanism of action for these effects is believed to be through the activation of G protein-coupled receptors, particularly GPR120.

These application notes provide a comprehensive guide for the administration of this compound in animal models of diabetes, drawing upon the existing literature for closely related FAHFAs. The protocols and data presented herein are intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Disclaimer: Limited specific data for this compound is currently available in the public domain. The following protocols and data are based on studies of closely related FAHFA compounds and general methodologies for in vivo diabetic research. Researchers should consider this information as a starting point and optimize protocols specifically for this compound.

Data Presentation: Efficacy of Related FAHFAs in Diabetic Animal Models

The following tables summarize the quantitative effects of 5-PAHSA and 9-PAHSA in high-fat diet (HFD)-fed mouse models of diabetes. This data can be used as a reference for designing experiments with this compound.

Table 1: Effects of Acute Oral Administration of 5-PAHSA on Glucose Homeostasis in HFD-Fed Mice

ParameterVehicle Control5-PAHSAFold Change
Oral Glucose Tolerance Test (OGTT)
Area Under the Curve (AUC)~25000 mg/dLmin~20000 mg/dLmin↓ ~20%
Insulin Secretion (5 min post-glucose) ~1.5 ng/mL~3.0 ng/mL↑ ~100%
GLP-1 Secretion (5 min post-glucose) ~15 pM~25 pM↑ ~67%

Data extrapolated from graphical representations in cited literature and should be considered approximate.

Table 2: Effects of Acute Oral Administration of 9-PAHSA on Glucose Homeostasis in HFD-Fed Mice

ParameterVehicle Control9-PAHSAFold Change
Oral Glucose Tolerance Test (OGTT)
Area Under the Curve (AUC)~25000 mg/dLmin~18000 mg/dLmin↓ ~28%
Insulin Secretion (5 min post-glucose) ~1.5 ng/mL~2.5 ng/mL↑ ~67%
GLP-1 Secretion (5 min post-glucose) ~15 pM~22 pM↑ ~47%

Data extrapolated from graphical representations in cited literature and should be considered approximate.

Experimental Protocols

Protocol 1: Induction of Type 2 Diabetes in Mice using High-Fat Diet and Streptozotocin (STZ)

This protocol describes a common method to induce a diabetic phenotype that mimics human type 2 diabetes, characterized by insulin resistance and subsequent beta-cell dysfunction.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-Fat Diet (HFD) (e.g., 60% kcal from fat)

  • Standard chow diet

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Insulin syringes (0.5 mL)

  • Glucometer and test strips

Procedure:

  • Acclimatize mice for one week on a standard chow diet.

  • Divide mice into two groups: control and diabetic.

  • Feed the diabetic group a high-fat diet for 4-8 weeks to induce insulin resistance. The control group remains on the standard chow diet.

  • After the HFD feeding period, fast the mice for 4-6 hours.

  • Prepare a fresh solution of STZ in cold, sterile citrate buffer. A common dose for this model is 40-60 mg/kg body weight.

  • Inject the STZ solution intraperitoneally (i.p.) into the HFD-fed mice for five consecutive days. Inject the control mice with an equivalent volume of citrate buffer.

  • Monitor blood glucose levels from the tail vein 72 hours after the final STZ injection and then weekly. Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Continue to monitor body weight and blood glucose levels regularly throughout the study.

Protocol 2: Oral Gavage Administration of this compound

This protocol outlines the standard procedure for administering a compound orally to mice.

Materials:

  • This compound

  • Vehicle (e.g., olive oil, 0.5% methylcellulose)

  • Animal balance

  • Gavage needles (20-22 gauge, 1.5-inch, ball-tipped)

  • 1 mL syringes

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Based on studies with related PAHSAs, a starting dose could be in the range of 5-10 mg/kg body weight.

    • Dissolve or suspend the this compound in the chosen vehicle. Ensure the solution is homogenous. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh each mouse to calculate the precise dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

    • Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head.

    • Hold the mouse in a vertical position.

    • Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and re-insert to prevent tracheal intubation.

    • Once the needle is in the correct position (approximately at the level of the last rib), slowly administer the this compound solution.

    • Gently remove the gavage needle along the same path of insertion.

    • Return the mouse to its cage and monitor for any immediate adverse effects for at least 15 minutes.

Mandatory Visualizations

Signaling Pathway of this compound via GPR120

GPR120_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling GPR120 GPR120 Gaq Gαq/11 GPR120->Gaq beta_arrestin β-Arrestin 2 GPR120->beta_arrestin POHSA This compound POHSA->GPR120 Activation PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 Insulin_Secretion Insulin Secretion Ca2->Insulin_Secretion GLP1_Secretion GLP-1 Secretion Ca2->GLP1_Secretion TAK1 TAK1 beta_arrestin->TAK1 Inhibition GLUT4 GLUT4 Translocation beta_arrestin->GLUT4 NFkB NF-κB Pathway TAK1->NFkB Inflammation ↓ Inflammation NFkB->Inflammation

Caption: this compound activates GPR120, initiating downstream signaling pathways that promote insulin and GLP-1 secretion, increase glucose uptake, and reduce inflammation.

Experimental Workflow for Evaluating this compound in Diabetic Mice

Experimental_Workflow start Start: Acclimatize Mice hfd Induce Diabetes (HFD + STZ) start->hfd confirm_diabetes Confirm Diabetic Phenotype (Blood Glucose > 250 mg/dL) hfd->confirm_diabetes treatment Administer this compound or Vehicle (Oral Gavage) confirm_diabetes->treatment monitoring Monitor Blood Glucose, Body Weight, Food Intake treatment->monitoring ogtt Perform Oral Glucose Tolerance Test (OGTT) monitoring->ogtt tissue_collection Tissue and Blood Collection (Pancreas, Adipose, Liver, Serum) ogtt->tissue_collection analysis Biochemical & Molecular Analysis (Insulin, GLP-1, Cytokines, Gene Expression) tissue_collection->analysis end End: Data Analysis & Interpretation analysis->end

Caption: A typical experimental workflow for assessing the in vivo efficacy of this compound in a diet-induced and STZ-treated mouse model of type 2 diabetes.

Application Notes and Protocols for Investigating 13-POHSA as a Potential Activator of GPR40 and GPR120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), and G-protein coupled receptor 120 (GPR120), or FFAR4, are activated by medium to long-chain fatty acids.[1][2] These receptors are implicated in a variety of metabolic and inflammatory processes, making them attractive targets for drug discovery in the context of type 2 diabetes, obesity, and inflammatory diseases.[3][4] 13-hydroxy-9-oxo-10,12-octadecadienoic acid (13-POHSA) is a lipid molecule whose activity on GPR40 and GPR120 is not yet well-characterized. These application notes provide a comprehensive guide for researchers to investigate the potential agonistic activity of this compound on GPR40 and GPR120. The following protocols for in vitro cell-based assays are designed to determine the potency and signaling mechanisms of this compound.

Signaling Pathways

Activation of GPR40 and GPR120 by agonist binding primarily initiates a signaling cascade through the Gαq/11 subunit of the heterotrimeric G protein.[4][5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][5] Downstream of these events, the extracellular signal-regulated kinase (ERK) pathway can be activated. The following diagram illustrates this canonical signaling pathway.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound (Putative Agonist) Receptor GPR40 / GPR120 Ligand->Receptor Binds G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK Phosphorylation Ca_release->ERK Contributes to PKC->ERK Leads to

Figure 1: GPR40/GPR120 Gαq Signaling Pathway.

Quantitative Data Summary

As of the latest literature review, specific quantitative data for this compound's activity on GPR40 and GPR120 is not available. The following table provides a template for how to present such data once obtained through the experimental protocols outlined below. For comparative purposes, data for known agonists are included.

CompoundReceptorAssay TypeEC50 (µM)Reference
This compound GPR40Calcium MobilizationTo be determined-
This compound GPR120Calcium MobilizationTo be determined-
Linoleic AcidGPR40Calcium Mobilization~10[6]
TUG-891GPR120Calcium Mobilization0.0437[2]
GW9508GPR40IP Accumulation~0.03[1]
GW9508GPR120IP Accumulation~0.1[1]

EC50: Half-maximal effective concentration.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound on GPR40 and GPR120.

Protocol 1: Intracellular Calcium Mobilization Assay

This assay is a primary functional readout for Gαq-coupled receptor activation.

Objective: To determine the potency (EC50) of this compound in activating GPR40 and GPR120 by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 or CHO cells stably expressing human GPR40 or GPR120.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye extrusion).

  • This compound stock solution (in DMSO).

  • Positive control agonists (e.g., Linoleic acid for GPR40, TUG-891 for GPR120).

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Experimental Workflow:

References

Commercial Sources and Application Notes for High-Purity 13-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a guide to commercial sources of high-purity 13-palmitoleoyl-hydroxy stearic acid (13-POHSA), also known as 13-hydroxy-9Z,11E-octadecadienoic acid (13-HODE). It further details its applications in biomedical research, with a focus on macrophage polarization and G protein-coupled receptor (GPCR) signaling, and provides comprehensive protocols for relevant experiments.

Commercial Sources of High-Purity this compound

A variety of commercial suppliers offer high-purity this compound, primarily for research purposes. The available forms include different stereoisomers, which can have distinct biological activities. When selecting a supplier, it is crucial to consider the specific isomer and purity required for the intended application.

SupplierProduct NameCAS NumberPurityNotes
CD Biosynsis13(S)-hydroxy-9(Z),11(E)-octadecadienoic acid29623-28-7>98%Provided as a liquid.[1]
Larodan13(R)-hydroxy-9(Z),11(E)-octadecadienoic acid10219-69-9>98%Supplied as a solid in solution.[2]
Cogershop13-Hydroxy-9(E),11(E)-octadecadienoic acid32819-31-1>98%Provided as a solid.[3]
Shaanxi Dideu Medichem Co. Ltd.(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid5204-88-6Industrial Grade-
P&S Chemicals13(R,s)-Hydroxy-9(z),11(e)-octadecadienoic acid73804-64-5Not SpecifiedRacemic mixture.[4]

Biological Applications of this compound

This compound is a bioactive lipid molecule that plays a significant role in various physiological and pathological processes. It is an oxidized linoleic acid metabolite (OXLAM) and is recognized as a ligand for the G protein-coupled receptor GPR132 (also known as G2A). Its research applications are primarily centered around inflammation, immunology, and cancer biology.

Key Research Applications:

  • Macrophage Polarization: this compound is implicated in directing the polarization of macrophages, a key process in the immune response. Macrophages can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2). The balance between these phenotypes is crucial in diseases such as atherosclerosis and cancer.

  • GPR132/G2A Signaling: As a ligand for GPR132, this compound is used to study the downstream signaling pathways of this receptor. GPR132 activation has been linked to the regulation of cell cycle, immune cell trafficking, and autoimmune responses.[5][6]

  • Cancer Research: The this compound/GPR132 axis is being investigated for its role in the tumor microenvironment. Studies suggest that GPR132 signaling in tumor-associated macrophages (TAMs) can influence cancer progression and metastasis.[7]

  • PPARγ Activation: The 13(S)-HODE enantiomer has been shown to be a ligand for the peroxisome proliferator-activated receptor-γ (PPARγ), a nuclear receptor involved in lipid metabolism and inflammation.[8][9] This interaction suggests a role for this compound in metabolic diseases.

Signaling Pathways Involving this compound

This compound primarily exerts its effects through the activation of the G protein-coupled receptor GPR132. This initiates a cascade of intracellular events that can influence cellular function. Furthermore, GPCR signaling is known to intersect with other major signaling networks, such as the Hippo pathway, which regulates organ size and cell proliferation.

GPR132_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR132 GPR132 (G2A) This compound->GPR132 G_Protein Gαq / Gαi / Gα13 GPR132->G_Protein Activation PLC PLC G_Protein->PLC Gαq AC Adenylyl Cyclase G_Protein->AC Gαi RhoA RhoA G_Protein->RhoA Gα13 IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Actin Actin Cytoskeleton Rearrangement RhoA->Actin Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC PKA PKA cAMP->PKA Cellular_Responses Cellular Responses (e.g., Macrophage Polarization, Migration, Proliferation) Actin->Cellular_Responses Ca_PKC->Cellular_Responses PKA->Cellular_Responses

Caption: GPR132 Signaling Pathway initiated by this compound.

The activation of GPR132 by ligands such as this compound can also influence the Hippo signaling pathway, a critical regulator of tissue growth and tumorigenesis.[10][11][12]

GPCR_Hippo_Pathway This compound This compound GPR132 GPR132 (Gα13-coupled) This compound->GPR132 RhoA RhoA GPR132->RhoA activates Actin F-actin polymerization RhoA->Actin LATS1_2 LATS1/2 Kinase Actin->LATS1_2 inhibits YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_P Nucleus Nucleus YAP_TAZ->Nucleus translocates to TEAD TEAD YAP_TAZ->TEAD binds Gene_Expression Gene Expression (Proliferation, Migration) TEAD->Gene_Expression activates

Caption: GPCR-Hippo Signaling Crosstalk.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture Experiments

Objective: To prepare a stock solution of this compound and dilute it to working concentrations for treating cultured cells.

Materials:

  • High-purity this compound (e.g., 13(S)-HODE)

  • Ethanol (absolute, sterile)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium appropriate for the cell line

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Prepare a primary stock solution of this compound at a concentration of 10-100 mg/mL in a suitable solvent like ethanol.[13]

    • Alternatively, dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[14]

    • Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solutions at -80°C for long-term storage.[13]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution on ice.

    • Prepare an intermediate dilution of the stock solution in sterile PBS or cell culture medium.

    • Further dilute the intermediate solution to the final desired working concentration (e.g., 1-100 µM) in the cell culture medium.[15][16]

    • Ensure the final concentration of the solvent (ethanol or DMSO) in the cell culture medium is non-toxic to the cells (typically <0.1%).

    • Vortex the final working solution gently before adding it to the cell cultures.

    • Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Protocol 2: In Vitro Macrophage Polarization and Treatment with this compound

Objective: To differentiate monocytes into macrophages and polarize them towards M1 or M2 phenotypes, followed by treatment with this compound to assess its effect on macrophage function.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human/mouse monocytes

  • RPMI-1640 or DMEM cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Macrophage Colony-Stimulating Factor (M-CSF) for primary monocyte differentiation

  • For M1 polarization: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

  • For M2 polarization: Interleukin-4 (IL-4) and Interleukin-13 (IL-13)[17]

  • This compound working solution

  • 6-well or 24-well tissue culture plates

Procedure:

  • Macrophage Differentiation (using THP-1 cells):

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the THP-1 cells at a density of 0.5-1 x 10^6 cells/mL in culture plates.

    • Induce differentiation into M0 macrophages by adding PMA to a final concentration of 50-100 ng/mL.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator. The cells will become adherent.[18]

    • After incubation, remove the PMA-containing medium, wash the cells gently with sterile PBS, and add fresh complete medium. Rest the cells for 24 hours.

  • Macrophage Polarization:

    • To induce M1 polarization, replace the medium with fresh medium containing LPS (10-100 ng/mL) and IFN-γ (20-50 ng/mL).[17][19]

    • To induce M2 polarization, replace the medium with fresh medium containing IL-4 (20 ng/mL) and IL-13 (20 ng/mL).[17]

    • Incubate the cells for 24-48 hours to allow for polarization.

  • Treatment with this compound:

    • After polarization, remove the polarizing media and replace it with fresh medium containing the desired concentration of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 6, 12, 24, or 48 hours) depending on the endpoint being measured.

  • Analysis:

    • Following treatment, cells can be harvested for analysis of macrophage polarization markers by flow cytometry or qRT-PCR.

    • The cell culture supernatant can be collected to measure cytokine secretion by ELISA.

Macrophage_Polarization_Workflow cluster_start Cell Source cluster_differentiation Differentiation cluster_polarization Polarization (24-48h) cluster_treatment Treatment cluster_analysis Analysis Monocytes THP-1 Monocytes PMA PMA Treatment (24-48h) Monocytes->PMA M0 M0 Macrophages PMA->M0 M1_stim LPS + IFN-γ M0->M1_stim M2_stim IL-4 + IL-13 M0->M2_stim M1 M1 Macrophages (Pro-inflammatory) M1_stim->M1 M2 M2 Macrophages (Anti-inflammatory) M2_stim->M2 Treatment This compound Treatment M1->Treatment M2->Treatment Analysis Flow Cytometry qRT-PCR ELISA Treatment->Analysis

Caption: Workflow for Macrophage Polarization and Treatment.

Protocol 3: Analysis of Macrophage Polarization by Flow Cytometry

Objective: To quantify the expression of M1 and M2 surface markers on macrophages following treatment with this compound.

Materials:

  • Polarized and treated macrophages in suspension

  • FACS buffer (PBS with 1-2% FBS and 0.02% sodium azide)

  • Fc block (e.g., anti-CD16/CD32 antibody)

  • Fluorochrome-conjugated antibodies against macrophage markers:

    • Pan-macrophage marker: CD68 or F4/80 (for mouse)

    • M1 markers: CD80, CD86[20][21]

    • M2 markers: CD163, CD206 (Mannose Receptor)[20][21]

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest the adherent macrophages by gentle scraping or using a cell detachment solution.

    • Transfer the cells to FACS tubes and wash with cold FACS buffer by centrifuging at 300-400 x g for 5 minutes.

    • Resuspend the cell pellet in FACS buffer.

  • Fc Receptor Blocking:

    • Incubate the cells with an Fc block reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Antibody Staining:

    • Prepare a cocktail of the fluorochrome-conjugated antibodies in FACS buffer at pre-determined optimal concentrations.

    • Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.

    • Include single-color controls for compensation and isotype controls to determine background fluorescence.

  • Washing:

    • After incubation, wash the cells twice with cold FACS buffer to remove unbound antibodies.

  • Data Acquisition:

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer.

    • Acquire the data on a flow cytometer. Gate on the macrophage population based on forward and side scatter properties and the expression of a pan-macrophage marker.

    • Analyze the expression of M1 and M2 markers within the gated macrophage population.

Protocol 4: GPR132 Activation Assay (β-Arrestin Recruitment)

Objective: To measure the activation of GPR132 by this compound using a β-arrestin recruitment assay.

Materials:

  • HEK293T cells

  • Expression vectors for GPR132 fused to a reporter fragment (e.g., GPR132-LgBit) and β-arrestin2 fused to a complementary reporter fragment (e.g., β-arrestin2-SmBit).[22]

  • Cell culture medium (e.g., DMEM) with FBS and antibiotics

  • Transfection reagent

  • White, clear-bottom 96-well plates

  • Luminescence substrate (e.g., Nano-Glo® Live Cell Reagent)

  • Luminometer

Procedure:

  • Cell Transfection and Seeding:

    • Co-transfect HEK293T cells with the GPR132 and β-arrestin2 expression vectors using a suitable transfection reagent.

    • Seed the transfected cells into a white, clear-bottom 96-well plate at a density of approximately 2 x 10^4 cells per well.[22]

    • Incubate for 24 hours.

  • Ligand Treatment:

    • Prepare serial dilutions of this compound and a known GPR132 agonist (e.g., 9-HODE) as a positive control.

    • Remove the culture medium from the cells and replace it with a CO2-independent medium containing the luminescence substrate.

    • Add the different concentrations of this compound, positive control, and vehicle control to the wells.

  • Signal Detection:

    • Measure the luminescence signal at regular intervals (e.g., every 40 seconds) using a luminometer to obtain kinetic data.[22]

    • Alternatively, an endpoint reading can be taken after a specific incubation time (e.g., 60-90 minutes).

  • Data Analysis:

    • The increase in luminescence signal corresponds to the recruitment of β-arrestin to the activated GPR132 receptor.

    • Plot the dose-response curve of luminescence versus ligand concentration.

    • Calculate the EC50 value for this compound to determine its potency as a GPR132 agonist.[22]

Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions and cell types. Always follow appropriate safety precautions when handling chemicals and biological materials.

References

Application Notes and Protocols for 13-POHSA Treatment in Primary Adipocyte Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-hydroxy-9-octadecenoic acid (13-POHSA) is a hydroxy fatty acid that has emerged as a molecule of interest in metabolic research. As a member of the lipokine family, it is investigated for its potential role in regulating adipocyte function and whole-body energy homeostasis. Adipose tissue is a critical endocrine organ, and its dysfunction is linked to metabolic diseases such as obesity and type 2 diabetes. Understanding how molecules like this compound influence adipocytes is crucial for developing novel therapeutic strategies.

These application notes provide a comprehensive guide for studying the effects of this compound in primary adipocyte cultures. The protocols outlined below detail the isolation and culture of primary adipocytes, and subsequent treatment with this compound to evaluate its impact on key metabolic functions, including glucose uptake, lipolysis, and gene expression. The primary mechanism of action for many long-chain fatty acids and their derivatives in adipocytes involves the activation of G protein-coupled receptor 120 (GPR120), which mediates anti-inflammatory and insulin-sensitizing effects. It is hypothesized that this compound may exert its effects through a similar signaling cascade.

Experimental Overview & Workflow

The general workflow for investigating this compound in primary adipocytes involves isolating preadipocytes from adipose tissue, differentiating them into mature adipocytes, treating them with this compound, and finally, performing functional assays to measure metabolic outcomes.

Experimental_Workflow cluster_prep Tissue Preparation & Cell Isolation cluster_culture Cell Culture & Differentiation cluster_treatment Treatment & Assays A 1. Isolate Adipose Tissue (e.g., Murine Epididymal Fat Pad) B 2. Mince and Digest Tissue (Collagenase Type I) A->B C 3. Isolate Stromal Vascular Fraction (SVF) (Centrifugation) B->C D 4. Culture SVF Preadipocytes C->D E 5. Induce Differentiation (Insulin, Dexamethasone, IBMX) D->E F 6. Mature into Adipocytes (Lipid Droplet Accumulation) E->F G 7. Treat Mature Adipocytes with this compound F->G H 8. Perform Functional Assays (Glucose Uptake, Lipolysis, etc.) G->H I 9. Analyze Data (Gene/Protein Expression) H->I

Caption: General experimental workflow for this compound treatment.

Signaling Pathway: Hypothesized Mechanism of Action

This compound, as a long-chain hydroxy fatty acid, is hypothesized to activate GPR120, a known receptor for such lipids on adipocytes. This activation can trigger downstream signaling cascades involving Gαq/11 and β-arrestin 2, leading to improved glucose metabolism and reduced inflammation.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol node_receptor GPR120 node_gaq Gαq/11 node_receptor->node_gaq Activates node_barrestin β-arrestin 2 node_receptor->node_barrestin Recruits node_ligand This compound node_ligand->node_receptor Binds node_plc PLC node_gaq->node_plc Activates node_ip3_dag IP3 / DAG node_plc->node_ip3_dag node_ca ↑ [Ca²⁺]i node_ip3_dag->node_ca node_pkc PKCδ node_ca->node_pkc node_glut4 GLUT4 Translocation node_pkc->node_glut4 node_glucose_uptake Enhanced Glucose Uptake node_glut4->node_glucose_uptake node_tab1 TAB1 node_barrestin->node_tab1 Binds node_tak1 TAK1 node_tab1->node_tak1 Inhibits node_nfkb NF-κB Pathway Inhibition node_tak1->node_nfkb Prevents Activation node_inflammation Reduced Inflammation node_nfkb->node_inflammation

Caption: Hypothesized GPR120 signaling pathway for this compound in adipocytes.

Quantitative Data Summary

The following tables present representative data on the effects of treating primary adipocytes with a GPR120 agonist, which is the expected mechanism for this compound. This data is illustrative and should be confirmed experimentally for this compound.

Table 1: Effect of GPR120 Agonist on Insulin-Stimulated Glucose Uptake

Treatment GroupConcentrationGlucose Uptake (pmol/min/mg protein)Fold Change (vs. Control)
Vehicle Control-150 ± 121.0
Insulin100 nM450 ± 253.0
GPR120 Agonist10 µM225 ± 181.5
Insulin + GPR120 Agonist100 nM + 10 µM630 ± 354.2

Table 2: Effect of GPR120 Agonist on Isoproterenol-Stimulated Lipolysis

Treatment GroupConcentrationGlycerol Release (nmol/hr/mg protein)% Inhibition of Stimulated Lipolysis
Basal (Vehicle)-25 ± 4-
Isoproterenol (Stimulated)1 µM250 ± 200%
Isoproterenol + GPR120 Agonist1 µM + 1 µM175 ± 1530%
Isoproterenol + GPR120 Agonist1 µM + 10 µM125 ± 1150%

Table 3: Effect of GPR120 Agonist on Inflammatory Gene Expression in Adipocytes

GeneTreatment GroupConcentrationRelative mRNA Expression (Fold Change vs. Control)
TNF-α Vehicle Control-1.00
LPS (Inflammatory Stimulus)100 ng/mL8.5 ± 0.9
LPS + GPR120 Agonist100 ng/mL + 10 µM3.2 ± 0.4
IL-6 Vehicle Control-1.00
LPS (Inflammatory Stimulus)100 ng/mL12.1 ± 1.5
LPS + GPR120 Agonist100 ng/mL + 10 µM4.5 ± 0.6

Detailed Experimental Protocols

Protocol 1: Isolation and Culture of Primary Murine Preadipocytes

This protocol describes the isolation of preadipocytes from the stromal vascular fraction (SVF) of murine white adipose tissue (WAT).[1][2]

Materials:

  • Digestion Media: DMEM, 1% BSA, 1 mg/mL Type II Collagenase.

  • Culture Media: DMEM/F12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Differentiation Media (DMI): Culture Media supplemented with 0.5 mM IBMX, 1 µM Dexamethasone, and 5 µg/mL Insulin.

  • Maintenance Media: Culture Media supplemented with 5 µg/mL Insulin.

  • Sterile PBS, HBSS, and 50 mL/15 mL conical tubes.

  • 100 µm and 40 µm cell strainers.

Procedure:

  • Tissue Harvest: Euthanize mice and dissect epididymal or inguinal white adipose tissue depots under sterile conditions. Place tissue in a petri dish containing sterile HBSS.

  • Mincing: Finely mince the adipose tissue using sterile scissors in a 6-well plate containing 1 mL of Digestion Media.

  • Digestion: Transfer the minced tissue and media to a 50 mL conical tube. Add 3 mL of additional Digestion Media per gram of tissue. Incubate at 37°C for 30-45 minutes with vigorous shaking (120 rpm).

  • Inactivation: Stop the digestion by adding an equal volume of Culture Media to the tube to inactivate the collagenase.

  • Filtration & Centrifugation: Filter the cell slurry through a 100 µm cell strainer into a new 50 mL tube. Centrifuge at 700 x g for 10 minutes. The mature adipocytes will form a floating layer at the top, and the SVF will be in the pellet.

  • SVF Isolation: Carefully aspirate the top lipid layer and the supernatant. Resuspend the SVF pellet in 10 mL of Culture Media.

  • Plating: Filter the resuspended SVF through a 40 µm cell strainer. Count the cells and plate them in T-75 flasks or multi-well plates with Culture Media. Culture at 37°C, 5% CO₂.

  • Differentiation: Once cells reach 100% confluency (Day 0), replace the media with Differentiation Media (DMI). After 2 days (Day 2), switch to Maintenance Media. Refresh the Maintenance Media every 2 days. Mature adipocytes with visible lipid droplets should be apparent by Day 7-10.

Protocol 2: this compound Treatment of Mature Primary Adipocytes

Materials:

  • Mature primary adipocytes (from Protocol 1).

  • This compound stock solution (e.g., 10 mM in DMSO or ethanol).

  • Serum-free DMEM/F12.

  • Vehicle control (DMSO or ethanol).

Procedure:

  • Preparation: On the day of the experiment (e.g., Day 10 of differentiation), gently wash the mature adipocytes twice with warm sterile PBS to remove residual media components.

  • Starvation: Incubate the cells in serum-free DMEM/F12 for 3-4 hours at 37°C to establish a basal metabolic state.

  • Treatment Preparation: Prepare working solutions of this compound in serum-free media at desired final concentrations (e.g., 0.1, 1, 10, 25 µM). Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%. Prepare a vehicle-only control.

  • Incubation: Remove the starvation media and add the media containing this compound or vehicle control to the cells.

  • Incubation Time: The incubation time will depend on the downstream assay.

    • Signaling studies (e.g., Western Blot for protein phosphorylation): 15-60 minutes.

    • Metabolic assays (e.g., glucose uptake, lipolysis): 1-4 hours.

    • Gene expression studies (qPCR): 6-24 hours.

  • Proceed immediately to the desired functional assay.

Protocol 3: 2-Deoxyglucose Uptake Assay

This assay measures the rate of glucose transport into adipocytes.[3][4]

Materials:

  • Krebs-Ringer HEPES (KRH) buffer (pH 7.4) with 0.1% BSA.

  • [¹⁴C]-2-Deoxyglucose or a fluorescent glucose analog (e.g., 2-NBDG).

  • Insulin (100 nM as a positive control).

  • Cytochalasin B (as a non-specific uptake inhibitor).

  • Lysis buffer (e.g., 0.1% SDS).

  • Scintillation counter or plate reader.

Procedure:

  • Treatment: Treat mature adipocytes with this compound as described in Protocol 2. For the final 30 minutes of treatment, add insulin to the appropriate wells to measure insulin-stimulated glucose uptake.

  • Assay Initiation: Wash cells once with warm KRH buffer. Initiate glucose uptake by adding KRH buffer containing [¹⁴C]-2-Deoxyglucose (0.25 µCi/mL) and 0.2 mM unlabeled 2-deoxyglucose.

  • Incubation: Incubate for 10 minutes at 37°C. This time should be within the linear range of uptake.

  • Termination: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lysis: Lyse the cells with 0.1% SDS solution.

  • Measurement: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter. If using a fluorescent analog, measure fluorescence on a plate reader.

  • Normalization: Determine the protein content of a parallel set of wells using a BCA assay to normalize the glucose uptake data (e.g., pmol/min/mg protein).

Protocol 4: Lipolysis Assay (Glycerol Release)

This assay measures the breakdown of triglycerides (lipolysis) by quantifying the amount of glycerol released into the media.[1][4]

Materials:

  • Assay Buffer: DMEM (phenol red-free) with 2% fatty acid-free BSA.

  • Isoproterenol (a β-adrenergic agonist to stimulate lipolysis, 1 µM).

  • Glycerol Colorimetric Assay Kit.

Procedure:

  • Treatment: Treat mature adipocytes with this compound in Assay Buffer as described in Protocol 2. Include a basal (vehicle only) and a stimulated (isoproterenol) control group.

  • Incubation: Incubate the cells at 37°C. Collect a 100 µL aliquot of the media from each well at various time points (e.g., 1, 2, and 4 hours).

  • Glycerol Measurement: Measure the glycerol concentration in the collected media aliquots using a commercial colorimetric assay kit according to the manufacturer's instructions.

  • Normalization: After the final time point, wash the cells with PBS and lyse them to determine the total protein content for data normalization (e.g., nmol glycerol/hr/mg protein).

References

Application Notes and Protocols for Studying the Effects of 13-POHSA on Cytokine Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-hydroxy-9-octadecenoic acid (13-POHSA) is an oxidized linoleic acid metabolite that is emerging as a molecule of interest in the study of inflammatory processes. As a member of the hydroxy fatty acid family, it is structurally similar to other signaling lipids known to possess immunomodulatory properties. These application notes provide a comprehensive guide for researchers investigating the effects of this compound on cytokine expression, with detailed protocols for in vitro studies. The information presented is based on the known activities of closely related compounds, such as 13-oxo-octadecadienoic acid (13-KODE) and 13-hydroxyoctadecadienoic acid (13-HODE), and provides a strong framework for initiating studies on this compound.

Mechanism of Action

The anti-inflammatory effects of oxidized linoleic acid metabolites are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of inflammation and metabolism.[1] Activation of PPARγ by ligands like this compound is hypothesized to interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[1][2] This interference, known as transrepression, leads to a downstream reduction in the expression of pro-inflammatory cytokine genes.[1] Additionally, modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway may also contribute to the anti-inflammatory effects of these lipids.[2]

Data Presentation: Expected Effects of this compound on Cytokine Expression

The following tables summarize the expected quantitative effects of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines in a stimulated in vitro cell culture model (e.g., lipopolysaccharide [LPS]-stimulated murine macrophages). The data is extrapolated from studies on the closely related compound 13-KODE and should be confirmed experimentally for this compound.[2]

Table 1: Expected Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentrationTNF-α (pg/mL)Percent Inhibition (%)IL-1β (pg/mL)Percent Inhibition (%)IL-6 (pg/mL)Percent Inhibition (%)
Control (untreated)-Not Detected-Not Detected-Not Detected-
LPS (1 µg/mL)-1500 ± 1500800 ± 8001200 ± 1200
LPS + this compound10 µM1050 ± 11030600 ± 6525900 ± 9525
LPS + this compound50 µM675 ± 7055440 ± 5045600 ± 6050
LPS + this compound100 µM450 ± 5070320 ± 4060420 ± 4565

Data is representative of expected outcomes and should be confirmed experimentally.

Table 2: Expected Effect of this compound on Anti-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentrationIL-10 (pg/mL)Percent Increase (%)
Control (untreated)-Not Detected-
LPS (1 µg/mL)-200 ± 250
LPS + this compound10 µM240 ± 3020
LPS + this compound50 µM300 ± 3550
LPS + this compound100 µM380 ± 4090

Data is representative of expected outcomes and should be confirmed experimentally.

Experimental Protocols

Protocol 1: In Vitro Macrophage Culture and Stimulation

This protocol describes the culture of RAW 264.7 murine macrophages and their stimulation with LPS to induce a pro-inflammatory response, followed by treatment with this compound.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (96-well and 6-well)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates (for cytokine analysis) or 6-well plates (for protein or RNA analysis) at a density of 2 x 10^5 cells/well or 1 x 10^6 cells/well, respectively, and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in DMEM to the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1%.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.

  • Stimulation: After the pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the control group.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Sample Collection: After incubation, centrifuge the plates and collect the cell culture supernatants for cytokine analysis. The cell lysates can be used for protein or RNA analysis.

Protocol 2: Quantification of Cytokine Levels by ELISA

This protocol outlines the steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of specific cytokines in the collected cell culture supernatants.

Materials:

  • ELISA plate (96-well) pre-coated with capture antibody for the cytokine of interest (e.g., TNF-α, IL-1β, IL-6, IL-10)

  • Detection antibody (biotinylated)

  • Recombinant cytokine standards

  • Assay diluent

  • Wash buffer

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution

  • Plate reader

Procedure:

  • Standard and Sample Preparation: Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard. Dilute the collected cell culture supernatants as required.

  • Incubation: Add 100 µL of standards and samples to the appropriate wells of the ELISA plate and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate three times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-20 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 3: PPARγ Ligand Binding Assay (Competitive TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine if this compound can directly bind to the PPARγ ligand-binding domain (LBD).

Materials:

  • GST-tagged PPARγ-LBD

  • Terbium-labeled anti-GST antibody

  • Fluorescently labeled PPARγ ligand (tracer)

  • This compound

  • Rosiglitazone (positive control)

  • Assay buffer

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of GST-tagged PPARγ-LBD, terbium-labeled anti-GST antibody, fluorescent tracer, this compound (in serial dilutions), and rosiglitazone in assay buffer.

  • Assay Setup: In a 384-well plate, add the following to each well:

    • This compound or rosiglitazone at various concentrations.

    • A pre-mixed solution of the fluorescent tracer and GST-tagged PPARγ-LBD.

    • Terbium-labeled anti-GST antibody.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition: Read the plate in a TR-FRET plate reader, measuring the emission at the donor (e.g., 490 nm) and acceptor (e.g., 520 nm) wavelengths.

  • Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the concentration of this compound to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.

Visualization of Pathways and Workflows

Caption: Proposed signaling pathway for the anti-inflammatory effects of this compound.

G start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells in 96-well or 6-well plates culture->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatants and/or Cell Lysates incubate->collect analyze Analyze Cytokine Levels (ELISA, Multiplex) collect->analyze end End analyze->end

Caption: Experimental workflow for assessing this compound's effect on cytokine production.

G cluster_0 TR-FRET Assay Principle cluster_1 No this compound cluster_2 With this compound donor Donor Fluorophore (Terbium-Ab) acceptor Acceptor Fluorophore (Tracer) receptor PPARγ-LBD pohsa This compound donor1 Donor receptor1 PPARγ-LBD donor1->receptor1 Binds acceptor1 Acceptor fret High FRET Signal acceptor1->fret Results in receptor1->acceptor1 Binds donor2 Donor receptor2 PPARγ-LBD donor2->receptor2 Binds acceptor2 Acceptor (Displaced) no_fret Low FRET Signal receptor2->no_fret Results in pohsa2 This compound pohsa2->receptor2 Competes for Binding

Caption: Logical relationship in a competitive TR-FRET PPARγ binding assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 13-POHSA Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 13-POHSA in cell-based assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the effective use of this bioactive lipid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (13-palmitoleoyloxy-octadecanoic acid) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. It has demonstrated potential anti-diabetic and anti-inflammatory effects.[1] Its primary known mechanism of action is the activation of G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[2]

Q2: Which signaling pathways are activated by this compound?

A2: Upon binding to GPR120, this compound can activate two primary signaling pathways:

  • Gαq/11 Pathway: This pathway leads to the activation of phospholipase C (PLC), which in turn increases intracellular calcium levels ([Ca2+]i) and activates protein kinase C (PKC). This cascade is associated with metabolic effects such as stimulating the secretion of glucagon-like peptide-1 (GLP-1).[1]

  • β-Arrestin-2 Pathway: This pathway is primarily responsible for the anti-inflammatory effects of this compound. Following receptor activation, β-arrestin-2 is recruited, leading to the inhibition of the TAK1 complex and subsequent downregulation of the NF-κB and JNK signaling pathways.[2][3]

Q3: What are the key applications of this compound in cell-based assays?

A3: this compound is primarily used to investigate:

  • Anti-inflammatory responses: By measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) or NF-κB activation in immune cells like macrophages.

  • Metabolic regulation: By assessing the stimulation of GLP-1 secretion from enteroendocrine L-cells or enhancing glucose uptake in adipocytes.

  • GPR120 activation: By directly measuring receptor binding or downstream signaling events like calcium mobilization or β-arrestin-2 recruitment.

Q4: What is a recommended starting concentration for this compound in a cell-based assay?

A4: The optimal concentration of this compound is highly dependent on the cell type, assay endpoint, and incubation time. Based on data from other GPR120 agonists, a starting concentration range of 1 µM to 50 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q5: How should I prepare a this compound stock solution?

A5: this compound is a lipid and has poor solubility in aqueous solutions. It is typically supplied in an organic solvent like methyl acetate. For cell-based assays, it is recommended to prepare a high-concentration stock solution in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the final solvent concentration in your assay does not exceed a level that is toxic to your cells (typically ≤0.5% for DMSO).[4]

Troubleshooting Guides

Issue 1: Low or no observable effect of this compound.
Possible Cause Troubleshooting Step
Poor Solubility/Precipitation Visually inspect the media for any precipitate after adding this compound. Prepare fresh dilutions from the stock solution. Consider sonicating the diluted solution briefly. Prepare the this compound solution in media containing fatty acid-free bovine serum albumin (BSA) to improve solubility and bioavailability.[5][6]
Suboptimal Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the EC50 or IC50.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal incubation period for the desired effect.
Cell Line Unresponsive Confirm that your cell line expresses GPR120 at a sufficient level using techniques like qPCR or Western blot.
Compound Degradation Store the this compound stock solution at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Issue 2: High cytotoxicity or off-target effects observed.
Possible Cause Troubleshooting Step
High Concentration of this compound Perform a cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®) to determine the non-toxic concentration range for your specific cell line. Lower the concentration of this compound used in your functional assays.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%).[4] Run a solvent control to assess its effect on cell viability and the assay readout.
Lipotoxicity High concentrations of fatty acids can be toxic to cells. Reduce the concentration and/or the incubation time. Ensure adequate BSA is present in the media to buffer the free fatty acid concentration.[5][6]
Assay Interference Run a cell-free control (this compound in media with assay reagents but no cells) to check for direct interference with the assay chemistry.[4]
Issue 3: High variability between replicate wells.
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with your pipetting technique.
Inaccurate Compound Dilution Prepare serial dilutions carefully using calibrated pipettes. Mix each dilution thoroughly before proceeding to the next.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
Incomplete Solubilization Ensure the this compound is fully dissolved in the stock solvent and that the working solution is homogenous before adding to the cells.

Quantitative Data Summary

Table 1: Potency of GPR120 Agonists in Various Cell-Based Assays

CompoundAssay TypeCell LineSpeciesEC50 / IC50Reference
This compound (estimated) Anti-inflammatory, GLP-1 SecretionVariousHuman/Mouse1 - 50 µM (starting range)N/A
TUG-891Calcium FluxCHO cellsHuman43.7 nM[7]
TUG-891β-Arrestin-2 RecruitmentHEK293T cellsHuman~10 nM[8]
TUG-891GLP-1 SecretionSTC-1 cellsMousePotent stimulation[9]
α-Linolenic Acid (ALA)GLP-1 SecretionSTC-1 cellsMousePotent stimulation[1]

Note: The optimal concentration for this compound should be empirically determined for each specific cell line and assay.

Table 2: Recommended Starting Concentrations for Cytotoxicity Testing of this compound

Cell TypeRecommended Concentration RangeIncubation Time
Macrophages (e.g., RAW 264.7, THP-1)1 µM - 100 µM24 - 48 hours
Enteroendocrine L-cells (e.g., NCI-H716, GLUTag)1 µM - 100 µM24 - 48 hours
Adipocytes (e.g., 3T3-L1)1 µM - 100 µM24 - 72 hours

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Anti-Inflammatory Activity in Macrophages

This protocol outlines a method to assess the ability of this compound to inhibit lipopolysaccharide (LPS)-induced TNF-α production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (cell culture grade)

  • Fatty acid-free BSA

  • LPS (from E. coli O111:B4)

  • TNF-α ELISA kit

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Preparation of this compound Working Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 2% (w/v) fatty acid-free BSA solution in serum-free DMEM.

    • Prepare serial dilutions of this compound in the BSA-containing DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should be ≤0.1%.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the this compound working solutions to the respective wells. Include a vehicle control (DMEM with BSA and DMSO).

    • Pre-incubate the cells with this compound for 1 hour at 37°C.

  • LPS Stimulation:

    • Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL (except for the negative control wells).

    • Incubate the plate for 6-24 hours at 37°C.

  • Quantification of TNF-α:

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α production for each this compound concentration compared to the LPS-only control.

    • Plot the percentage inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: GLP-1 Secretion Assay in Enteroendocrine L-Cells

This protocol describes a method to measure this compound-stimulated GLP-1 secretion from NCI-H716 cells.

Materials:

  • NCI-H716 cells

  • RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

  • Matrigel-coated 24-well plates

  • This compound

  • DMSO (cell culture grade)

  • Fatty acid-free BSA

  • DPP-IV inhibitor

  • GLP-1 (active) ELISA kit

Methodology:

  • Cell Seeding: Seed NCI-H716 cells on Matrigel-coated 24-well plates and culture until they form a confluent monolayer.

  • Preparation of this compound Working Solutions: Prepare as described in Protocol 1, using serum-free RPMI-1640 as the base medium.

  • GLP-1 Secretion Assay:

    • Wash the cells twice with a basal salt solution (e.g., KRB buffer).

    • Pre-incubate the cells in the basal salt solution containing a DPP-IV inhibitor for 30 minutes at 37°C.

    • Aspirate the pre-incubation buffer and add 500 µL of the this compound working solutions (with DPP-IV inhibitor) to the respective wells. Include a vehicle control.

    • Incubate for 2 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatants and centrifuge to remove any cell debris.

    • Measure the concentration of active GLP-1 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the GLP-1 concentration against the this compound concentration.

    • Determine the EC50 value for this compound-stimulated GLP-1 secretion.

Protocol 3: Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of this compound using a commercially available ATP-based assay (e.g., CellTiter-Glo®).

Materials:

  • Target cell line (e.g., RAW 264.7, NCI-H716)

  • Appropriate cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • Fatty acid-free BSA

  • ATP-based cell viability assay kit

  • Opaque-walled 96-well plates

Methodology:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density and allow them to adhere overnight.

  • Preparation of this compound Working Solutions: Prepare serial dilutions of this compound in the appropriate cell culture medium (containing BSA) to cover a broad concentration range (e.g., 1 µM to 200 µM).

  • Cell Treatment:

    • Remove the old medium.

    • Add 100 µL of the this compound working solutions to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add the ATP-based assay reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control to calculate the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

Visualizations

GPR120_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Gαq/11 Pathway (Metabolic Effects) cluster_3 β-Arrestin-2 Pathway (Anti-inflammatory Effects) This compound This compound GPR120 GPR120 This compound->GPR120 Gaq11 Gαq/11 GPR120->Gaq11 B_Arrestin_2 β-Arrestin-2 GPR120->B_Arrestin_2 PLC PLC Gaq11->PLC IP3 IP3 PLC->IP3 Ca2_release ↑ [Ca2+]i IP3->Ca2_release PKC PKC Ca2_release->PKC GLP1 GLP-1 Secretion PKC->GLP1 TAB1 TAB1 B_Arrestin_2->TAB1 Inhibits interaction with TAK1 TAK1_complex TAK1 Complex NFkB_pathway NF-κB Pathway TAK1_complex->NFkB_pathway JNK_pathway JNK Pathway TAK1_complex->JNK_pathway Inflammation Inflammation NFkB_pathway->Inflammation JNK_pathway->Inflammation

Caption: GPR120 signaling pathways activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock (in DMSO/EtOH) prep_working Prepare Working Solutions (with BSA) prep_stock->prep_working add_compound Add this compound to Cells prep_working->add_compound seed_cells Seed Cells in Multi-well Plate seed_cells->add_compound incubate Incubate (Time-course) add_compound->incubate collect_samples Collect Supernatant/Lysate incubate->collect_samples perform_assay Perform Specific Assay (e.g., ELISA, Luminescence) collect_samples->perform_assay measure_readout Measure Readout perform_assay->measure_readout calculate_results Calculate % Inhibition / Stimulation measure_readout->calculate_results plot_curve Plot Dose-Response Curve calculate_results->plot_curve determine_potency Determine IC50 / EC50 plot_curve->determine_potency

Caption: General experimental workflow for this compound cell-based assays.

References

Technical Support Center: 13-POHSA Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-palmitoleoyl-hydroxy stearic acid (13-POHSA). The information is designed to address common challenges related to the stability of this compound in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a member of a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] These lipids have garnered significant interest for their potential therapeutic effects. This compound is specifically being investigated for its roles in metabolic regulation and inflammation.[1][2] Pre-clinical studies suggest that FAHFAs, including this compound, may have anti-diabetic and anti-inflammatory properties.[1]

Q2: What are the main stability concerns when working with this compound in solutions?

Like other polyunsaturated lipids, this compound is susceptible to degradation, which can impact experimental reproducibility and accuracy. The primary stability concerns are:

  • Oxidation: The polyunsaturated fatty acid components of this compound are prone to oxidation, which can be triggered by exposure to air (oxygen), light, and heat.[3][4][5][6] The presence of metal ions can also catalyze oxidation.[7]

  • Hydrolysis: In aqueous solutions, the ester bond in this compound can be hydrolyzed, leading to the separation of the fatty acid and the hydroxy fatty acid. This process can be influenced by pH and the presence of enzymes in biological samples.[5]

Q3: How should I store my this compound stock solutions?

For long-term stability, this compound, which is often supplied in an organic solvent like methyl acetate, should be stored at -20°C.[1] At this temperature, it is reported to be stable for at least two years.[1] To minimize degradation, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.

Troubleshooting Guides

Issue 1: Preparing this compound for In Vitro Cell Culture Experiments

Problem: Difficulty dissolving this compound in aqueous cell culture media, leading to precipitation or low bioavailability.

Cause: this compound is a lipid and has poor solubility in aqueous solutions. Direct addition to media will likely result in the formation of micelles or precipitation.

Solution:

A common and effective method is to complex this compound with bovine serum albumin (BSA). BSA acts as a carrier protein, improving the solubility and delivery of fatty acids to cells in culture.[8]

Detailed Protocol: Preparation of this compound-BSA Complex

  • Prepare a concentrated stock of this compound: Dissolve the this compound in an organic solvent such as ethanol or DMSO. A typical stock concentration might be 10-20 mM.

  • Prepare a fatty acid-free BSA solution: Dissolve fatty acid-free BSA in sterile phosphate-buffered saline (PBS) or cell culture medium to a concentration of 10% (w/v). Gently agitate to dissolve without causing excessive foaming.[9] Sterile filter the BSA solution through a 0.22 µm filter.

  • Complex this compound with BSA:

    • Warm the BSA solution to 37°C.

    • Slowly add the this compound stock solution to the BSA solution while gently vortexing. The final molar ratio of this compound to BSA is critical and should be optimized, but a starting point is often between 3:1 and 6:1.

    • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

  • Prepare working solutions: The this compound-BSA complex can now be diluted to the desired final concentration in your cell culture medium. Remember to include a vehicle control in your experiments (BSA solution with the equivalent amount of ethanol or DMSO used for the this compound stock).

dot

G cluster_prep This compound Solution Preparation for Cell Culture stock This compound in Organic Solvent (e.g., Ethanol) complex Complex this compound with BSA (37°C Incubation) stock->complex Add dropwise bsa_prep Prepare Fatty Acid-Free BSA Solution bsa_prep->complex control Prepare Vehicle Control (BSA + Solvent) bsa_prep->control Add equivalent solvent volume working Dilute to Final Concentration in Cell Culture Medium complex->working

Caption: Workflow for preparing this compound solutions for in vitro experiments.

Issue 2: Inconsistent Results in Anti-Inflammatory Assays

Problem: High variability or lack of expected anti-inflammatory effects of this compound in cell-based assays (e.g., reduction of LPS-induced cytokine production).

Cause: This could be due to the degradation of this compound in the experimental solution, leading to a lower effective concentration of the active compound.

Troubleshooting Steps:

  • Minimize Exposure to Air and Light: Prepare this compound solutions fresh for each experiment. Protect solutions from light by using amber tubes or wrapping tubes in foil.

  • Use Antioxidants: Consider adding a low concentration of an antioxidant, such as butylated hydroxytoluene (BHT) or a tocopherol, to the stock solution, but be sure to include an appropriate vehicle control with the antioxidant alone to rule out any independent effects.

  • Control for pH: Ensure the pH of your final culture medium is stable, as significant deviations can accelerate hydrolysis.

  • Verify this compound Integrity: If possible, use analytical methods like LC-MS to confirm the concentration and integrity of this compound in your stock and working solutions.[4][10][11]

dot

G cluster_troubleshooting Troubleshooting Inconsistent In Vitro Results inconsistent_results Inconsistent Anti-Inflammatory Effects degradation Potential Degradation of this compound inconsistent_results->degradation fresh_prep Prepare Solutions Fresh degradation->fresh_prep antioxidants Consider Antioxidants degradation->antioxidants ph_control Control pH degradation->ph_control analytical_verification Verify Integrity (LC-MS) degradation->analytical_verification

Caption: Logical steps for troubleshooting inconsistent in vitro results.

Issue 3: Formulating this compound for In Vivo Administration

Problem: Poor solubility, stability, or adverse reactions when administering this compound to animal models.

Cause: The choice of vehicle for in vivo administration is critical and must ensure that this compound remains in solution or a stable suspension, is non-toxic, and allows for accurate dosing.[12]

Solution:

The selection of a vehicle will depend on the route of administration (e.g., oral gavage, intravenous, intraperitoneal).

Recommended Vehicle Components for Oral Gavage:

  • Suspending Agents: For suspensions, aqueous vehicles containing suspending agents like carboxymethylcellulose (CMC) or methylcellulose are commonly used.[13]

  • Solubilizing Agents: Co-solvents such as polyethylene glycol (PEG) 400 or propylene glycol can be used to improve solubility.[14]

  • Surfactants: Surfactants like Tween 80 (polysorbate 80) can help to maintain a homogenous suspension.[13]

Example Vehicle Formulation for Oral Gavage:

A common vehicle for oral administration of lipophilic compounds is 0.5% (w/v) CMC with 0.1% (v/v) Tween 80 in sterile water.[13]

Protocol for Formulation:

  • Prepare the vehicle by first dissolving the Tween 80 in water, followed by the slow addition of CMC with continuous stirring until a homogenous suspension is formed.

  • Dissolve this compound in a minimal amount of an appropriate organic solvent (e.g., ethanol).

  • Slowly add the this compound solution to the vehicle while vortexing or sonicating to create a fine, homogenous suspension.

  • Prepare the formulation fresh daily and keep it under gentle agitation to ensure uniform dosing.

  • The pH of the final formulation should be checked and maintained within a physiologically tolerable range (typically pH 5-9).[1]

Data Summaries

Table 1: Solubility of this compound

SolventConcentrationReference
Dimethylformamide (DMF)20 mg/mL[1]
Dimethyl sulfoxide (DMSO)15 mg/mL[1]
Ethanol20 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Table 2: Recommended Starting Concentrations for In Vitro Anti-Inflammatory Assays

Cell TypeAssayConcentration RangeReference
RAW 264.7 MacrophagesInhibition of LPS-induced IL-1β and IL-6 expression2 - 10 µM[15][16]

Key Signaling Pathways

This compound and other FAHFAs are known to exert their anti-inflammatory effects through the activation of G protein-coupled receptor 120 (GPR120).[2][17] Activation of GPR120 can inhibit pro-inflammatory signaling cascades, notably the NF-κB pathway, which is a central regulator of inflammation.[2][18]

dot

G cluster_pathway This compound Anti-Inflammatory Signaling Pathway POHSA This compound GPR120 GPR120 Receptor POHSA->GPR120 Activates BetaArrestin2 β-Arrestin 2 GPR120->BetaArrestin2 Recruits TAK1 TAK1 Phosphorylation BetaArrestin2->TAK1 Inhibits IKK IKK Complex TAK1->IKK Activates NFkB_Inhibition IκB Degradation (Inhibited) IKK->NFkB_Inhibition Phosphorylates IκB NFkB NF-κB Nuclear Translocation NFkB_Inhibition->NFkB Prevents release of NF-κB Inflammation Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound via GPR120.

References

troubleshooting inconsistent results in 13-POHSA studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13-POHSA (13-Palmitoleoyl-oxy-octadecanoic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a member of a class of endogenous lipids called fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] It is structurally composed of palmitoleic acid esterified to 13-hydroxy stearic acid. The primary biological activities of this compound and other FAHFAs include anti-diabetic and anti-inflammatory effects.[3][4] They have been shown to improve glucose tolerance, stimulate insulin secretion, and reduce inflammation.[3][4]

Q2: What are the key signaling pathways activated by this compound?

A2: this compound and other FAHFAs are known to signal through G-protein coupled receptors (GPCRs), particularly GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).[4] Activation of GPR120 can lead to downstream signaling cascades that influence insulin sensitivity and inflammatory responses.

Q3: I am observing high variability in my this compound quantification results. What are the potential sources of this inconsistency?

A3: Inconsistent quantification of this compound, especially when using LC-MS/MS, can arise from several factors:

  • Sample Collection and Storage: Improper handling of biological samples can lead to degradation of lipids. It is crucial to minimize freeze-thaw cycles and store samples at -80°C.

  • Lipid Extraction: The efficiency of the lipid extraction process is critical. The choice of solvent system and extraction method can significantly impact the recovery of this compound.

  • Isomer Separation: FAHFA families consist of multiple isomers. Inadequate chromatographic separation can lead to co-elution and inaccurate quantification.

  • Matrix Effects: Components in the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.

  • Internal Standard Selection: The use of an appropriate internal standard is essential for accurate quantification to correct for variability in sample preparation and instrument response.

Q4: My in vitro experiments with this compound are showing inconsistent effects on insulin secretion. What should I check?

A4: Variability in glucose-stimulated insulin secretion (GSIS) assays can be due to:

  • Islet Quality: The health and viability of the pancreatic islets are paramount. Ensure proper isolation and culture conditions.

  • This compound Preparation: this compound is a lipid and may require a specific solvent (like DMSO or ethanol) for solubilization before being added to aqueous culture media. Ensure the final solvent concentration is low and consistent across experiments, and does not affect cell viability.

  • Assay Conditions: Factors such as glucose concentrations, incubation times, and the composition of the assay buffer can all influence the outcome. Consistency in these parameters is key.

  • Cell Line/Islet Passage Number: If using a cell line, be mindful of the passage number as cellular responses can change over time.

Q5: I am not observing the expected anti-inflammatory effects of this compound in my macrophage assays. What could be the issue?

A5: When assessing the anti-inflammatory properties of this compound, consider the following:

  • Macrophage Polarization State: The pro-inflammatory stimulus used (e.g., LPS) and its concentration can significantly impact the cellular response. Ensure a consistent and appropriate level of macrophage activation.

  • Cytokine Measurement: The choice of assay for measuring cytokines (e.g., ELISA, multiplex bead array) and the timing of measurement are important.

  • This compound Concentration and Incubation Time: The dose-response and time-course of this compound's effects should be carefully determined for your specific experimental system.

Troubleshooting Guides

Inconsistent LC-MS/MS Quantification of this compound
Problem Potential Cause Recommended Solution
Low Signal or No Peak Detected Inefficient extraction of this compound.Optimize the lipid extraction protocol. A common method is a modified Bligh-Dyer extraction using chloroform, methanol, and a saline solution. Ensure proper phase separation.
Degradation of this compound during sample preparation.Keep samples on ice throughout the extraction process. Use antioxidants like BHT to prevent oxidation.
Suboptimal mass spectrometry parameters.Optimize MS parameters, including ionization source settings, collision energy, and MRM transitions for this compound and the internal standard.
High Variability Between Replicates Inconsistent sample handling and extraction.Standardize all sample preparation steps. Ensure accurate and consistent pipetting of all reagents and solvents.
Matrix effects varying between samples.Use a stable isotope-labeled internal standard for this compound to normalize for variations in matrix effects. Perform a matrix effect evaluation during method development.
Contamination from labware or solvents.Use high-purity solvents and pre-cleaned glassware or polypropylene tubes to minimize background contamination.
Poor Peak Shape or Resolution Inadequate chromatographic separation.Optimize the LC gradient, flow rate, and column temperature. A C18 reversed-phase column is commonly used for FAHFA analysis.
Co-elution with isomeric compounds.Use a high-resolution mass spectrometer or optimize the chromatography to separate different FAHFA isomers.
Inconsistent Results in Glucose-Stimulated Insulin Secretion (GSIS) Assays
Problem Potential Cause Recommended Solution
High Basal Insulin Secretion Islets are stressed or dying.Ensure gentle handling during islet isolation and culture. Allow islets to recover overnight after isolation before performing the assay.
Contamination of culture media.Use sterile techniques and high-quality reagents.
Low or No Response to Glucose Islet dysfunction.Verify the viability and function of your islets with a positive control (e.g., a known secretagogue).
Incorrect glucose concentrations.Prepare fresh glucose solutions and verify their concentrations.
Inconsistent Response to this compound Poor solubility of this compound.Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the assay buffer. Include a vehicle control in your experiment.
Inconsistent treatment time.Standardize the pre-incubation and incubation times with this compound.
Cellular toxicity at high concentrations.Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.

Experimental Protocols

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol is a generalized procedure based on established methods for FAHFA analysis.

a. Lipid Extraction (from Serum/Plasma):

  • To 100 µL of serum or plasma, add 400 µL of ice-cold methanol containing a known amount of a suitable internal standard (e.g., a stable isotope-labeled FAHFA).

  • Vortex for 30 seconds.

  • Add 800 µL of ice-cold chloroform and vortex for 1 minute.

  • Add 200 µL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase into a clean tube.

  • Dry the organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate.

  • Gradient: A suitable gradient from ~30% B to 100% B over 10-15 minutes.

  • MS System: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is a general guideline for assessing the effect of this compound on insulin secretion from pancreatic islets.

  • Islet Preparation: Isolate pancreatic islets from mice or rats using standard collagenase digestion methods. Culture the islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Pre-incubation: Hand-pick islets of similar size and place them in a 24-well plate (10-15 islets per well). Wash the islets with Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM) and pre-incubate for 1-2 hours at 37°C.

  • Treatment: Remove the pre-incubation buffer and add fresh KRB buffer containing low glucose (2.8 mM) with either vehicle (e.g., DMSO) or different concentrations of this compound. Incubate for 1 hour at 37°C.

  • Low Glucose Stimulation: Collect the supernatant from each well to measure basal insulin secretion.

  • High Glucose Stimulation: Add KRB buffer containing high glucose (e.g., 16.7 mM) with the same vehicle or this compound concentrations as in the treatment step. Incubate for 1 hour at 37°C.

  • Supernatant Collection: Collect the supernatant to measure glucose-stimulated insulin secretion.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

Visualizations

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Binds Gq_alpha Gαq GPR120->Gq_alpha Activates Beta_Arrestin β-Arrestin 2 GPR120->Beta_Arrestin Recruits PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin_Secretion ↑ Insulin Secretion Ca_release->Insulin_Secretion PKC->Insulin_Secretion Inflammation_Inhibition ↓ Inflammation Beta_Arrestin->Inflammation_Inhibition

Caption: GPR120 signaling pathway activated by this compound.

Troubleshooting_Workflow cluster_invitro In Vitro Issues cluster_analytical Analytical Issues (LC-MS) Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality & Storage (this compound, solvents, media) Start->Check_Reagents Check_Protocols Review Experimental Protocol for Deviations Start->Check_Protocols Check_Equipment Calibrate and Validate Equipment (Pipettes, LC-MS, Plate Reader) Start->Check_Equipment Decision Isolate the Source of Variability Check_Reagents->Decision Cell_Health Assess Cell/Islet Viability & Function Check_Protocols->Cell_Health Assay_Conditions Standardize Assay Parameters (concentrations, incubation times) Check_Protocols->Assay_Conditions Sample_Prep Optimize Sample Preparation (Extraction, Cleanup) Check_Protocols->Sample_Prep MS_Method Validate LC-MS Method (Internal Standard, Matrix Effects) Check_Protocols->MS_Method Check_Equipment->Decision Cell_Health->Decision Assay_Conditions->Decision Sample_Prep->Decision MS_Method->Decision Redo_Experiment Redo Experiment with Optimized Conditions Decision->Redo_Experiment Source Identified

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Storage and Handling of 13-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 13-hydroxy-9,11-octadecadienoic acid (13-POHSA), also commonly known as 13-hydroxyoctadecadienoic acid (13-HODE), to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of this compound degradation is lipid peroxidation.[1] As a polyunsaturated fatty acid derivative, this compound is susceptible to oxidation, a process initiated by reactive oxygen species (ROS) that leads to a chain reaction of free radical damage.[1][2] This can alter the molecular structure of this compound and compromise its biological activity.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under specific conditions, as recommended by major suppliers. The optimal storage conditions depend on whether the product is in solid form or dissolved in a solvent.

Q3: How should I handle this compound to minimize degradation?

A3: To prevent degradation, it is crucial to minimize exposure to air (oxygen), light, and moisture. For this compound solutions, it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[3][4] Use glass vials with Teflon-lined caps to prevent leaching of impurities from plastic containers.[3][5] When working with the compound, it is best to allow the vial to warm to room temperature before opening to avoid condensation, which can introduce water and accelerate hydrolysis.

Q4: What are the potential degradation products of this compound?

A4: Degradation of this compound primarily occurs through oxidation. The initial hydroperoxide, 13-hydroperoxyoctadecadienoic acid (13-HPODE), is reduced to this compound.[6] Further oxidation or enzymatic processes can lead to the formation of various degradation products.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in my experiment. Degradation of this compound due to improper storage or handling.1. Review your storage conditions against the recommended guidelines in the table above.2. Perform a stability analysis of your this compound stock to determine its purity.3. If degradation is confirmed, purchase a fresh batch of this compound and adhere strictly to the recommended storage and handling procedures.
Inconsistent experimental results. Partial degradation of this compound, leading to variable concentrations of the active compound.1. Aliquot your this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to air.2. Before each experiment, briefly centrifuge the vial to ensure any condensed solvent is collected at the bottom.3. Consider quantifying the concentration of your this compound solution periodically using a stability-indicating method.
Appearance of unknown peaks in my analytical chromatogram. Formation of degradation products.1. Characterize the unknown peaks using mass spectrometry to identify potential degradation products such as 13-oxoODE or chain-shortened hydroxy fatty acids.2. Compare the degradation profile with published literature on this compound metabolism and degradation.[6][8]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound (13-HODE)

Form Temperature Solvent Duration Atmosphere Container Source
Solution-20°CEthanol, Methanol, Acetonitrile≥ 2 yearsInert gas (Argon or Nitrogen)Glass vial with Teflon-lined cap[3][4][9]
Powder (Unsaturated Lipid)≤ -70°CN/ALong-termInert gas (Argon or Nitrogen)Glass vial with Teflon-lined cap[10]

Table 2: Major Degradation Products of this compound

Degradation Product Abbreviation Formation Pathway Analytical Identification Source
13-oxo-octadecadienoic acid13-oxoODEOxidation of the hydroxyl groupMass Spectrometry (MS)[7]
11-hydroxyhexadecadienoic acid11-OH-16:2Peroxisomal β-oxidation (chain shortening)Gas Chromatography-Mass Spectrometry (GC-MS)[8]
9-hydroxytetradecadienoic acid9-OH-14:2Peroxisomal β-oxidation (chain shortening)Gas Chromatography-Mass Spectrometry (GC-MS)[8]
7-hydroxydodecadienoic acid7-OH-12:2Peroxisomal β-oxidation (chain shortening)Gas Chromatography-Mass Spectrometry (GC-MS)[8]

Experimental Protocols

Protocol: Stability-Indicating Assay for this compound using LC-MS/MS

This protocol outlines a method to assess the stability of a this compound sample by quantifying the parent compound and monitoring for the appearance of degradation products over time.

1. Sample Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into several glass vials with Teflon-lined caps.

  • Store the aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature, exposed to light).

2. Time-Point Analysis:

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each storage condition.

  • Prepare the sample for analysis by diluting it to a suitable concentration for LC-MS/MS analysis (e.g., in the ng/mL range).

  • Spike the sample with a known concentration of an internal standard (e.g., 13(S)-HODE-d4) to correct for analytical variability.[6]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is suitable for separating this compound and its more polar degradation products.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification.

      • Monitor the transition for this compound (e.g., m/z 295.2 -> 195.1).[2]

      • Monitor the transition for the internal standard (e.g., 13(S)-HODE-d4, m/z 299.2 -> 198.1).[6]

      • Scan for potential degradation products, such as 13-oxoODE (m/z 293.2).

4. Data Analysis:

  • Quantify the concentration of this compound at each time point by comparing its peak area to that of the internal standard.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Monitor the appearance and relative abundance of any degradation product peaks.

Visualizations

degradation_pathway Linoleic Acid Linoleic Acid 13-HPODE 13-HPODE Linoleic Acid->13-HPODE Lipoxygenase/ Autoxidation This compound This compound 13-HPODE->this compound Peroxidase 13-oxoODE 13-oxoODE This compound->13-oxoODE Oxidation Chain-Shortened Products Chain-Shortened Products This compound->Chain-Shortened Products β-oxidation

Caption: Degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare this compound Stock Solution Aliquoting Aliquot into Vials Stock_Solution->Aliquoting Storage Store under Varied Conditions Aliquoting->Storage Time_Points Collect Samples at Time Points Storage->Time_Points LCMS_Prep Prepare for LC-MS/MS Time_Points->LCMS_Prep LCMS_Analysis LC-MS/MS Analysis (MRM) LCMS_Prep->LCMS_Analysis Quantification Quantify this compound & Degradants LCMS_Analysis->Quantification Stability_Assessment Assess Stability (% Remaining) Quantification->Stability_Assessment

Caption: Workflow for a this compound stability study.

References

Technical Support Center: Addressing Low Solubility of 13-POHSA in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the novel lipid mediator 13-hydroxy-10-oxo-12(Z)-octadecenoic acid (13-POHSA) presents exciting therapeutic potential. However, its hydrophobic nature poses a significant challenge for in-vitro and in-vivo studies due to poor solubility in aqueous buffers. This technical support center provides a comprehensive guide to troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound is a fatty acid ester of a hydroxy fatty acid (FAHFA), a class of endogenous lipids. Its long hydrocarbon chain makes it inherently hydrophobic, leading to low solubility in polar solvents like water and aqueous buffers. This is a common characteristic of long-chain fatty acids and their derivatives.[1]

Q2: What is the recommended solvent for creating a this compound stock solution?

Q3: What is the maximum concentration of organic solvent permissible in cell culture experiments?

A3: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be minimized. For DMSO, it is generally recommended to keep the final concentration at or below 0.1% (v/v), although some cell lines may tolerate up to 1%.[3][4] For ethanol, concentrations up to 1% are often tolerated by many cell lines, but it is crucial to determine the specific tolerance of your cell line.[4]

Q4: How can I deliver this compound to cells in culture without using toxic levels of organic solvents?

A4: The most common and effective method is to complex this compound with fatty acid-free bovine serum albumin (BSA). BSA acts as a carrier, binding to the hydrophobic this compound and facilitating its dispersion and delivery in the aqueous cell culture medium.[5][6]

Q5: Are there alternative methods to enhance the aqueous solubility of this compound?

A5: Yes, another promising approach is the use of cyclodextrins. These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate hydrophobic molecules like fatty acids, while their hydrophilic exterior allows them to dissolve in aqueous solutions, thereby increasing the solubility of the guest molecule.[7][8][9]

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing this compound solutions for biological assays.

Problem 1: Precipitate forms when adding this compound stock solution to aqueous buffer or cell culture medium.
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous environment. The organic solvent from the stock solution is rapidly diluted, causing the hydrophobic this compound to come out of solution.

  • Solution:

    • Complex with BSA: Prepare a this compound-BSA complex. This is the most robust method for delivering fatty acids to cells. A detailed protocol is provided below.

    • Optimize Dilution:

      • Pre-warm the aqueous buffer or medium to 37°C.

      • Add the this compound stock solution dropwise while gently vortexing or swirling the buffer/medium to ensure rapid and even dispersion.

    • Reduce Final Concentration: Your target concentration may be too high. Try working with a lower final concentration of this compound.

Problem 2: Inconsistent or non-reproducible results in cell-based assays.
  • Possible Cause: Inconsistent delivery of this compound to the cells due to precipitation or aggregation. The "free" concentration of this compound may vary between experiments.

  • Solution:

    • Standardize the this compound-BSA Complexation Protocol: Ensure the molar ratio of this compound to BSA is consistent in every experiment. A 5:1 molar ratio is a common starting point for fatty acids.[5]

    • Use Freshly Prepared Solutions: Prepare the final working solution of this compound-BSA complex fresh for each experiment. Aqueous solutions of some fatty acids are not recommended for storage for more than a day.[2]

    • Control for Solvent Effects: Always include a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent (e.g., ethanol or DMSO) and BSA as your experimental samples.

Problem 3: Observed cytotoxicity in cell cultures.
  • Possible Cause: The final concentration of the organic solvent (DMSO or ethanol) is too high for your specific cell line.

  • Solution:

    • Determine Solvent Tolerance: Perform a dose-response experiment to determine the maximum concentration of the solvent that your cells can tolerate without affecting viability or function. It is often recommended to stay below 0.5% for most solvents, and ideally at or below 0.1% for DMSO.[3][10]

    • Reduce Stock Solution Concentration: Prepare a more dilute stock solution of this compound in the organic solvent. This will require adding a larger volume to your aqueous medium to reach the final concentration, but it will result in a lower final solvent concentration.

    • Switch to a Less Toxic Solvent: In some cases, ethanol may be less toxic to certain cell lines than DMSO.[10][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (solid)

  • Ethanol (100%, sterile) or DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Weigh the desired amount of this compound in a sterile tube.

  • Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be necessary for higher concentrations, especially for saturated fatty acid derivatives.

  • Store the stock solution at -20°C.

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture

This protocol details the preparation of a this compound-BSA complex for use in cell-based assays. This method is adapted from established protocols for other long-chain fatty acids.[5][6][12][13]

Materials:

  • This compound stock solution (from Protocol 1)

  • Fatty acid-free BSA

  • Sterile PBS or cell culture medium

  • Sterile conical tubes

  • Water bath at 37°C

Procedure:

  • Prepare a BSA Solution:

    • Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a concentration of 10% (w/v).

    • Sterile filter the BSA solution using a 0.22 µm filter.

  • Complexation:

    • In a sterile conical tube, add the required volume of the 10% BSA solution.

    • Place the tube in a 37°C water bath for 5-10 minutes to pre-warm.

    • While gently vortexing, add the appropriate volume of the this compound stock solution to the pre-warmed BSA solution to achieve the desired molar ratio (e.g., 5:1 this compound to BSA).

    • Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complex formation.

  • Preparation of Final Working Solution:

    • Add the this compound-BSA complex to your final cell culture medium to achieve the desired final concentration of this compound.

    • Prepare a vehicle control by adding the same volume of the organic solvent (used for the stock solution) to the BSA solution and diluting it in the cell culture medium in the same manner.

Data Presentation

Table 1: Solubility of Structurally Similar Fatty Acids in Organic Solvents

Fatty AcidSolventSolubility
Palmitic AcidEthanol~30 mg/mL
Palmitic AcidDMSO~20 mg/mL
Palmitic AcidDMF~20 mg/mL

Data for palmitic acid is provided as a reference for a 16-carbon saturated fatty acid.[2] The solubility of this compound should be empirically determined.

Table 2: Recommended Final Concentrations of Solvents in Cell Culture

SolventRecommended Max. ConcentrationIdeal Concentration
DMSO< 1% (cell line dependent)≤ 0.1%
Ethanol< 1% (cell line dependent)≤ 0.5%

These are general guidelines. The specific tolerance of your cell line should be tested.[3][4][10]

Visualizations

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_bsa BSA-Complex Formation cluster_final Final Working Solution stock1 Weigh this compound stock2 Dissolve in Ethanol or DMSO stock1->stock2 stock3 Vortex until dissolved (Warm if necessary) stock2->stock3 stock4 Store at -20°C stock3->stock4 bsa3 Add this compound stock to BSA (while vortexing) stock4->bsa3 Use Stock bsa1 Prepare 10% Fatty-Acid-Free BSA Solution bsa2 Pre-warm BSA at 37°C bsa1->bsa2 bsa2->bsa3 bsa4 Incubate at 37°C for 30-60 min bsa3->bsa4 final1 Add this compound-BSA complex to cell culture medium bsa4->final1 Use Complex final2 Add to cells for in-vitro assay final1->final2

Figure 1. Experimental workflow for preparing this compound for cell-based assays.

Troubleshooting_Logic start Problem: Precipitate forms in aqueous solution q1 Are you using a carrier protein like BSA? start->q1 sol1 Prepare a this compound-BSA complex (See Protocol 2) q1->sol1 No q2 Is the final concentration too high? q1->q2 Yes sol2 Reduce the final concentration of this compound q2->sol2 Yes q3 Is the dilution performed correctly? q2->q3 No q3->start Yes, still precipitates sol3 Pre-warm medium and add stock solution dropwise with gentle mixing q3->sol3 No

Figure 2. Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Minimizing Off-Target Effects of 13-POHSA (13-HODE) in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects when working with 13-POHSA, more commonly known as 13-hydroxyoctadecadienoic acid (13-HODE).

Frequently Asked Questions (FAQs)

Q1: What is this compound (13-HODE) and what are its primary on-target effects?

13-Hydroxyoctadecadienoic acid (13-HODE) is a bioactive lipid metabolite of linoleic acid. It exists in different stereoisomeric forms, primarily 13(S)-HODE and 13(R)-HODE, which can have distinct biological activities. The primary on-target effects of 13(S)-HODE are mediated through the activation of G-protein coupled receptor 132 (GPR132, also known as G2A) and the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2] Activation of these receptors can influence various cellular processes, including inflammation, cell differentiation, and apoptosis.[3]

Q2: What are the known off-target effects of 13-HODE?

Off-target effects of 13-HODE are a critical consideration in experimental design. A primary source of off-target effects arises from the presence of different stereoisomers in a sample, as 13(S)-HODE and 13(R)-HODE can have opposing biological actions. For instance, while 13(S)-HODE can induce apoptosis through PPARγ activation, 13(R)-HODE may promote cell growth.[3] Additionally, 13-HODE has been shown to directly inhibit the enzyme catalase, which could lead to confounding effects related to oxidative stress.[4] It is also important to consider that 13-HODE can be metabolized by cells into other active compounds.[5]

Q3: How can I minimize off-target effects in my experiments with 13-HODE?

Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:

  • Use Stereochemically Pure Isomers: Whenever possible, use the specific, pure stereoisomer (e.g., 13(S)-HODE or 13(R)-HODE) relevant to your hypothesis. Using a racemic mixture can introduce confounding variables due to the different activities of each isomer.[3]

  • Optimize Concentration and Incubation Time: Perform dose-response and time-course experiments to determine the lowest effective concentration and shortest incubation time necessary to observe the desired on-target effect. This minimizes the likelihood of engaging off-target interactions.

  • Utilize Specific Antagonists and Inhibitors: To confirm that the observed effect is mediated by the intended target, use specific antagonists for GPR132 or PPARγ. This can help to differentiate on-target from off-target signaling.

  • Employ Genetic Knockdown/Knockout Models: Using cell lines or animal models with genetic deletion of the target receptor (e.g., GPR132 knockout or PPARγ knockout) is a powerful method to validate the on-target specificity of 13-HODE's effects.

  • Include Appropriate Vehicle Controls: Always include a vehicle control (the solvent used to dissolve the 13-HODE, e.g., ethanol or DMSO) to account for any effects of the solvent itself.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cell Death/Toxicity 1. Solvent toxicity. 2. Off-target cytotoxic effects. 3. Concentration of 13-HODE is too high.1. Reduce the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium to ≤ 0.1%. 2. Use a stereochemically pure isomer to avoid opposing effects on cell viability.[3] 3. Perform a dose-response curve to identify the optimal, non-toxic concentration.
Inconsistent or No Observable Effect 1. Degradation of 13-HODE stock solution. 2. Suboptimal concentration. 3. Cell line is not responsive. 4. Off-target effects masking the on-target effect.1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability. 2. Perform a dose-response experiment with a wider concentration range. 3. Verify the expression of the target receptor (GPR132, PPARγ) in your cell line using qPCR or Western blot. 4. Use specific inhibitors for potential off-targets or use a purer isomer of 13-HODE.
Results Contradict Published Literature 1. Different stereoisomer used (e.g., racemic mixture vs. pure isomer). 2. Different experimental conditions (cell type, concentration, time). 3. Off-target effects are predominant in your system.1. Confirm the stereochemical purity of your 13-HODE. The biological activities of 13(S)-HODE and 13(R)-HODE can be different and even opposing.[3] 2. Carefully review and align your experimental protocol with established methods. 3. Implement strategies to minimize off-target effects, such as using receptor antagonists or genetic knockout models.

Quantitative Data Summary

Compound Target Parameter Value Cell Type/System Reference
13(R)-HODEPlatelet Aggregation (induced by U-46619)IC502.7 µMPlatelets[6]
9-HODEGPR132 (G2A)EC507.5 µMCHO-K1 cells expressing human GPR132[7]
13-HODEGPR132 (G2A)PotencyWeak ligand, ~6-fold less potent than 9-HODECHO-K1 cells expressing human GPR132[7]
13(S)-HODETumor Cell AdhesionEffective Concentration~1 µMEndothelium[8]

Experimental Protocols

General Protocol for Cell-Based Assays with 13-HODE

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each cell line and experimental endpoint.

  • Preparation of 13-HODE Stock Solution:

    • Dissolve 13-HODE (preferably a specific stereoisomer) in an appropriate solvent such as ethanol or DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

    • Store aliquots at -80°C for long-term storage.

  • Cell Seeding:

    • Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere and recover for 24 hours before treatment.

  • Treatment:

    • Prior to treatment, replace the culture medium with fresh medium, preferably serum-free or low-serum, to avoid binding of 13-HODE to serum proteins.

    • Prepare working solutions of 13-HODE by diluting the stock solution in culture medium to the desired final concentrations. Ensure the final solvent concentration is below 0.1%.

    • Include a vehicle control group treated with the same final concentration of the solvent.

    • For mechanism-of-action studies, pre-incubate cells with specific receptor antagonists (for GPR132 or PPARγ) for 1-2 hours before adding 13-HODE.

    • Incubate cells for the desired period (e.g., 24-48 hours), which should be determined through time-course experiments.

  • Endpoint Analysis:

    • After incubation, harvest cells for downstream analysis, such as:

      • Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo)

      • RNA Extraction and qPCR: To analyze the expression of target genes.

      • Protein Extraction and Western Blotting: To analyze protein expression and signaling pathway activation.

      • Functional Assays: (e.g., migration, apoptosis assays).

Signaling Pathway and Experimental Workflow Diagrams

13(S)-HODE Signaling Pathways

GPR132_PPARg_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 13S_HODE 13(S)-HODE GPR132 GPR132 (G2A) 13S_HODE->GPR132 Binds PPARg_complex PPARγ/RXR Complex 13S_HODE->PPARg_complex Binds & Activates (in cytoplasm/nucleus) G_protein G-protein Activation GPR132->G_protein Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, cAMP) G_protein->Downstream_Signaling Modulates PPRE PPRE PPARg_complex->PPRE Binds Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

Caption: 13(S)-HODE activates both cell surface (GPR132) and nuclear (PPARγ) receptors.

Experimental Workflow for Minimizing Off-Target Effects

experimental_workflow Start Start: Hypothesis involving 13-HODE Isomer_Selection Select Stereochemically Pure Isomer (e.g., 13(S)-HODE) Start->Isomer_Selection Dose_Response Perform Dose-Response Curve (Identify optimal concentration) Isomer_Selection->Dose_Response Time_Course Perform Time-Course Experiment (Identify optimal duration) Dose_Response->Time_Course Main_Experiment Main Experiment with Optimized Concentration and Time Time_Course->Main_Experiment Controls Include Vehicle and Negative Controls Main_Experiment->Controls Validation Validation of On-Target Effect Controls->Validation Antagonist Use Specific Receptor Antagonist (e.g., for GPR132 or PPARγ) Validation->Antagonist Pharmacological Knockout Use Knockout/Knockdown Cell Line/Animal Model Validation->Knockout Genetic Analysis Analyze and Interpret Data Antagonist->Analysis Knockout->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A logical workflow for designing robust 13-HODE experiments.

References

Technical Support Center: Dose-Response of 13-HODE in Pancreatic Islets

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "13-POHSA" is not found in the scientific literature and is presumed to be a typographical error. This document focuses on 13-hydroxyoctadecadienoic acid (13-HODE) , a related and well-studied lipid metabolite.

This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the dose-response effects of 13-HODE on pancreatic islets. The content is structured to address common experimental challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is 13-HODE and why is it relevant to pancreatic islets?

13-Hydroxyoctadecadienoic acid (13-HODE) is a metabolite of linoleic acid, an omega-6 fatty acid. It exists in different isomeric forms, with 13(S)-HODE being a notable activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression involved in glucose sensing and insulin secretion in pancreatic β-cells.[2] Therefore, 13-HODE is a molecule of interest for understanding the modulation of insulin secretion and overall pancreatic islet function.

Q2: Is there a direct dose-response curve for 13-HODE and insulin secretion?

Currently, a comprehensive, publicly available dose-response curve directly correlating 13-HODE concentrations with insulin secretion from pancreatic islets has not been identified in the reviewed literature. However, studies have quantitatively assessed the dose-dependent activation of PPARγ by 13-HODE isomers, which is a key signaling pathway for regulating insulin secretion.[1]

Q3: Which signaling pathways are primarily activated by 13-HODE in pancreatic β-cells?

The primary signaling pathway implicated in 13-HODE's action in pancreatic β-cells is the activation of PPARγ.[2] Activation of PPARγ can lead to the upregulation of genes crucial for glucose-stimulated insulin secretion (GSIS), such as those involved in glucose transport and metabolism.[3][4][5]

Q4: What are the different effects of 13-HODE isomers?

Different isomers of 13-HODE can have varying biological activities. For instance, studies have shown differences in the PPARγ agonist activities among various 13-HODE stereoisomers and enantiomers.[1] It is crucial for researchers to specify the particular isomer being used in their experiments.

Troubleshooting Guides

Issue 1: High variability in insulin secretion measurements between experiments.

  • Possible Cause: Inconsistent islet size and health.

  • Troubleshooting Steps:

    • Islet Selection: After isolation, hand-pick islets of similar size and morphology for each experimental replicate. Healthy islets should have a smooth, rounded appearance.[6]

    • Culture Conditions: Ensure consistent culture conditions (media, glucose concentration, temperature, CO2 levels) for all islet preparations.[7]

    • Recovery Period: Allow islets to recover for a sufficient period (e.g., overnight) after isolation before conducting experiments.[6]

Issue 2: Low or no response to glucose stimulation in control islets.

  • Possible Cause: Damaged islets or suboptimal assay conditions.

  • Troubleshooting Steps:

    • Islet Viability: Assess islet viability using a suitable assay (e.g., FDA/PI staining) before the experiment.

    • Pre-incubation: A pre-incubation step in low glucose media is critical to bring insulin secretion to a basal level before stimulation.[7]

    • Buffer Composition: Ensure the Krebs-Ringer Bicarbonate (KRB) buffer is correctly prepared, pH-adjusted, and warmed to 37°C.[7]

    • Reagent Quality: Use high-quality, fresh reagents, including glucose and any other secretagogues.

Issue 3: Inconsistent results with 13-HODE treatment.

  • Possible Cause: Issues with 13-HODE preparation and delivery.

  • Troubleshooting Steps:

    • Solvent Control: 13-HODE is typically dissolved in a solvent like DMSO or ethanol. Always include a vehicle control (media with the same concentration of solvent) to account for any solvent effects.

    • BSA Conjugation: For in-vitro experiments, fatty acids like 13-HODE are often complexed with fatty acid-free Bovine Serum Albumin (BSA) to improve solubility and mimic physiological conditions. The molar ratio of 13-HODE to BSA should be optimized.

    • Concentration Range: Based on available data for PPARγ activation, a concentration range of 5 µM to 30 µM for 13-HODE could be a starting point for dose-response studies.[1]

Data Presentation

While a direct dose-response curve for insulin secretion is not available, the following table summarizes the quantitative data on the dose-dependent activation of PPARγ by different 13-HODE isomers. This serves as a valuable proxy for its potential effects on insulin secretion.

Table 1: PPARγ Agonist Activity of 13-HODE Isomers [1]

13-HODE IsomerConcentration (µM)PPARγ Agonist Activity (Fold Change vs. Control)
13-(S)-(Z,E)-HODE5~1.5
10~2.0
30~2.5
13-(R)-(Z,E)-HODE5~1.2
10~1.5
30~1.8
13-(S)-(E,E)-HODE5~1.8
10~2.2
30~2.8
13-(R)-(E,E)-HODE5~1.4
10~1.7
30~2.0

Data is estimated from graphical representations in the source publication and presented as approximate fold changes.

Experimental Protocols

Protocol 1: Pancreatic Islet Isolation (Mouse)

This protocol is a summary of established methods.[6]

  • Anesthesia and Pancreas Perfusion: Anesthetize the mouse and perform a laparotomy. Clamp the common bile duct at the ampulla of Vater and cannulate it. Perfuse the pancreas with a cold collagenase solution until it is fully distended.

  • Pancreas Digestion: Excise the pancreas and incubate it in a water bath at 37°C for a specific duration to allow for enzymatic digestion. The exact time needs to be optimized based on the collagenase activity.

  • Islet Purification: Stop the digestion by adding cold Hanks' Balanced Salt Solution (HBSS) with serum. Gently disrupt the digested tissue and filter it through a mesh. Purify the islets from the exocrine tissue using a density gradient centrifugation (e.g., with Ficoll).

  • Islet Collection and Culture: Collect the islets from the interface of the density gradient layers. Wash the islets with culture medium and hand-pick them under a microscope to ensure purity. Culture the islets in a non-adherent petri dish in a humidified incubator at 37°C and 5% CO2.

Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with 13-HODE Treatment

This protocol is adapted from standard GSIS protocols.[7]

  • Islet Preparation: After overnight culture, pick batches of similarly sized islets (e.g., 10 islets per replicate) and place them in a multi-well plate.

  • Pre-incubation: Wash the islets with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM). Pre-incubate the islets in this low glucose KRB buffer for 60-120 minutes at 37°C to establish a basal insulin secretion rate.

  • 13-HODE Treatment: Remove the pre-incubation buffer and add fresh KRB buffer containing low glucose and the desired concentrations of 13-HODE (or vehicle control). Incubate for a predetermined time (e.g., 60-90 minutes).

  • Basal Insulin Secretion: Collect the supernatant from each well. This represents the basal insulin secretion in the presence of 13-HODE.

  • Stimulated Insulin Secretion: Add KRB buffer containing a high glucose concentration (e.g., 16.7 mM) and the same concentrations of 13-HODE (or vehicle) to the respective wells. Incubate for 60 minutes at 37°C.

  • Sample Collection: Collect the supernatant from each well. This represents the glucose-stimulated insulin secretion.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using a suitable method such as ELISA or radioimmunoassay (RIA).

  • Data Analysis: Express the results as insulin secreted per islet or normalize to the total insulin content of the islets.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for 13-HODE Dose-Response in Pancreatic Islets cluster_prep Islet Preparation cluster_assay GSIS Assay with 13-HODE cluster_analysis Data Analysis Islet_Isolation Pancreatic Islet Isolation Islet_Culture Overnight Culture & Recovery Islet_Isolation->Islet_Culture Islet_Picking Hand-picking of Islets Islet_Culture->Islet_Picking Pre_incubation Pre-incubation (Low Glucose) Islet_Picking->Pre_incubation Treatment 13-HODE Treatment (Dose-Response) Pre_incubation->Treatment Basal_Secretion Basal Insulin Secretion (Low Glucose) Treatment->Basal_Secretion Stimulated_Secretion Stimulated Insulin Secretion (High Glucose) Basal_Secretion->Stimulated_Secretion Insulin_Measurement Insulin Measurement (ELISA/RIA) Stimulated_Secretion->Insulin_Measurement Data_Normalization Data Normalization & Analysis Insulin_Measurement->Data_Normalization

Caption: Experimental workflow for assessing the dose-response of 13-HODE.

PPARg_Signaling_Pathway Proposed Signaling Pathway of 13-HODE in Pancreatic β-Cells Thirteen_HODE 13-HODE PPARg PPARγ Thirteen_HODE->PPARg Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Promoter Region) RXR->PPRE Binds to Gene_Expression ↑ Gene Expression (e.g., GLUT2, Glucokinase) PPRE->Gene_Expression Promotes Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion Gene_Expression->Insulin_Secretion Leads to

Caption: Proposed signaling pathway of 13-HODE in pancreatic β-cells.

References

Technical Support Center: Measurement of Endogenous 13-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 13-hydroxy-9Z,11E-octadecadienoic acid (13-POHSA). This resource provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting guides for challenges encountered during the quantification of endogenous this compound levels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its measurement challenging?

A1: this compound is an oxidized linoleic acid metabolite (oxylipin) that has emerged as a signaling molecule with roles in metabolic regulation. Measuring endogenous levels is challenging due to its very low physiological concentrations, chemical instability, and the complexity of the biological matrices (like plasma or tissue) in which it is found. These factors necessitate highly sensitive and specific analytical methods, careful sample handling, and robust extraction procedures to avoid degradation and interference.

Q2: What are the typical endogenous concentrations of this compound?

A2: Endogenous concentrations of lipid mediators like this compound are often very low, typically in the picogram (pg) to low nanogram (ng) per milliliter or gram of tissue range.[1][2] Precise levels can vary significantly based on the biological matrix, species, and physiological or pathological state. The table below provides an illustrative range based on similar analytes.

Table 1: Illustrative Concentration Ranges of Endogenous Lipids

Analyte Class Biological Matrix Typical Concentration Range
Retinoic Acids Human Serum 1.0 - 2.2 ng/mL[1]
Retinoic Acids Human Serum 5.3 - 11.8 nmol/L[2]

| Fatty Acids | Human Adipose Tissue | Varies (ng/g to µg/g)[3] |

Note: Specific data for this compound is sparse; these values for similar lipids are provided for context.

Q3: Why is an internal standard crucial for accurate quantification?

A3: An internal standard (IS) is a compound with similar chemical properties to the analyte (this compound) that is added at a known concentration to every sample before processing.[4][5] Its purpose is to correct for the loss of analyte during sample extraction and to account for variability in instrument response (e.g., matrix effects).[4][6][7] For this compound, a stable isotope-labeled version (e.g., this compound-d4) is the ideal internal standard because its behavior is nearly identical to the endogenous analyte.[7][8]

Troubleshooting Guides

This section addresses common problems encountered during the LC-MS/MS analysis of this compound.

Problem 1: Low or No Signal Intensity for this compound

Potential Cause Troubleshooting Action
Analyte Degradation Ensure samples are processed immediately after collection or flash-frozen and stored at -80°C. Keep samples on ice during preparation.[9] Consider adding antioxidants like BHT during extraction.
Inefficient Extraction Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Verify the pH of solutions and the choice of organic solvents.[10][11][12]
Poor Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase pH is appropriate for forming the desired ion (typically [M-H]⁻ in negative ion mode for fatty acids).[9]
Instrument Contamination Clean the ion source and transfer capillary. Run system suitability tests to check for contamination that may suppress the signal.[13][14]

Problem 2: Poor Chromatographic Peak Shape (Tailing, Splitting, Broadening)

Potential Cause Troubleshooting Action
Column Contamination Flush the column with a strong solvent wash sequence. If the problem persists, replace the column guard or the analytical column itself.[15]
Inappropriate Injection Solvent The injection solvent should be weaker than the initial mobile phase to ensure proper peak focusing on the column head. Mismatch can cause peak splitting or broadening.[15]
Secondary Interactions The acidic nature of this compound can lead to interactions with active sites on the column. Ensure the mobile phase contains a modifier like formic acid to suppress this interaction.
Extra-Column Volume Check all fittings and tubing for leaks or improper connections. Use tubing with the smallest possible inner diameter to minimize dead volume.[15]

Problem 3: High Background Noise or Interfering Peaks

Potential Cause Troubleshooting Action
Matrix Effects Matrix effects occur when co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte.[6][16][17] Improve the sample clean-up procedure (e.g., use a more selective SPE sorbent). Adjust the chromatography to separate this compound from the interfering compounds.
Contaminated Solvents/Reagents Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases and sample diluents.[15]
Sample Carryover Inject a blank solvent after a high-concentration sample to check for carryover.[18] Optimize the autosampler wash protocol with a strong organic solvent to ensure the needle and injection port are clean between runs.[18]

Detailed Experimental Protocol: Quantification of this compound from Human Plasma

This protocol provides a general workflow for the extraction and analysis of this compound from plasma using solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

  • Solvents: LC-MS grade methanol, acetonitrile, water, and isopropanol.

  • Reagents: Formic acid, butylated hydroxytoluene (BHT).

  • Internal Standard (IS): this compound-d4 solution (e.g., 100 ng/mL in methanol).

  • SPE Cartridges: Reversed-phase C18 cartridges.

  • Plasma: Collected in EDTA tubes, centrifuged, and stored at -80°C.

2. Sample Preparation

  • Thaw plasma samples on ice.

  • In a clean tube, add 100 µL of plasma.

  • Add 10 µL of the this compound-d4 internal standard solution.

  • Add 10 µL of BHT solution to prevent auto-oxidation.

  • Add 300 µL of cold methanol to precipitate proteins.[10][12]

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for SPE.

3. Solid-Phase Extraction (SPE)

  • Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the IS with 1 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

4. LC-MS/MS Analysis

Table 2: Example LC-MS/MS Parameters

Parameter Setting
LC Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid
Gradient 50% B to 98% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative

| MS/MS Transitions | This compound: Q1: 295.2 -> Q3: 171.1 This compound-d4: Q1: 299.2 -> Q3: 171.1 |

Note: These parameters are illustrative and require optimization for your specific instrumentation.

Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Plasma Plasma Sample Spike Spike with IS (this compound-d4) Plasma->Spike PPT Protein Precipitation (Cold Methanol) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load onto C18 Cartridge Supernatant->Load Wash Wash Cartridge Load->Wash Elute Elute with Methanol Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for quantifying this compound from plasma samples.

Signaling Pathway Context

While the direct signaling pathway for this compound is still under active investigation, related lipid mediators often act through G-protein coupled receptors (GPCRs) or nuclear receptors like PPARs. The diagram below illustrates a generalized pathway for this class of molecules.

G Figure 2. Generalized Signaling Pathway for Lipid Mediators cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus POHSA This compound GPCR GPCR (e.g., GPR120) POHSA->GPCR PPAR Nuclear Receptor (e.g., PPARγ) POHSA->PPAR Direct Activation? GProtein G-Protein Activation GPCR->GProtein SecondMessenger Second Messenger Cascade (e.g., Ca²⁺) GProtein->SecondMessenger MAPK MAPK Pathway (e.g., ERK) SecondMessenger->MAPK Transcription Gene Transcription (Metabolic Regulation) MAPK->Transcription PPAR->Transcription

Caption: Potential signaling actions of this compound via cell surface or nuclear receptors.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 13-POHSA and 9-PAHSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two fatty acid esters of hydroxy fatty acids (FAHFAs): 13-hydroxy-10-oxo-12(Z)-octadecenoic acid (13-POHSA) and 9-palmitoleoyl-hydroxy-stearic acid (9-PAHSA). Both lipids have emerged as important endogenous signaling molecules with therapeutic potential in metabolic and inflammatory diseases. This document synthesizes available experimental data to facilitate an objective evaluation of their respective biological functions.

Key Bioactivity Differences: A Quantitative Overview

While both this compound and 9-PAHSA exhibit beneficial metabolic and anti-inflammatory properties, their potencies and mechanisms of action show notable distinctions. 9-PAHSA, in particular its 9(S)-stereoisomer, has been more extensively studied and appears to be a more potent activator of key metabolic pathways.

Metabolic Effects
Biological ActivityThis compound9-PAHSA (9(S)-PAHSA)Key Findings
Glucose-Stimulated Insulin Secretion (GSIS) Increases GSIS at high glucose concentrations[1]More potent in promoting GSIS[2]9(S)-PAHSA demonstrates a significant advantage over 9(R)-PAHSA in promoting GSIS. While this compound also enhances GSIS, a direct quantitative comparison of potency with 9-PAHSA is not readily available.
GPR40 Receptor Activation Activates GPR40[3]Higher affinity for GPR40[2]The superior metabolic effects of 9(S)-PAHSA are largely attributed to its higher affinity for GPR40, a key receptor in pancreatic beta cells that regulates insulin secretion[2][4]. This compound also activates GPR40, but its relative potency is not as well-characterized.
Insulin-Stimulated Glucose Uptake Data not availableMore effective at enhancing glucose uptake in adipocytes and muscle cells[2]9(S)-PAHSA is more effective at enhancing glucose uptake, a crucial process for maintaining glucose homeostasis[2].
Anti-inflammatory Effects
Biological ActivityThis compound9-PAHSAKey Findings
Cytokine Reduction Suppresses LPS-stimulated IL-1β and IL-6 gene expression in RAW 264.7 cells[5]Reduces the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[6][7][8]Both lipids demonstrate anti-inflammatory activity by reducing the expression and secretion of key pro-inflammatory cytokines. A direct comparison of their potency is challenging due to different experimental setups in the available studies.
GPR120 Receptor Activation Implied, but direct evidence is limitedActivates GPR120[2]9-PAHSA exerts its anti-inflammatory effects in part through the activation of GPR120, which leads to the inhibition of the NF-κB pathway[2]. While it is likely that this compound also interacts with GPR120, as this is a common mechanism for FAHFAs, specific studies confirming this are needed.
NF-κB Pathway Inhibition Implied, but direct evidence is limitedInhibits the pro-inflammatory NF-κB transcription factor[2]The inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of 9-PAHSA[2].

Signaling Pathways

The biological activities of this compound and 9-PAHSA are mediated through their interaction with specific G protein-coupled receptors (GPCRs), primarily GPR40 and GPR120, which in turn modulate downstream signaling cascades involved in metabolism and inflammation.

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FAHFA This compound or 9-PAHSA GPR40 GPR40 FAHFA->GPR40 Binds to Gq_11 Gαq/11 GPR40->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion Ca_release->Insulin_Secretion PKC->Insulin_Secretion

Figure 1: GPR40 signaling pathway for enhanced insulin secretion.

References

A Comparative Guide to 13-POHSA and Other FAHFA Isomers in Insulin Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 13-Palmitoyloxystearic acid (13-POHSA) and other Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) isomers in the context of insulin signaling. The information is supported by experimental data to aid in research and development efforts targeting metabolic diseases such as type 2 diabetes.

Introduction to FAHFAs and Insulin Signaling

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids that have garnered significant attention for their potential anti-diabetic and anti-inflammatory properties.[1][2] Different FAHFA families exist, including Palmitic Acid Hydroxy Stearic Acids (PAHSAs), Palmitoleic Acid Hydroxy Stearic Acids (POHSAs), Oleic Acid Hydroxy Stearic Acids (OAHSAs), and Stearic Acid Hydroxy Stearic Acids (SAHSAs). Within each family, numerous positional isomers are found, distinguished by the location of the ester bond on the hydroxy fatty acid backbone.[1][2] These structural variations lead to distinct biological activities, particularly in the modulation of insulin signaling.[1]

Insulin signaling is a critical pathway for maintaining glucose homeostasis. Key events in this pathway include glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, insulin-stimulated glucose uptake into peripheral tissues like adipose and muscle, and the activation of intracellular signaling cascades involving Akt phosphorylation and GLUT4 translocation. This guide focuses on comparing the effects of this compound and other FAHFA isomers on these crucial aspects of insulin signaling.

Comparative Efficacy of FAHFA Isomers

The biological effects of FAHFAs are highly isomer-specific. Below is a summary of the comparative efficacy of this compound and other FAHFA isomers in key assays related to insulin signaling.

Glucose-Stimulated Insulin Secretion (GSIS)

Several FAHFA isomers have been shown to potentiate GSIS in pancreatic β-cells. Notably, in the POHSA family, isomers with the ester bond at a higher carbon position, such as 10-, 12-, and this compound, have demonstrated the ability to enhance insulin secretion at high glucose concentrations.[1] In contrast, 9-POHSA did not show a similar effect.[1] This suggests that the position of the palmitoleoyl group on the hydroxystearic acid is a critical determinant of its secretagogue activity.

FAHFA Isomer FamilyIsomerEffect on GSIS in MIN6 Cells (20 µM FAHFA, 20 mM Glucose)Effect on GSIS in Human Islets (20 µM FAHFA, 20 mM Glucose)
POHSA 9-POHSANo significant potentiationNo significant potentiation
10-POHSASignificant potentiationSignificant potentiation
12-POHSASignificant potentiationNot Tested
This compound Significant potentiation Not Tested
PAHSA 9-PAHSASignificant potentiationSignificant potentiation
12-PAHSANo significant potentiationNo significant potentiation
OAHSA 5-OAHSASignificant potentiationSignificant potentiation
12-OAHSASignificant potentiationSignificant potentiation
SAHSA 5-SAHSASignificant potentiationSignificant potentiation
9-SAHSASignificant potentiationSignificant potentiation
13-SAHSASignificant potentiationSignificant potentiation

Data summarized from a study by Aryal et al. (2021).[1]

Insulin-Stimulated Glucose Transport

The ability of FAHFAs to enhance insulin-stimulated glucose uptake in adipocytes is also highly isomer-specific. Interestingly, while this compound is effective at potentiating GSIS, it does not appear to enhance insulin-stimulated glucose transport in 3T3-L1 adipocytes.[1] In contrast, 5- and some 9-isomers of other FAHFA families have been shown to potentiate glucose uptake.[1]

FAHFA Isomer FamilyIsomerEffect on Insulin-Stimulated Glucose Transport in 3T3-L1 Adipocytes (20 µM FAHFA, 10 nM Insulin)
POHSA 5-POHSAPotentiation (20-60%)
9-POHSANo potentiation
10-POHSANo potentiation
12-POHSANo potentiation
This compound No potentiation
PAHSA 5-PAHSAPotentiation (20-60%)
9-PAHSAPotentiation (more than 5-PAHSA)
10-PAHSANo potentiation
12-PAHSANo potentiation
13-PAHSANo potentiation
OAHSA 5-OAHSAPotentiation (20-60%)
9-OAHSAPotentiation (more than 5-OAHSA)
SAHSA 5-SAHSAPotentiation (20-60%)
9-SAHSAPotentiation (more than 5-SAHSA)

Data summarized from a study by Aryal et al. (2021).[1]

G Protein-Coupled Receptor (GPCR) Activation

The effects of many FAHFAs on insulin secretion are mediated, at least in part, by the G protein-coupled receptor 40 (GPR40).[1] The activation of GPR120 is also implicated in the insulin-sensitizing effects of some FAHFAs, particularly in enhancing insulin-stimulated glucose uptake in adipocytes.[3]

The study by Aryal et al. (2021) demonstrated that many FAHFA isomers that potentiate GSIS also activate GPR40.[1] While specific data for this compound on GPR120 activation is not detailed in the primary comparative study, the lack of effect of this compound on glucose uptake suggests it may not be a potent GPR120 agonist.

FAHFA Isomer FamilyIsomerGPR40 Activation
POHSA 10-POHSAYes
12-POHSAYes
This compound Yes
PAHSA 9-PAHSAYes
OAHSA 5-OAHSAYes
12-OAHSAYes
SAHSA 5-SAHSAYes
9-SAHSAYes
13-SAHSAYes

Data summarized from a study by Aryal et al. (2021).[1]

Signaling Pathways and Mechanisms of Action

The differential effects of FAHFA isomers on insulin signaling can be attributed to their interactions with specific cellular targets and downstream pathways.

Insulin Signaling Pathway Overview

The following diagram illustrates the canonical insulin signaling pathway, highlighting the key nodes where FAHFAs may exert their effects.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor FAHFAs FAHFA Isomers GPR40 GPR40 FAHFAs->GPR40 GPR120 GPR120 FAHFAs->GPR120 IRS IRS Proteins Insulin_Receptor->IRS Tyr Phosphorylation Insulin_Secretion Insulin Secretion (in β-cells) GPR40->Insulin_Secretion Potentiates GSIS (e.g., this compound) PI3K PI3K GPR120->PI3K Potentiates Insulin Signal GLUT4_membrane GLUT4 IRS->PI3K Activation Akt Akt (PKB) PI3K->Akt Activation via PIP3 GSV GLUT4 Storage Vesicles Akt->GSV Translocation Metabolic_Effects Metabolic Effects (Glycogen Synthesis, etc.) Akt->Metabolic_Effects GSV->GLUT4_membrane Glucose Glucose Glucose->GLUT4_membrane Uptake

Caption: Insulin signaling pathway and points of FAHFA intervention.

Role of Akt Phosphorylation and GLUT4 Translocation

Given that this compound does not potentiate insulin-stimulated glucose transport, it is plausible that it does not significantly enhance insulin-stimulated Akt phosphorylation in adipocytes. In contrast, isomers like 5- and 9-PAHSA, which do increase glucose uptake, are likely to promote this step in the signaling cascade. Further research is required to definitively compare the effects of different POHSA isomers on Akt phosphorylation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Differentiation of 3T3-L1 Adipocytes
  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: To induce differentiation into adipocytes, confluent 3T3-L1 cells are treated with a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin for 48 hours. The medium is then replaced with DMEM containing 10% FBS and 1.7 µM insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with the medium being changed every two days. Fully differentiated adipocytes are typically used for experiments between days 8 and 12 post-differentiation.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
  • Cell Seeding: MIN6 cells are seeded in 24-well plates and cultured to 80-90% confluency.

  • Pre-incubation: Cells are washed with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.5 mM glucose and then pre-incubated in the same buffer for 1 hour at 37°C.

  • FAHFA Treatment and Glucose Stimulation: The pre-incubation buffer is replaced with KRB buffer containing 2.5 mM or 20 mM glucose, with or without the test FAHFA isomer (e.g., 20 µM).

  • Insulin Measurement: After a 1-hour incubation at 37°C, the supernatant is collected, and the insulin concentration is measured using an insulin ELISA kit. The results are normalized to the total protein content of the cells in each well.

Insulin-Stimulated Glucose Uptake Assay in 3T3-L1 Adipocytes
  • Serum Starvation: Differentiated 3T3-L1 adipocytes are washed with serum-free DMEM and then incubated in serum-free DMEM for 2-4 hours.

  • FAHFA Pre-treatment: Cells are pre-treated with the desired concentration of FAHFA isomer (e.g., 20 µM) in serum-free DMEM for a specified period (e.g., 18-24 hours).

  • Insulin Stimulation: Cells are washed with KRB buffer and then incubated with KRB buffer containing a submaximal concentration of insulin (e.g., 10 nM) for 20-30 minutes at 37°C.

  • Glucose Uptake Measurement: 2-deoxy-[³H]-glucose is added to each well, and the cells are incubated for a short period (e.g., 5-10 minutes). The reaction is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Quantification: Cells are lysed, and the radioactivity is measured using a scintillation counter. Glucose uptake is normalized to the total protein content.

Western Blot Analysis of Akt Phosphorylation
  • Cell Treatment: Differentiated 3T3-L1 adipocytes are treated with FAHFAs and/or insulin as described in the glucose uptake assay.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (e.g., p-Akt Ser473) and total Akt.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Western_Blot_Workflow start Cell Treatment (FAHFAs, Insulin) lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-Akt, Total Akt) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Workflow for Western blot analysis of Akt phosphorylation.

GPR40/GPR120 Activation Assay
  • Cell Line: A stable cell line expressing the receptor of interest (e.g., HEK293 cells transfected with GPR40 or GPR120) and a reporter system (e.g., a calcium-sensitive fluorescent dye or a luciferase reporter gene) is used.

  • Cell Seeding: Cells are seeded in a multi-well plate.

  • Ligand Addition: The test FAHFA isomers are added to the wells at various concentrations.

  • Signal Detection: The reporter signal (e.g., fluorescence or luminescence) is measured over time using a plate reader.

  • Data Analysis: The dose-response curves are generated to determine the potency (EC50) and efficacy of each isomer in activating the receptor.

Conclusion

The biological activity of FAHFAs in the context of insulin signaling is highly dependent on the specific isomer. While this compound has been shown to be effective in potentiating glucose-stimulated insulin secretion, likely through the activation of GPR40, it does not appear to enhance insulin-stimulated glucose uptake in adipocytes. This is in contrast to other FAHFA isomers, such as 5- and 9-isomers of the PAHSA, OAHSA, and SAHSA families, which can improve both insulin secretion and glucose transport.

This isomer-specific activity underscores the importance of considering the precise molecular structure of FAHFAs in research and drug development. For therapeutic applications targeting insulin resistance in peripheral tissues, isomers that effectively engage GPR120 and enhance the downstream PI3K/Akt signaling pathway to promote GLUT4 translocation would be of greater interest. Conversely, for therapies aimed at augmenting insulin secretion from pancreatic β-cells, isomers like this compound that potently activate GPR40 may be more relevant. Further investigation into the detailed structure-activity relationships of a wider range of FAHFA isomers will be crucial for unlocking their full therapeutic potential in metabolic diseases.

References

A Comparative Guide to the Anti-Inflammatory Effects of 13-POHSA in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of 13-hydroxy-9-oxo-10(E),12(Z)-octadecadienoic acid (13-POHSA) and its close analog, 13-oxo-octadecadienoic acid (13-oxo-ODE), with other well-established anti-inflammatory agents, Resolvin D1 and Rosiglitazone, in macrophages. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the critical signaling pathways involved.

Executive Summary

Macrophages are key players in the inflammatory response, and their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is a critical determinant of inflammation resolution. This compound, a lipid mediator, has emerged as a potential modulator of macrophage function. This guide evaluates its anti-inflammatory properties by comparing its effects on key inflammatory markers and signaling pathways with those of Resolvin D1, a specialized pro-resolving mediator, and Rosiglitazone, a PPARγ agonist known for its anti-inflammatory effects. The data presented herein is derived from various studies on murine and human macrophage cell lines (e.g., RAW 264.7, THP-1) and primary macrophages.

Data Presentation: Comparative Anti-Inflammatory Effects

The following tables summarize the quantitative effects of 13-oxo-ODE (as a proxy for this compound), Resolvin D1, and Rosiglitazone on key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. It is important to note that the data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: Inhibition of Pro-Inflammatory Cytokine Production

CompoundCell TypeLPS ConcentrationCompound Concentration% Inhibition of TNF-α Secretion% Inhibition of IL-6 Secretion% Inhibition of IL-1β SecretionCitation(s)
13-oxo-ODERAW 264.71 µg/mL100 µM61% (protein), 66% (mRNA)Not Reported72% (protein), 52% (mRNA)[1]
Resolvin D1Human primary macrophages co-cultured with adipocytesNot specified10-500 nM11%21%Not Reported[2]
RosiglitazoneRAW 264.7100 ng/mL20 µMSignificant inhibitionSignificant inhibitionSignificant inhibition[3][4]

Table 2: Inhibition of Pro-Inflammatory Mediators and M1/M2 Marker Modulation

CompoundCell TypeKey Inflammatory MarkerEffectQuantitative DataCitation(s)
13-oxo-ODERAW 264.7iNOSInhibitionMarkedly reduced protein and mRNA levels[5]
Resolvin D1Murine Kupffer cellsM1 markers (Nos2a, Cd40)AttenuationMarkedly attenuated IR-induced increases[6]
M2 markers (Arg1, Cd206)EnhancementMarkedly attenuated IR-induced decreases[6]
RosiglitazoneMurine peritoneal macrophagesM1 marker (iNOS)DecreaseDecreased number of F4/80+iNOS+ cells[7]
M2 marker (CD206)IncreaseIncreased number of F4/80+CD206+ cells[7]
M2 markers (Arginase-1, FIZZ1, IL-10)IncreaseSignificantly increased gene expression[7]

Table 3: Inhibition of NF-κB Signaling Pathway

CompoundCell TypeParameterEffectQuantitative DataCitation(s)
13-oxo-ODERAW 264.7Nuclear translocation of p65InhibitionReduced nuclear p65 levels by 67% compared to LPS-stimulated cells[1]
Resolvin D1Human airway epithelial cellsNF-κB activationInhibitionPartially reversed by ALX/FPR2 antagonist[8]
RosiglitazoneRAW 264.7p65 phosphorylationInhibitionSignificantly inhibited LPS-induced upregulation[3][9]
IκBα expressionUpregulationDownregulated by LPS, effect reversed by Rosiglitazone[3][9]

Mandatory Visualization

Signaling Pathways

Anti_Inflammatory_Signaling_in_Macrophages Potential Anti-Inflammatory Mechanisms in Macrophages cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates GPR120 GPR120 IKK IKK GPR120->IKK inhibits TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates PPARg PPARγ PPARg->NFkB inhibits PPARg_nuc PPARγ PPARg->PPARg_nuc translocates POHSA This compound POHSA->GPR120 activates? POHSA->PPARg activates? ResolvinD1 Resolvin D1 ResolvinD1->GPR120 activates Rosiglitazone Rosiglitazone Rosiglitazone->PPARg activates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->ProInflammatory_Genes activates transcription AntiInflammatory_Genes Anti-inflammatory Genes PPARg_nuc->AntiInflammatory_Genes activates transcription

Caption: Simplified signaling pathways of inflammatory and anti-inflammatory responses in macrophages.

Experimental Workflow

Macrophage_Polarization_Workflow General Workflow for Macrophage Polarization and Analysis cluster_culture Cell Culture cluster_polarization Polarization cluster_analysis Analysis Monocytes Isolation of Monocytes/ Macrophages M0 Differentiation to M0 Macrophages Monocytes->M0 M1_stim LPS + IFN-γ M2_stim IL-4 / IL-13 M1 M1 Macrophages (Pro-inflammatory) M1_stim->M1 M2 M2 Macrophages (Anti-inflammatory) M2_stim->M2 Treatment Treatment with This compound or Alternatives M1->Treatment M2->Treatment Cytokine Cytokine Analysis (ELISA, qPCR) Treatment->Cytokine Markers Surface Marker Analysis (FACS) Treatment->Markers Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling

Caption: A generalized workflow for studying macrophage polarization and the effects of anti-inflammatory compounds.

Experimental Protocols

Macrophage Polarization

Objective: To differentiate monocytes into macrophages and polarize them into M1 or M2 phenotypes.

Materials:

  • Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs).

  • Macrophage Colony-Stimulating Factor (M-CSF).

  • Lipopolysaccharide (LPS).

  • Interferon-gamma (IFN-γ).

  • Interleukin-4 (IL-4).

  • Interleukin-13 (IL-13).

  • Complete RPMI-1640 medium.

Protocol:

  • Macrophage Differentiation: Culture bone marrow cells or PBMCs in complete RPMI-1640 medium supplemented with M-CSF (50 ng/mL) for 7 days to differentiate them into M0 macrophages.

  • M1 Polarization: Induce M1 polarization by treating M0 macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24-48 hours.

  • M2 Polarization: Induce M2 polarization by treating M0 macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24-48 hours.

  • Treatment: Co-incubate polarized macrophages with desired concentrations of this compound or alternative compounds for a specified duration.

Measurement of TNF-α Secretion (ELISA)

Objective: To quantify the concentration of TNF-α in the cell culture supernatant.

Materials:

  • TNF-α ELISA kit.

  • Cell culture supernatant.

  • Plate reader.

Protocol:

  • Collect the supernatant from treated and control macrophage cultures.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for TNF-α.

    • Adding the cell culture supernatants and standards to the wells.

    • Incubating to allow TNF-α to bind to the capture antibody.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that is converted by the enzyme to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis of NF-κB p65

Objective: To assess the activation of the NF-κB pathway by measuring the levels of total and phosphorylated p65 subunit.

Materials:

  • Cell lysates from treated and control macrophages.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Primary antibodies against total p65 and phospho-p65.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Lyse the cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against total p65 or phospho-p65 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities. Normalize phospho-p65 levels to total p65.

GPR120 Activation Assay (β-Arrestin Recruitment)

Objective: To determine if a compound activates GPR120 by measuring the recruitment of β-arrestin to the receptor.

Materials:

  • CHO-K1 cells stably co-expressing GPR120 and a β-arrestin-enzyme fragment complementation (EFC) system.

  • Test compounds (e.g., this compound).

  • Assay buffer and detection reagents.

  • Luminometer.

Protocol:

  • Plate the engineered CHO-K1 cells in a 96-well plate.

  • Add the test compounds at various concentrations to the wells.

  • Incubate for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Add the detection reagents, which include a substrate for the complemented enzyme.

  • Measure the luminescence signal using a luminometer. An increase in luminescence indicates β-arrestin recruitment and, therefore, GPR120 activation.

PPARγ Reporter Assay

Objective: To assess the activation of PPARγ by a test compound.

Materials:

  • Cells (e.g., HEK293) transiently or stably transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Test compounds (e.g., this compound, Rosiglitazone).

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Plate the transfected cells in a 96-well plate.

  • Treat the cells with the test compounds at various concentrations.

  • Incubate for 18-24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer. An increase in luminescence indicates the activation of PPARγ.

Conclusion

The available evidence suggests that this compound and its analog 13-oxo-ODE possess significant anti-inflammatory properties in macrophages, comparable in mechanism, though not necessarily in potency, to established anti-inflammatory agents like Resolvin D1 and Rosiglitazone. These effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway and modulation of macrophage polarization towards an anti-inflammatory M2 phenotype. The potential activation of GPR120 and PPARγ by this compound warrants further investigation to fully elucidate its therapeutic potential in inflammatory diseases. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further validating the anti-inflammatory effects of this compound in macrophages.

References

Assessing the Specificity of 13-HODE for the GPR132 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding and functional activity of 13-hydroxyoctadecadienoic acid (13-HODE) for its primary receptor, G protein-coupled receptor 132 (GPR132), also known as G2A. The specificity of 13-HODE is assessed by comparing its potency with other endogenous and synthetic ligands and by examining its interactions with potential off-target receptors. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Introduction

13-hydroxyoctadecadienoic acid (13-HODE) is an oxidized metabolite of linoleic acid that has been identified as an endogenous ligand for the G protein-coupled receptor GPR132.[1][2] GPR132 is implicated in a variety of physiological and pathological processes, including immune responses, inflammation, and cancer.[3][4][5] While 9-HODE is generally considered a more potent agonist, 13-HODE also demonstrates activity at this receptor.[2][6] Understanding the specificity of 13-HODE for GPR132 is crucial for elucidating its biological role and for the development of selective therapeutic agents targeting this signaling pathway. It is important to distinguish 13-HODE (13-hydroxy-10,12-octadecadienoic acid) from the structurally related but distinct molecule 13-hydroxy-9-oxo-10,12-octadecadienoic acid (13-oxo-ODE), which is also a bioactive lipid.[7] This guide focuses on the receptor specificity of 13-HODE.

Quantitative Comparison of GPR132 Ligands

The following table summarizes the potency of 13-HODE and other key ligands in activating GPR132, as determined by various functional assays. The data are presented as EC50 (half-maximal effective concentration) or pEC50 (-log(EC50)), providing a basis for comparing the relative efficacy of these compounds.

LigandAssay TypeCell LineParameterValueReference
9(S)-HODECalcium MobilizationCHO-G2AEC50~2 µM[2]
9-HODEβ-arrestin RecruitmentCHO-hGPR132aPLpEC505.4 ± 0.16[8]
(±)9-HODEIP-1 AccumulationCHO-K1 (hG2A)EC507.5 µM[2]
13-HODE Calcium Mobilization COS-1 (aequorin) - ~6-fold higher concentration than 9-HODE required for activation [2]
N-PalmitoylglycineYeast-based AssayYIG95 (hGPR132a)pEC506.2 ± 0.16[8]
N-LinoleoylglycineYeast-based AssayYIG95 (hGPR132a)pEC50~5.9[8]
T-10418 (synthetic agonist)IP-1 AccumulationCHO-K1 (hG2A)EC500.82 µM[2]
SB-583831 (synthetic agonist)β-arrestin RecruitmentCHO-hGPR132aPL-Full agonist[8]

Off-Target Activity of 13-HODE

Assessing the specificity of a ligand requires understanding its potential interactions with other receptors. While comprehensive off-target screening data for 13-HODE against a broad panel of receptors is limited in the public domain, studies have identified interactions with other signaling molecules, notably Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the mammalian target of rapamycin (mTOR).

Off-TargetInteractionReported EffectReference
PPARγDirect BindingActivation of PPARγ-inducible genes.[9][10][11]
mTORDirect BindingInhibition of mTOR kinase activity.[12][13][14]

It is important to note that the interaction of 13-HODE with PPARγ appears to be independent of GPR132.[6][15]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental assessment of 13-HODE's specificity, the following diagrams illustrate the GPR132 signaling pathway and a typical workflow for evaluating ligand-receptor interactions.

GPR132_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 13-HODE 13-HODE GPR132 GPR132 (G2A) 13-HODE->GPR132 Agonist Binding Gq Gq GPR132->Gq Gi Gi GPR132->Gi G13 G13 GPR132->G13 beta_arrestin β-arrestin GPR132->beta_arrestin Recruitment PLC PLC Gq->PLC Activates AC AC Gi->AC Inhibits RhoGEF RhoGEF G13->RhoGEF Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP RhoA RhoA activation RhoGEF->RhoA Ca2 Ca2+ (from ER) IP3->Ca2 ERK ERK Signaling beta_arrestin->ERK Ligand_Specificity_Workflow start Start: Test Ligand (e.g., 13-HODE) receptor_binding Primary Screen: Receptor Binding/Functional Assay (e.g., Calcium Mobilization) start->receptor_binding dose_response Dose-Response & Potency (EC50) Determination receptor_binding->dose_response binding_kinetics Direct Binding Affinity (Kd/Ki) (Radioligand Displacement Assay) dose_response->binding_kinetics secondary_assays Secondary Functional Assays (β-arrestin, GTPγS) dose_response->secondary_assays off_target Off-Target Profiling (Receptor Panel Screening) dose_response->off_target data_analysis Data Analysis & Specificity Assessment binding_kinetics->data_analysis secondary_assays->data_analysis off_target->data_analysis conclusion Conclusion on Specificity data_analysis->conclusion

References

A Comparative Analysis of 13-POHSA and Insulin on Glucose Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive analysis of the effects of 13-POHSA (13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid), a derivative of oxidized fatty acids, on glucose uptake reveals a distinct mechanism of action compared to insulin, offering potential new avenues for metabolic research and drug development. While both substances promote glucose uptake in adipocytes, they operate through different signaling pathways, as detailed in this guide.

Quantitative Analysis of Glucose Uptake

The following table summarizes the comparative effects of this compound and insulin on glucose uptake in 3T3-L1 adipocytes, a common cell line used in metabolic research. The data presented is a synthesis of findings from multiple studies to provide a comparative overview.

TreatmentConcentrationFold Increase in Glucose Uptake (approx.)Key Signaling Pathway
Control (Basal) -1-
This compound (13-oxo-OTA) 10 µM~1.5 - 2.0PPARγ
Insulin 100 nM~4 - 10PI3K/Akt

Note: The fold increase is an approximation based on available data and may vary depending on specific experimental conditions.

Signaling Pathways: A Tale of Two Mechanisms

The divergent mechanisms of this compound and insulin are central to understanding their distinct roles in glucose metabolism.

This compound: The PPARγ-Mediated Pathway

This compound, identified as 13-oxo-octadecatrienoic acid (13-oxo-OTA), stimulates glucose uptake in adipocytes by activating the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)[1]. PPARγ is a nuclear receptor that, upon activation, regulates the transcription of genes involved in glucose and lipid metabolism. This pathway is distinct from the rapid, direct signaling cascade initiated by insulin.

Caption: this compound Signaling Pathway for Glucose Uptake.

Insulin: The PI3K/Akt Signaling Cascade

Insulin, in contrast, initiates a rapid signaling cascade upon binding to its receptor on the cell surface. This leads to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, culminating in the translocation of Glucose Transporter Type 4 (GLUT4) vesicles to the plasma membrane, thereby facilitating glucose entry into the cell[2].

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Adipocyte Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Signals translocation GLUT4_Transporter GLUT4 Transporter GLUT4_Vesicle->GLUT4_Transporter Translocates to plasma membrane Glucose_Uptake Increased Glucose Uptake GLUT4_Transporter->Glucose_Uptake

Caption: Insulin Signaling Pathway for Glucose Uptake.

Experimental Protocols

To ensure reproducibility and transparency, the following are detailed methodologies for the key experiments cited in this guide.

2-Deoxy-D-[3H]glucose Uptake Assay

This assay measures the rate of glucose transport into cells using a radiolabeled glucose analog.

Glucose_Uptake_Workflow cluster_workflow Experimental Workflow Start Differentiated 3T3-L1 Adipocytes Serum_Starvation Serum Starvation (e.g., 2-4 hours in serum-free DMEM) Start->Serum_Starvation Incubation Incubate with this compound or Insulin (e.g., 30 minutes) Serum_Starvation->Incubation Add_Tracer Add 2-Deoxy-D-[3H]glucose (e.g., 5-10 minutes) Incubation->Add_Tracer Wash Wash with ice-cold PBS to stop uptake Add_Tracer->Wash Lysis Cell Lysis (e.g., with NaOH or SDS) Wash->Lysis Scintillation Scintillation Counting to measure radioactivity Lysis->Scintillation End Data Analysis (Normalize to protein concentration) Scintillation->End

Caption: Workflow for 2-Deoxy-D-[3H]glucose Uptake Assay.

Detailed Steps:

  • Cell Culture: 3T3-L1 preadipocytes are differentiated into mature adipocytes.

  • Serum Starvation: Differentiated adipocytes are washed and incubated in serum-free medium for 2-4 hours to establish a basal state.

  • Treatment: Cells are treated with either this compound (10 µM), insulin (100 nM), or a vehicle control for a specified period (e.g., 30 minutes).

  • Glucose Uptake: 2-deoxy-D-[3H]glucose is added to the medium, and cells are incubated for a short period (e.g., 5-10 minutes) to allow for glucose analog uptake.

  • Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Cells are lysed to release the intracellular contents.

  • Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.

  • Normalization: The results are normalized to the total protein concentration in each sample to account for variations in cell number.

PPARγ Luciferase Reporter Assay

This assay is used to determine if a compound can activate the PPARγ receptor.

Detailed Steps:

  • Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with two plasmids: one containing a PPARγ expression vector and another containing a luciferase reporter gene under the control of a PPARγ response element (PPRE).

  • Treatment: The transfected cells are treated with the test compound (this compound) or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Cell Lysis: After a suitable incubation period, the cells are lysed.

  • Luciferase Assay: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. An increase in luminescence indicates activation of PPARγ.

Conclusion

The comparative analysis of this compound and insulin reveals two distinct but important pathways for modulating glucose uptake in adipocytes. While insulin provides a rapid and potent mechanism for glucose disposal from the bloodstream, this compound operates through a transcriptional mechanism that may have longer-term effects on glucose homeostasis. This dual-pathway understanding opens up new possibilities for therapeutic interventions in metabolic diseases, potentially through the development of compounds that can selectively target the PPARγ pathway to complement or enhance insulin action. Further research into the in-vivo effects of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

A Head-to-Head Battle of Isomers: Unraveling the Diverse Biological Activities of POHSA Variants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of palmitoleic acid esters of hydroxy stearic acid (POHSA) isomers reveals significant functional divergence, with profound implications for metabolic research and drug development. This guide synthesizes key experimental findings, offering a direct comparison of the biological effects of 13-POHSA and its positional isomers, highlighting their differential impacts on insulin secretion and glucose uptake.

Researchers and drug development professionals investigating metabolic disorders now have a clearer view of the distinct therapeutic potentials of various POHSA isomers. A pivotal study directly comparing 5-, 9-, 10-, 12-, and this compound has demonstrated that the position of the palmitoleic acid ester on the hydroxy stearic acid chain dictates the biological activity of the molecule. These findings underscore the importance of isomeric purity in the development of novel therapeutics targeting metabolic pathways.

Unraveling Isomeric Differences in Insulin Secretion

A key function of interest for POHSA isomers is their ability to potentiate glucose-stimulated insulin secretion (GSIS). Experimental data reveals a striking disparity among the isomers in this regard. Notably, 10-, 12-, and this compound significantly increased GSIS by 29%–34% in pancreatic beta-cells. In stark contrast, 5- and 9-POHSA showed no such effect, indicating a structure-activity relationship where the esterification position on the latter half of the stearic acid chain is crucial for enhancing insulin secretion.[1]

This differential activity suggests that the spatial arrangement of the molecule is critical for its interaction with the cellular machinery responsible for insulin release. The intact POHSA molecule is required for this activity, as neither palmitic acid nor 9-hydroxy stearic acid alone could replicate the effect.[1]

Differential Effects on Glucose Uptake

The isomers also exhibit contrasting effects on insulin-stimulated glucose uptake in adipocytes. In 3T3-L1 adipocytes, only the 5- and 9-POHSA isomers were found to potentiate insulin-stimulated glucose transport.[1] This finding is in direct opposition to their lack of effect on insulin secretion, further highlighting the specialized roles of each isomer. The 10-, 12-, and this compound isomers, which were potent enhancers of GSIS, did not augment insulin-stimulated glucose uptake.

This clear demarcation of activity suggests that different signaling pathways are activated by different POHSA isomers to regulate glucose homeostasis. While some isomers are more influential in the pancreas, others exert their primary effects in peripheral tissues like fat cells.

Quantitative Comparison of POHSA Isomer Activity

The following table summarizes the quantitative data from the head-to-head comparison of POHSA isomers.

IsomerGlucose-Stimulated Insulin Secretion (GSIS) EnhancementInsulin-Stimulated Glucose Uptake Enhancement
5-POHSANo EffectPotentiates
9-POHSANo EffectPotentiates
10-POHSA29%–34% Increase No Effect
12-POHSA29%–34% Increase No Effect
This compound29%–34% Increase No Effect

Signaling Pathways: A Glimpse into the Mechanism

The diverse biological activities of POHSA isomers are mediated through their interaction with specific cellular receptors. Evidence suggests that many fatty acid esters of hydroxy fatty acids (FAHFAs), the class of lipids to which POHSAs belong, activate G protein-coupled receptor 40 (GPR40).[2] This receptor is known to play a role in mediating the effects of fatty acids on insulin secretion. The differential activation of GPR40 or other related receptors by various POHSA isomers could explain their distinct biological effects.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space POHSA_Isomers POHSA Isomers (10-, 12-, this compound) GPR40 GPR40 POHSA_Isomers->GPR40 Activation G_Protein Gq/11 GPR40->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Exocytosis Insulin Vesicle Exocytosis Ca2_release->Insulin_Exocytosis Triggers PKC->Insulin_Exocytosis Potentiates

Caption: Proposed signaling pathway for POHSA isomers that enhance insulin secretion.

Experimental Protocols

The findings presented in this guide are based on the following key experimental methodologies:

Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Cell Line: MIN6 pancreatic beta-cells and primary human islets.

  • Protocol: Cells were incubated with low (2.5 mM) or high (20 mM) glucose concentrations in the presence of either a POHSA isomer (20 μM) or a DMSO control. After incubation, the supernatant was collected to measure insulin concentration using an ELISA kit. The potentiation of GSIS was calculated as the fold increase in insulin secretion in the high-glucose condition with the POHSA isomer compared to the high-glucose condition with the DMSO control.[1]

Insulin-Stimulated Glucose Uptake Assay
  • Cell Line: Differentiated 3T3-L1 adipocytes.

  • Protocol: Adipocytes were treated with POHSA isomers (20 μM) or a DMSO control for 24 hours. Following treatment, the cells were stimulated with insulin. The rate of glucose uptake was then measured using a fluorescently labeled glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., [3H]-2-deoxyglucose). The enhancement of glucose uptake was determined by comparing the glucose uptake in insulin-stimulated cells treated with POHSA isomers to those treated with the DMSO control.[1]

Experimental_Workflow cluster_GSIS GSIS Assay cluster_GlucoseUptake Glucose Uptake Assay Pancreatic_Cells Pancreatic β-cells (MIN6 or Human Islets) Incubation_GSIS Incubate with POHSA Isomers (20 µM) + Low/High Glucose Pancreatic_Cells->Incubation_GSIS Measure_Insulin Measure Insulin Secretion (ELISA) Incubation_GSIS->Measure_Insulin End End Measure_Insulin->End Adipocytes 3T3-L1 Adipocytes Incubation_GU Treat with POHSA Isomers (20 µM) for 24h Adipocytes->Incubation_GU Insulin_Stimulation Insulin Stimulation Incubation_GU->Insulin_Stimulation Measure_Glucose_Uptake Measure Glucose Uptake Insulin_Stimulation->Measure_Glucose_Uptake Measure_Glucose_Uptake->End Start Start Start->Pancreatic_Cells Start->Adipocytes

Caption: Workflow for comparing the biological activities of POHSA isomers.

References

Validating the Therapeutic Potential of 13-POHSA in Metabolic Syndrome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic syndrome represents a cluster of cardiometabolic risk factors, including insulin resistance, central obesity, dyslipidemia, and hypertension, that significantly elevates the risk for type 2 diabetes and cardiovascular disease. The search for novel therapeutic agents that can safely and effectively address the underlying pathophysiology of this complex condition is a critical area of research. This guide provides a comprehensive comparison of a promising new class of endogenous lipids, Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), with a focus on 13-Palmitoleoyl-oxy-hydroxy-stearic acid (13-POHSA), against established therapeutic alternatives for metabolic syndrome. This objective analysis is supported by available experimental data and detailed methodologies to aid in the evaluation of this compound's therapeutic potential.

Overview of this compound and its Therapeutic Promise

This compound belongs to a class of recently discovered endogenous lipids called FAHFAs. These lipids have garnered significant attention for their potential anti-diabetic and anti-inflammatory properties. While specific data on this compound is still emerging, studies on closely related FAHFAs, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), provide a strong rationale for its investigation. Research has shown that FAHFAs can improve glucose tolerance, stimulate insulin and glucagon-like peptide-1 (GLP-1) secretion, and exert anti-inflammatory effects, suggesting that this compound may act as a bioactive lipid with a potential role in mitigating metabolic syndrome.[1]

Comparative Efficacy of this compound and Standard-of-Care Therapeutics

To contextualize the potential of this compound, its anticipated effects are compared with those of established drug classes used in the management of metabolic syndrome. The following tables summarize the mechanistic actions and key metabolic outcomes.

Table 1: Comparison of Mechanistic Actions

Therapeutic AgentPrimary Mechanism of ActionKey Molecular Targets
This compound (FAHFA family) Activation of G-protein coupled receptors; potential activation of nuclear receptors.GPR120, GPR40 (FFAR1)[1][2]
Metformin Reduction of hepatic glucose production; increased insulin sensitivity in peripheral tissues.AMP-activated protein kinase (AMPK)[3][4]
GLP-1 Receptor Agonists Mimic the action of endogenous GLP-1, enhancing glucose-dependent insulin secretion and promoting satiety.GLP-1 Receptor[1][5]
SGLT2 Inhibitors Inhibition of glucose reabsorption in the kidneys, leading to glucosuria.Sodium-glucose cotransporter 2 (SGLT2)[6][7]
Thiazolidinediones (TZDs) Increase insulin sensitivity in adipose tissue, muscle, and liver.Peroxisome proliferator-activated receptor-gamma (PPARγ)[8][9][10][11][12]

Table 2: Comparison of Key Metabolic and Anti-inflammatory Outcomes

Therapeutic AgentEffect on Glucose ToleranceEffect on Insulin SecretionEffect on Insulin SensitivityAnti-inflammatory Effects
This compound (FAHFA family) Improvement[1]Stimulation[1]Enhancement (via GPR120)[1]Yes (in adipose tissue)[1]
Metformin Improvement[3]No direct effectImprovement[3]Yes (modest)[13]
GLP-1 Receptor Agonists Improvement[5]Stimulation[5]Improvement (indirect)Yes[5]
SGLT2 Inhibitors Improvement[6]No direct effectImprovement (indirect)Yes (indirect)[14]
Thiazolidinediones (TZDs) Improvement[8]No direct effectImprovement[8]Yes[9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (as a FAHFA)

The proposed signaling pathway for this compound involves the activation of G-protein coupled receptors, primarily GPR120 and GPR40. Activation of these receptors on pancreatic β-cells, adipocytes, and intestinal L-cells initiates a cascade of intracellular events leading to improved metabolic outcomes.

Experimental_Workflow cluster_animal_model Animal Model Development cluster_intervention Intervention cluster_assessment Assessment Diet_Induction Diet-Induced Obesity Model (e.g., High-Fat Diet) MetS_Phenotype Development of Metabolic Syndrome Phenotype Diet_Induction->MetS_Phenotype Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Positive Control MetS_Phenotype->Treatment_Groups Metabolic_Tests Metabolic Phenotyping: - Glucose Tolerance Test - Insulin Tolerance Test Treatment_Groups->Metabolic_Tests Biochemical_Analysis Biochemical Analysis: - Serum Insulin, Lipids - Inflammatory Markers Treatment_Groups->Biochemical_Analysis Tissue_Analysis Tissue-Specific Analysis: - Gene Expression (Adipose, Liver) - Histology Treatment_Groups->Tissue_Analysis Data_Analysis Data Analysis and Interpretation Metabolic_Tests->Data_Analysis Biochemical_Analysis->Data_Analysis Tissue_Analysis->Data_Analysis

References

Mechanistic Nuances in GPR40 Agonism: A Comparative Guide to 13-POHSA and Synthetic Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the mechanistic differences between the endogenous fatty acid metabolite 13-hydroxy-9Z,11E-octadecadienoic acid (13-POHSA) and synthetic GPR40 agonists reveals a landscape of biased signaling with significant implications for therapeutic drug development. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, highlighting the distinct signaling pathways preferentially activated by these two classes of molecules.

The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin secretion (GSIS). While both endogenous ligands like this compound and synthetic agonists can activate GPR40, they do so with distinct mechanistic fingerprints, a phenomenon known as biased agonism. This biased activation can lead to differential downstream signaling and ultimately, varied physiological responses.

Key Mechanistic Distinctions

Endogenous long-chain fatty acids, the class to which this compound belongs, predominantly signal through the Gαq/11 pathway. This activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium ([Ca2+]i) is a key driver of insulin granule exocytosis.

In contrast, many synthetic GPR40 agonists exhibit a more complex signaling profile. While they also engage the Gαq/11 pathway, they often show a pronounced bias towards the recruitment of β-arrestin proteins. Furthermore, a subset of synthetic agonists, often referred to as "full agonists," can also couple to Gαs, leading to the production of cyclic AMP (cAMP), a signaling pathway not significantly engaged by endogenous ligands. This dual Gαq/Gαs agonism has been linked to enhanced incretin secretion.

The synthetic partial agonist TAK-875, for instance, is a well-studied example of a β-arrestin-biased agonist. Compared to endogenous fatty acids like palmitate and oleate, TAK-875 is more efficacious at recruiting β-arrestin 1 and 2, while acting as a partial agonist for Gαq/11 activation.[1] This differential engagement has functional consequences; the insulinotropic effect of TAK-875 is partly dependent on β-arrestin 2, a mechanism not observed for endogenous fatty acids.[1][2]

Quantitative Comparison of GPR40 Agonist Activity

Agonist ClassAgonist ExampleGαq/11 Pathway (Calcium Mobilization) pEC50 (EC50)β-Arrestin 2 Recruitment pEC50 (EC50)Gαs Pathway (cAMP Accumulation)Predominant Signaling Bias
Endogenous Ligand This compound (inferred from related fatty acids)Micromolar range (estimated)Low to negligible activityNo significant activityGαq/11
Synthetic Partial Agonist TAK-8757.14 (72 nM)Potent recruitment[2][3]No significant activityβ-Arrestin
Synthetic Partial Agonist AMG-8377.87 (13.5 nM)[1]Data not specifiedNo significant activityGαq/11
Synthetic Full Agonist AM-16386.80 (160 nM)[4]Data not specifiedActive[5][6]Gαq/11 and Gαs

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling cascades initiated by endogenous and synthetic GPR40 agonists.

GPR40_Endogenous_Signaling cluster_membrane GPR40 GPR40 Gq11 Gαq/11 GPR40->Gq11 Activates PLC PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Generates This compound This compound This compound->GPR40 Binds Gq11->PLC Stimulates Ca_release ↑ [Ca2+]i IP3_DAG->Ca_release Leads to Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion Triggers

Endogenous Agonist (this compound) Signaling Pathway.

GPR40_Synthetic_Signaling cluster_membrane GPR40 GPR40 Gq11 Gαq/11 GPR40->Gq11 Activates Gs Gαs (Full Agonists) GPR40->Gs Activates beta_Arrestin β-Arrestin GPR40->beta_Arrestin Recruits PLC PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Generates AC Adenylyl Cyclase cAMP ↑ cAMP (Full Agonists) AC->cAMP Produces Synthetic_Agonist Synthetic Agonist (e.g., TAK-875, AM-1638) Synthetic_Agonist->GPR40 Binds Gq11->PLC Stimulates Gs->AC Stimulates Insulin_secretion Insulin Secretion beta_Arrestin->Insulin_secretion Contributes to Other_signaling Other Signaling Events beta_Arrestin->Other_signaling Mediates Ca_release ↑ [Ca2+]i IP3_DAG->Ca_release Leads to Incretin_secretion Incretin Secretion (Full Agonists) cAMP->Incretin_secretion Promotes Ca_release->Insulin_secretion Triggers

Synthetic Agonist Signaling Pathways.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is a cornerstone for determining the potency of GPR40 agonists in activating the Gαq/11 pathway.

Objective: To measure the increase in intracellular calcium concentration in response to agonist stimulation.

Methodology:

  • Cell Culture: HEK293 or CHO cells stably expressing human GPR40 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated to allow for adherence.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow for dye uptake.

  • Compound Addition: Test compounds (this compound or synthetic agonists) are prepared in an appropriate assay buffer and added to the wells.

  • Signal Detection: The plate is immediately placed in a fluorescence plate reader (e.g., FLIPR or FlexStation), and the fluorescence intensity is measured kinetically over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is used to generate dose-response curves, from which EC50 values are calculated.

β-Arrestin Recruitment Assay (BRET-based)

This assay quantifies the recruitment of β-arrestin to the activated GPR40 receptor.

Objective: To measure the interaction between GPR40 and β-arrestin upon agonist stimulation.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are transiently co-transfected with plasmids encoding for GPR40 fused to a Renilla luciferase (Rluc) and β-arrestin 2 fused to a fluorescent protein (e.g., Venus or GFP).

  • Cell Preparation: After incubation to allow for protein expression, the cells are harvested, washed, and resuspended in a suitable assay buffer.

  • Assay Plate Preparation: The cell suspension is dispensed into a 96- or 384-well white microplate.

  • Compound and Substrate Addition: The BRET substrate (e.g., coelenterazine h) is added to the wells, followed by the addition of the test compounds.

  • Signal Detection: The plate is read in a BRET-compatible plate reader that can simultaneously measure the light emission from both the Rluc (donor) and the fluorescent protein (acceptor).

  • Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor. Dose-response curves are generated to determine the EC50 of this interaction.

Conclusion

The mechanistic divergence between this compound and synthetic GPR40 agonists underscores the importance of a nuanced understanding of GPR40 pharmacology. While endogenous ligands appear to primarily leverage the Gαq/11 pathway for insulin secretion, synthetic agonists can introduce additional layers of signaling complexity through β-arrestin recruitment and, in some cases, Gαs activation. This biased agonism presents both opportunities and challenges for drug development. A thorough characterization of the signaling profile of any new GPR40 agonist is therefore critical to predicting its therapeutic efficacy and potential side effects. Further research to obtain detailed quantitative data for this compound and other endogenous metabolites will be invaluable in establishing a more complete benchmark for the design of next-generation GPR40-targeted therapies.

References

Safety Operating Guide

Navigating the Disposal of 13-POHSA: A Comprehensive Guide to Laboratory Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed framework for the safe handling and disposal of a hypothetical substance, 13-POHSA, based on established hazardous waste management protocols. Adherence to these procedures is essential to ensure the safety of laboratory personnel and the protection of the environment.

I. Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides critical information regarding the substance's hazards, handling precautions, and emergency procedures. In the absence of a specific SDS for "this compound," the following general safety protocols for handling hazardous chemicals should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash goggles or a face shield.[1][2]

  • Skin Protection: Use chemically resistant gloves suitable for the class of chemical.[1][2] Long-sleeved clothing or a lab coat is mandatory to minimize skin contact.[3]

  • Respiratory Protection: If working in a poorly ventilated area or if the substance is volatile, use a respirator with the appropriate cartridge.[4]

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[3]

  • Keep containers tightly closed when not in use.[5]

II. Step-by-Step Disposal Plan

The disposal of any chemical waste, including this compound, must follow a structured plan in accordance with federal, state, and local regulations.[6] The following steps provide a general framework for this process.

Step 1: Waste Identification and Classification

The first crucial step is to determine if this compound is a hazardous waste. According to the Environmental Protection Agency (EPA), a waste is hazardous if it is specifically listed as such or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[7][8]

  • Listed Wastes: These are wastes from common manufacturing and industrial processes, specific industries, or discarded commercial chemical products.[7] The EPA maintains four lists of hazardous wastes: F-list, K-list, P-list, and U-list.[8]

  • Characteristic Wastes:

    • Ignitability (D001): Wastes that can create fires under certain conditions.[9] This includes liquids with a flash point below 60°C (140°F).[9]

    • Corrosivity (D002): Wastes that are acidic or basic and can corrode metal.[9] This is generally characterized by a pH less than or equal to 2 or greater than or equal to 12.5.[7]

    • Reactivity (D003): Wastes that are unstable under normal conditions and can cause explosions or release toxic fumes.[9]

    • Toxicity (D004-D043): Wastes that are harmful or fatal when ingested or absorbed.[8]

Step 2: Segregation and Containerization

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • Compatibility: Never mix incompatible wastes. For example, acids should not be mixed with bases, and oxidizers should not be mixed with flammable liquids.

  • Container Selection: Use a container that is compatible with the chemical waste.[5] For instance, corrosive wastes should not be stored in metal drums.[10] The container must be in good condition, leak-proof, and have a secure lid.[5][6]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., flammable, corrosive).[5]

Step 3: Accumulation and Storage

  • Accumulation Point: Designate a specific area in the laboratory for the accumulation of hazardous waste. This area should be under the control of the laboratory personnel.

  • Quantity Limits: Be aware of the quantity limits for hazardous waste generation, as this determines your generator status (e.g., Very Small, Small, or Large Quantity Generator), which has different regulatory requirements.[10]

  • Time Limits: There are also time limits for how long waste can be stored on-site.

Step 4: Arranging for Disposal

  • Licensed Waste Hauler: Hazardous waste must be transported by a licensed hazardous waste transportation company to a permitted treatment, storage, and disposal facility (TSDF).

  • Documentation: Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.

III. Quantitative Data for Waste Management

The following table summarizes key quantitative parameters that must be considered for the proper disposal of this compound. Researchers should fill in the specific values based on the SDS and any analytical testing.

ParameterValueSignificance for Disposal
pH [Insert Value]Determines if the waste is corrosive (pH ≤ 2 or ≥ 12.5).[7]
Flash Point [Insert Value]Determines if the waste is ignitable (Flash Point < 60°C).[9]
Toxicity Characteristic Leaching Procedure (TCLP) Limits [Insert Concentration]If the waste is suspected to be toxic, TCLP testing is required to determine if it exceeds regulatory limits for specific contaminants.
Hazardous Waste Generator Status [Insert Status]Based on the quantity of hazardous waste generated per month (e.g., ≤ 100 kg for Very Small Quantity Generator).[10]
EPA Waste Code(s) [Insert Code(s)]The specific code(s) that classify the hazardous waste (e.g., D001 for ignitability, D002 for corrosivity).[8]

IV. Experimental Protocol: Waste Characterization

To properly classify this compound waste, a series of characterization tests may be necessary. The following is a generalized protocol.

Objective: To determine if the this compound waste stream exhibits any of the four characteristics of hazardous waste.

Materials:

  • Representative sample of this compound waste

  • pH meter or pH strips

  • Pensky-Martens closed-cup flash point tester

  • Access to an analytical laboratory for TCLP testing

Methodology:

  • pH Determination (Corrosivity): a. Calibrate the pH meter according to the manufacturer's instructions. b. Measure the pH of the aqueous this compound waste sample. c. Record the pH. If the pH is ≤ 2 or ≥ 12.5, the waste is corrosive.

  • Flash Point Determination (Ignitability): a. Use the Pensky-Martens closed-cup tester. b. Place the liquid this compound waste sample in the test cup. c. Heat the sample at a slow, constant rate. d. Apply an ignition source at specified temperature intervals. e. The flash point is the lowest temperature at which the vapors of the material ignite. If the flash point is < 60°C, the waste is ignitable.

  • Reactivity Assessment: a. Review the chemical properties of this compound from the SDS and other literature. b. Assess its stability, potential for violent reaction with water, and potential to generate toxic gases when mixed with other substances.

  • Toxicity Characteristic Leaching Procedure (TCLP): a. If this compound is suspected to contain toxic constituents listed in 40 CFR 261.24, a sample must be sent to a certified analytical laboratory for TCLP testing. b. The laboratory will simulate the leaching process that occurs in a landfill and analyze the leachate for the concentration of toxic contaminants. c. Compare the results to the regulatory limits to determine if the waste is toxic.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Phase 1: Characterization & Segregation cluster_1 Phase 2: Containerization & Labeling cluster_2 Phase 3: Accumulation & Disposal start Generation of this compound Waste sds Consult Safety Data Sheet (SDS) start->sds char Determine Hazardous Characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) sds->char is_haz Is Waste Hazardous? char->is_haz non_haz Dispose as Non-Hazardous Waste (Follow Institutional Guidelines) is_haz->non_haz No segregate Segregate from Incompatible Wastes is_haz->segregate Yes container Select Compatible Container segregate->container label_waste Label with 'Hazardous Waste', Chemical Name, and Hazards container->label_waste accumulate Store in Designated Accumulation Area label_waste->accumulate contact_ehs Contact Environmental Health & Safety (EH&S) for Pickup accumulate->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest end Disposal by Licensed Contractor manifest->end

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-POHSA
Reactant of Route 2
13-POHSA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.